molecular formula C12H16FNO4S B15599470 Dideschloro Florfenicol-d3

Dideschloro Florfenicol-d3

Katalognummer: B15599470
Molekulargewicht: 292.34 g/mol
InChI-Schlüssel: SMWQTDMSXSQXOI-GOLXAPTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dideschloro Florfenicol-d3 is a useful research compound. Its molecular formula is C12H16FNO4S and its molecular weight is 292.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H16FNO4S

Molekulargewicht

292.34 g/mol

IUPAC-Name

2,2,2-trideuterio-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1/i1D3

InChI-Schlüssel

SMWQTDMSXSQXOI-GOLXAPTQSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Dideschloro Florfenicol-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Properties, Application, and Analysis of a Key Stable Isotope-Labeled Standard

Introduction

Dideschloro Florfenicol-d3 is the deuterium-labeled form of [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide.[1][2] It is a stable isotope-labeled analog of a derivative of Florfenicol (B1672845), a broad-spectrum bacteriostatic antibiotic used extensively in veterinary medicine.[3][4] Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based methods, ensuring accuracy and precision in the detection of Florfenicol and its related compounds in complex matrices. This guide provides a comprehensive overview of its properties, the mechanism of action of its parent compound, and its application in analytical methodologies.

Core Compound Data

The fundamental properties of this compound and its parent compounds are summarized below for comparative analysis.

PropertyThis compoundDideschloro Florfenicol (unlabeled)Florfenicol
Molecular Formula C₁₂H₁₃D₃FNO₄S[5]C₁₂H₁₆FNO₄S[6]C₁₂H₁₄Cl₂FNO₄S[7]
Molecular Weight 292.34 g/mol [5]289.32 g/mol [6]358.21 g/mol [7]
CAS Number 2714484-53-2[2][5]138872-76-1[1][2]73231-34-2[7]
Synonyms [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3[1][R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide[6]2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide[7]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The biological activity of this compound is intrinsically linked to its parent compound, Florfenicol. Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3][8] This is achieved through its binding to the 50S ribosomal subunit, which in turn blocks the peptidyl transferase step of protein elongation.[3][9] This mechanism is similar to that of chloramphenicol (B1208) and thiamphenicol.[9]

Mechanism of Action of Florfenicol cluster_bacterium Bacterial Cell Florfenicol Florfenicol Ribosome_50S 50S Ribosomal Subunit Florfenicol->Ribosome_50S Binds to Peptidyl_Transferase Peptidyl Transferase Center Ribosome_50S->Peptidyl_Transferase Inhibits Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth (Inhibited) Protein_Synthesis->Bacterial_Growth

Florfenicol's Inhibition of Bacterial Protein Synthesis

Metabolic Pathways of Florfenicol

Understanding the metabolism of Florfenicol is crucial for analytical studies. Florfenicol is metabolized in vivo into several key compounds. The primary metabolite is Florfenicol amine, which is often used as a marker residue for the detection of Florfenicol use in animal products.[10] Other metabolites include florfenicol alcohol, monochloroflorfenicol, and florfenicol oxamic acid.[11]

Metabolic Pathway of Florfenicol Florfenicol Florfenicol Florfenicol_Amine Florfenicol Amine Florfenicol->Florfenicol_Amine Hydrolysis Florfenicol_Alcohol Florfenicol Alcohol Florfenicol->Florfenicol_Alcohol Reduction Monochloroflorfenicol Monochloroflorfenicol Florfenicol->Monochloroflorfenicol Dechlorination Florfenicol_Oxamic_Acid Florfenicol Oxamic Acid Florfenicol->Florfenicol_Oxamic_Acid Oxidation

Major Metabolic Pathways of Florfenicol

Experimental Protocols: Analysis of Florfenicol and Metabolites

The quantification of Florfenicol and its metabolites in biological samples is commonly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[12][13] this compound is an ideal internal standard for this application.

Sample Preparation and Extraction
  • Homogenization: Homogenize 1-5 grams of tissue sample (e.g., muscle, liver) with a suitable buffer.

  • Internal Standard Spiking: Spike the homogenate with a known concentration of this compound solution.

  • Extraction: Perform liquid-liquid extraction with a solvent such as ethyl acetate.[12] Vortex and centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[13]

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Florfenicol, its metabolites, and this compound are monitored for quantification and confirmation.

Analytical Workflow for Florfenicol Analysis Sample Tissue Sample Homogenize Homogenization Sample->Homogenize Spike Spike with This compound Homogenize->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze HPLC-MS/MS Analysis Reconstitute->Analyze Quantify Data Quantification Analyze->Quantify

Workflow for Quantitative Analysis using an Internal Standard

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals. While not intended for therapeutic use, its role as a stable isotope-labeled internal standard is indispensable for the accurate quantification of Florfenicol and its related compounds. The methodologies outlined in this guide, leveraging the unique properties of this compound, enable robust and reliable monitoring of this important veterinary antibiotic in various matrices.

References

An In-depth Technical Guide to Dideschloro Florfenicol-d3: Core Chemical Properties, Analytical Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, analytical applications, and biological context of Dideschloro Florfenicol-d3. This stable isotope-labeled derivative of Florfenicol is a critical tool in modern analytical and research settings. This document details its physicochemical characteristics, provides established experimental protocols for its use, and explores the biological pathways of its parent compound.

Core Chemical and Physical Properties

This compound is a deuterated analog of Dideschloro Florfenicol, which is itself a derivative of the broad-spectrum antibiotic Florfenicol. The defining features of this compound are the absence of the two chlorine atoms present in Florfenicol and the presence of three deuterium (B1214612) atoms on the acetyl methyl group. These modifications are crucial for its primary application as an internal standard in mass spectrometry-based analytical methods.

A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃D₃FNO₄S[1][2]
Molecular Weight 292.34 g/mol [1][2]
CAS Number 2714484-53-2[1][2]
Appearance White Solid[1]
Storage Temperature 2-8°C[1]

Table 1: Core Chemical and Physical Properties of this compound

Synthesis and Structure

Below is a high-level proposed workflow for the synthesis of this compound.

G Proposed High-Level Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 4-(methylsulfonyl)benzaldehyde 4-(methylsulfonyl)benzaldehyde Chiral_amine_precursor Chiral aminopropanediol precursor 4-(methylsulfonyl)benzaldehyde->Chiral_amine_precursor Stereoselective reactions Fluorinated_intermediate Fluorinated amine intermediate Chiral_amine_precursor->Fluorinated_intermediate Fluorination Dideschloro_Florfenicol_d3 This compound Fluorinated_intermediate->Dideschloro_Florfenicol_d3 N-acetylation with d3-acetic acid derivative G Experimental Workflow for Quantitative Analysis using this compound cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Collection Biological Sample (e.g., Plasma) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis G Mechanism of Action of Florfenicol Florfenicol Florfenicol 50S_Subunit 50S Subunit Florfenicol->50S_Subunit Binds to Inhibition Inhibition Bacterial_Ribosome Bacterial 70S Ribosome Peptidyl_Transferase Peptidyl Transferase Center 50S_Subunit->Peptidyl_Transferase Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Stasis Bacteriostasis Inhibition->Protein_Synthesis Bacterial_Growth->Stasis G Metabolic Pathway of Florfenicol Florfenicol Florfenicol Florfenicol_Amine Florfenicol Amine (Major Metabolite) Florfenicol->Florfenicol_Amine Hydrolysis Other_Metabolites Other Minor Metabolites Florfenicol->Other_Metabolites Other biotransformations G Logical Relationship for Investigating Herbicidal Activity Dideschloro_Florfenicol Dideschloro Florfenicol Plant_Cell Plant Cell Dideschloro_Florfenicol->Plant_Cell Chloroplast Chloroplast (70S Ribosomes) Plant_Cell->Chloroplast Mitochondria Mitochondria (70S Ribosomes) Plant_Cell->Mitochondria Protein_Synthesis_Inhibition Inhibition of Protein Synthesis? Chloroplast->Protein_Synthesis_Inhibition Mitochondria->Protein_Synthesis_Inhibition Herbicidal_Effect Herbicidal Effect Protein_Synthesis_Inhibition->Herbicidal_Effect

References

A Technical Guide to the Structure Elucidation of Dideschloro Florfenicol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideschloro Florfenicol-d3 is a deuterated analog of Dideschloro Florfenicol, which itself is a derivative of the broad-spectrum antibiotic, Florfenicol. The absence of the two chlorine atoms and the introduction of three deuterium (B1214612) atoms make this molecule a valuable internal standard for mass spectrometry-based quantitative analyses of Florfenicol and its metabolites in various biological matrices.[1][2] The precise structural confirmation of such a standard is paramount to ensure the accuracy and reliability of analytical methods. This technical guide outlines the comprehensive approach to the structure elucidation of this compound, detailing the requisite experimental protocols and data interpretation. While specific experimental data for this particular molecule is not publicly available, this guide presents a robust, standard methodology based on the well-established analytical techniques for Florfenicol and its analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Name [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3[3]
CAS Number 2714484-53-2[4]
Molecular Formula C₁₂H₁₃D₃FNO₄S[3]
Molecular Weight 292.34[3]
Applications Labeled Florfenicol derivative, Herbicide[4]

Structure Elucidation Workflow

The structural confirmation of this compound involves a multi-pronged analytical approach, primarily relying on mass spectrometry and nuclear magnetic resonance spectroscopy.

G Workflow for this compound Structure Elucidation cluster_synthesis Synthesis cluster_purification Purification cluster_elucidation Structure Elucidation cluster_confirmation Confirmation synthesis Chemical Synthesis purification HPLC Purification synthesis->purification Crude Product ms Mass Spectrometry (MS) purification->ms Purified Compound nmr NMR Spectroscopy purification->nmr ftir FTIR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental confirmation Final Structure Confirmation ms->confirmation nmr->confirmation ftir->confirmation elemental->confirmation

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound.

Experimental Protocol
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive and negative ion modes are both tested to determine the optimal ionization.

    • Capillary Voltage: Typically set between 3.0 and 4.5 kV.[5]

    • Source Temperature: Maintained around 120-150 °C.

    • Desolvation Gas Flow: Set to approximately 600-800 L/hr.

    • Mass Range: Scanned from m/z 50 to 500.[5]

  • Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion. The elemental composition is then calculated using software that compares the measured mass to theoretical masses of possible formulas.

Expected Data

The expected monoisotopic mass of this compound (C₁₂H₁₃D₃FNO₄S) is 292.0950. The HRMS data should confirm this mass with a high degree of accuracy (typically < 5 ppm error).

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺293.1028
[M+Na]⁺315.0848
[M-H]⁻291.0872

Note: The "Observed m/z" and "Mass Error (ppm)" columns are left blank as this is a representative guide. Actual experimental data would populate these fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure, including the connectivity of atoms and the position of the deuterium labels. A full suite of 1D and 2D NMR experiments is required.

Experimental Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[6]

  • Experiments: The following NMR experiments are performed:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Expected Spectral Data and Interpretation

Based on the structure of this compound, the following are the expected key NMR spectral features. The absence of the dichloromethyl protons and the presence of a deuterated methyl group signal are key indicators.

¹H NMR:

  • Aromatic protons of the phenyl ring.

  • Methine and methylene (B1212753) protons of the propanol (B110389) backbone.

  • Hydroxyl and amide protons (exchangeable with D₂O).

  • A significantly reduced or absent signal for the methylsulfonyl protons, confirming deuteration.

¹³C NMR:

  • Aromatic carbons.

  • Carbons of the propanol backbone.

  • Carbonyl carbon of the amide group.

  • A triplet signal for the deuterated methyl carbon (due to C-D coupling).

2D NMR:

  • COSY: Correlations between adjacent protons will confirm the connectivity of the propanol backbone.

  • HSQC: Correlations between protons and their directly attached carbons will allow for the assignment of carbon signals.

  • HMBC: Correlations between protons and carbons separated by 2-3 bonds will be crucial for confirming the overall structure, including the position of the methylsulfonyl group and the amide linkage.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol
  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Data
Wavenumber (cm⁻¹)Functional Group
3300-3500O-H and N-H stretching
~3100Aromatic C-H stretching
~2900-3000Aliphatic C-H stretching
~1650C=O stretching (Amide I)
~1550N-H bending (Amide II)
~1300 & ~1150S=O stretching (Sulfone)
~1100C-F stretching

Conclusion

The combination of high-resolution mass spectrometry, a comprehensive suite of NMR experiments, and FTIR spectroscopy provides a robust and definitive method for the structure elucidation of this compound. The data obtained from these techniques allows for the unambiguous confirmation of the molecular formula, the connectivity of all atoms, and the specific location of the deuterium labels, thereby ensuring its suitability as an internal standard for high-stakes analytical applications in research and drug development.

G Analytical Techniques for Structural Confirmation DDFd3 This compound HRMS HRMS DDFd3->HRMS NMR NMR (1D & 2D) DDFd3->NMR FTIR FTIR DDFd3->FTIR MolFormula Molecular Formula HRMS->MolFormula Connectivity Atomic Connectivity & Deuterium Position NMR->Connectivity FuncGroups Functional Groups FTIR->FuncGroups

Caption: The relationship between analytical techniques and the structural information obtained for this compound.

References

An In-depth Technical Guide to Dideschloro Florfenicol-d3 (CAS No. 2714484-53-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dideschloro Florfenicol-d3, a stable isotope-labeled derivative of the broad-spectrum antibiotic Florfenicol (B1672845).[1] Intended for research and analytical applications, this compound serves as an invaluable internal standard for the accurate quantification of Florfenicol and its related compounds in complex biological matrices.[2][3][4]

Core Physicochemical Properties

This compound is structurally similar to its parent compound, Florfenicol, with the key differences being the absence of two chlorine atoms and the inclusion of three deuterium (B1214612) atoms. This isotopic labeling results in a distinct mass-to-charge ratio, enabling its use as an internal standard in mass spectrometry-based assays, without altering its chemical behavior during sample preparation and chromatographic separation.

PropertyThis compoundFlorfenicol (Parent Compound)
CAS Number 2714484-53-2[1]73231-34-2[1]
Alternate CAS Number 138872-76-1 (Unlabeled)[5]Not Applicable
Molecular Formula C₁₂H₁₃D₃FNO₄S[1][5]C₁₂H₁₄Cl₂FNO₄S[1]
Molecular Weight 292.34 g/mol [1][5]358.21 g/mol [1]
Appearance White SolidNot Specified
Synonyms [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; Dideschlorflorfenicol-d3Not Applicable
Storage 2-8°C RefrigeratorNot Specified

Synthesis Pathway

Synthetic_Pathway_Dideschloro_Florfenicol_d3 cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product A Precursor Molecule (e.g., aminodiol derivative) C N-Acetylation (Introduction of d3-acetyl group) A->C Reacts with B Deuterated Acetic Anhydride-d6 or Acetyl-d3 Chloride B->C D Fluorination (Introduction of Fluorine) C->D Intermediate E Purification (e.g., Chromatography) D->E Crude Product F This compound E->F Purified Product

Caption: Inferred synthetic workflow for this compound.

Mechanism of Action of the Parent Compound: Florfenicol

This compound is an analytical standard and is not intended for therapeutic use. However, understanding the mechanism of its parent compound, Florfenicol, is crucial for its application in pharmaceutical research. Florfenicol is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the peptidyl transferase enzyme from catalyzing the formation of peptide bonds, thereby halting protein elongation.

Florfenicol_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome Ribosome 70S Ribosome P_site P-site Protein Growing Polypeptide Chain P_site->Protein Peptide bond formation (Normal Process) A_site A-site No_Protein Protein Synthesis Halted A_site->No_Protein Inhibits Peptidyl Transferase mRNA mRNA Florfenicol Florfenicol Florfenicol->A_site Binds to 50S subunit at the A-site

Caption: Mechanism of action of the parent antibiotic, Florfenicol.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Florfenicol and its metabolites in biological samples such as plasma, serum, and tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting variations during sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of the results.

Representative Experimental Protocol: Quantification in Plasma

The following is a representative protocol for the analysis of Florfenicol in plasma using an internal standard like this compound. This protocol is based on established methods for related deuterated analogs and should be optimized and validated for specific laboratory conditions.

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and a certified Florfenicol analytical standard in methanol (B129727) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of Florfenicol working solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) to create calibration standards.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be added to all samples and standards.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (or calibration standard/quality control sample), add 20 µL of the this compound internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Conditions: The following table outlines typical parameters for the analysis.

ParameterTypical Setting
LC System UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Analysis Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for Florfenicol and this compound must be optimized on the instrument used.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample B Add Dideschloro Florfenicol-d3 (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F UHPLC Separation E->F G Mass Spectrometry (MS/MS Detection) F->G H Peak Integration (Analyte & IS) G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Quantification using Calibration Curve I->J

Caption: Representative analytical workflow for sample quantification.

Conclusion

This compound (CAS No. 2714484-53-2) is a crucial analytical tool for researchers in veterinary medicine, pharmacology, and food safety. As a stable isotope-labeled internal standard, it enables the development of robust, accurate, and precise LC-MS/MS methods for the quantification of the antibiotic Florfenicol. While detailed public information on its synthesis and specific use-cases is limited, this guide provides a foundational understanding of its properties and a representative framework for its application in a research setting, empowering scientists to achieve reliable data in their analytical endeavors.

References

An In-depth Technical Guide to Dideschloro Florfenicol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dideschloro Florfenicol-d3, a deuterated analog of a Florfenicol (B1672845) derivative. The information presented herein is intended to support research and development activities by providing key data on its molecular properties, a relevant biological pathway of its parent compound, and detailed analytical methodologies.

Core Concepts: Molecular Profile

This compound is a stable isotope-labeled form of Dideschloro Florfenicol. The primary application of such deuterated compounds is as internal standards in quantitative mass spectrometry-based analytical methods. The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Quantitative Data Summary

The molecular weights of this compound and related compounds are summarized in the table below for easy comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₁₂H₁₃D₃FNO₄S292.34[1][2][3]2714484-53-2[1][2]
FlorfenicolC₁₂H₁₄Cl₂FNO₄S358.21[1][4]73231-34-2[4]
Florfenicol-d3C₁₂H₁₁D₃Cl₂FNO₄S361.23[1]2213400-85-0[1]
Florfenicol amineC₁₀H₁₄FNO₃S247.29[5][6][7][8][9]76639-93-5[5][8]

Metabolic Pathway of the Parent Compound: Florfenicol

The primary metabolic pathway of Florfenicol involves the hydrolysis of the dichloroacetamide group to form Florfenicol amine.[10] Other intermediate metabolites in different biotransformation pathways can include florfenicol alcohol, monochloroflorfenicol, and florfenicol oxamic acid.[1] The metabolic conversion to Florfenicol amine is a key consideration in pharmacokinetic and residue analysis studies.

Florfenicol_Metabolism Florfenicol Florfenicol Intermediates Intermediate Metabolites (e.g., Florfenicol Alcohol, Monochloroflorfenicol, Florfenicol Oxamic Acid) Florfenicol->Intermediates Biotransformation Florfenicol_Amine Florfenicol Amine Intermediates->Florfenicol_Amine Hydrolysis Synthesis_Workflow Start Deuterated Precursor (e.g., Deuterated 4-(methylsulfonyl)benzaldehyde) Step1 Stereoselective Aldol Reaction Start->Step1 Step2 Introduction of Fluoro Group Step1->Step2 Step3 Amine Formation Step2->Step3 Step4 Acetylation Step3->Step4 Final This compound Step4->Final

References

Dideschloro Florfenicol-d3 synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the proposed synthesis of Dideschloro Florfenicol-d3, a deuterated analog of the veterinary antibiotic Florfenicol. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a stable isotope-labeled derivative of Florfenicol, a broad-spectrum antibiotic extensively used in veterinary medicine. The "dideschloro" nomenclature suggests the replacement of the two chlorine atoms on the N-acetyl group with hydrogen atoms, resulting in an N-acetyl group. The "-d3" indicates the presence of three deuterium (B1214612) atoms on the methylsulfonyl group, making it a valuable internal standard for pharmacokinetic and metabolic studies using mass spectrometry. Due to the lack of a publicly available, specific synthesis protocol for this compound, this guide outlines a plausible synthetic pathway inferred from the known synthesis of Florfenicol and its analogs.[1]

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a multi-step process commencing with a deuterated starting material to introduce the isotopic label, followed by the stereoselective formation of the core aminodiol structure, and concluding with N-acetylation.

A plausible synthetic route starts from 4-(methylthio)benzaldehyde (B43086), which is first deuterated at the methyl group. This intermediate then undergoes a series of reactions to build the propanolamine (B44665) side chain with the correct stereochemistry, followed by fluorination and final acetylation.

Diagram of the Proposed Synthesis Pathway

Dideschloro_Florfenicol_d3_Synthesis cluster_0 Step 1: Deuteration and Oxidation cluster_1 Step 2: Formation of Aminodiol Intermediate cluster_2 Step 3: Fluorination cluster_3 Step 4: N-Acetylation A 4-(methylthio)benzaldehyde B 4-(methylthio-d3)benzaldehyde A->B 1. NaH, DMF 2. CD3I C 4-(methylsulfonyl-d3)benzaldehyde B->C Oxone® E Aminodiol Intermediate C->E with D D L-Threonine D->E Condensation F Fluorinated Aminodiol E->F DAST or other fluorinating agent G This compound F->G Acetic Anhydride (B1165640), Pyridine

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, plausible methodologies for the key steps in the proposed synthesis. These protocols are based on established chemical transformations used in the synthesis of Florfenicol and related compounds.

Step 1: Synthesis of 4-(methylsulfonyl-d3)benzaldehyde (C)
  • Deuteration of 4-(methylthio)benzaldehyde (A to B): To a solution of 4-(methylthio)benzaldehyde in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of deuterated methyl iodide (CD3I, 1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(methylthio-d3)benzaldehyde.

  • Oxidation to Sulfone (B to C): The crude 4-(methylthio-d3)benzaldehyde is dissolved in a mixture of methanol (B129727) and water. Oxone® (potassium peroxymonosulfate, 2.2 eq) is added portion-wise, and the mixture is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give 4-(methylsulfonyl-d3)benzaldehyde, which can be purified by column chromatography.

Step 2: Formation of the Aminodiol Intermediate (E)

A plausible method for the stereoselective synthesis of the aminodiol intermediate involves an asymmetric condensation reaction.

  • To a solution of 4-(methylsulfonyl-d3)benzaldehyde (C) and L-threonine (D) in a suitable solvent like ethanol, a base such as sodium hydroxide (B78521) is added.

  • The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Upon cooling, the product precipitates and can be collected by filtration. Recrystallization from a suitable solvent system can be performed to obtain the pure aminodiol intermediate (E) with the desired (1R, 2S) stereochemistry.

Step 3: Fluorination of the Aminodiol Intermediate (F)

The introduction of the fluorine atom is a critical step and can be achieved using a fluorinating agent.

  • The aminodiol intermediate (E) is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.

  • The solution is cooled to -78 °C, and a fluorinating agent like diethylaminosulfur trifluoride (DAST, 1.5 eq) is added dropwise.

  • The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature.

  • The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude fluorinated aminodiol (F), which is purified by column chromatography.

Step 4: N-Acetylation to this compound (G)

The final step is the acetylation of the primary amine.

  • The fluorinated aminodiol (F) is dissolved in pyridine.

  • Acetic anhydride (1.2 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual pyridine.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound (G).

Data Presentation

As the synthesis of this compound has not been specifically reported in the literature, no experimental quantitative data can be provided. The following table presents the expected molecular weights of the key intermediates and the final product.

CompoundNameMolecular FormulaMolecular Weight ( g/mol )
A 4-(methylthio)benzaldehydeC₈H₈OS152.21
B 4-(methylthio-d3)benzaldehydeC₈H₅D₃OS155.23
C 4-(methylsulfonyl-d3)benzaldehydeC₈H₅D₃O₃S187.23
E Aminodiol IntermediateC₁₂H₁₄D₃NO₅S292.36
F Fluorinated AminodiolC₁₂H₁₃D₃FNO₄S294.35
G This compoundC₁₄H₁₅D₃FNO₅S336.39

Note: The molecular formulas and weights for intermediates E, F, and G are calculated based on the proposed reaction scheme and may vary depending on the exact synthetic route and protecting group strategies employed.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, based on established synthetic methodologies for Florfenicol and its analogs. The proposed route offers a logical sequence for the preparation of this important deuterated standard, from readily available starting materials. The detailed experimental protocols provided for each key transformation are intended to serve as a valuable resource for researchers and scientists in the field of drug development and analysis. Further experimental validation is required to optimize the reaction conditions and confirm the yields and purity of the synthesized compounds.

References

Dideschloro Florfenicol-d3 Isotopic Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dideschloro Florfenicol-d3, a deuterated analog of the broad-spectrum antibiotic Florfenicol (B1672845). This document details its synthesis, mechanism of action, and, most critically, its application as an internal standard in quantitative analytical methods. The information presented herein is intended to support researchers and professionals in drug metabolism, pharmacokinetics (DMPK), and regulatory sciences.

Introduction to Florfenicol and Isotopic Labeling

Florfenicol is a synthetic, broad-spectrum antibiotic used primarily in veterinary medicine.[1] It is structurally related to thiamphenicol (B1682257) and chloramphenicol (B1208) and exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] Specifically, it binds to the 50S ribosomal subunit, preventing the action of peptidyl transferase and thereby halting peptide bond formation and protein elongation.[3]

Isotopic labeling, the replacement of an atom with its isotope, is a powerful technique in analytical chemistry and drug development. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612) (²H or D), creates a molecule with a higher mass but nearly identical physicochemical properties to the parent compound.[4] This mass difference is readily detectable by mass spectrometry, making deuterated compounds invaluable as internal standards for quantitative analysis.[1] this compound is specifically designed for this purpose, serving as a robust tool for the accurate quantification of Florfenicol and its metabolites in complex biological matrices.[3]

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to its non-labeled counterpart, which is essential for its function as an internal standard. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3[5]
Molecular Formula C₁₂H₁₃D₃FNO₄S[5]
Molecular Weight 292.34 g/mol [5]
Appearance White Solid[5]
Storage 2-8°C Refrigerator[5]
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%

Synthesis of this compound

While specific, proprietary synthesis protocols for this compound are not publicly available, a plausible synthetic route can be extrapolated from established methods for Florfenicol and its analogs.[3][6] The synthesis would involve the introduction of three deuterium atoms, typically on the acetamide (B32628) methyl group, a part of the molecule less susceptible to metabolic alteration. A chemo-enzymatic approach, which has been successfully used for the stereoselective synthesis of Florfenicol, could be adapted for its deuterated analog.[7]

Below is a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product Deuterated_Acetate Deuterated Acetic Acid (d4) Activation Activation of Deuterated Acetic Acid Deuterated_Acetate->Activation Precursor Florfenicol Precursor (e.g., aminodiol) Acylation N-acylation Precursor->Acylation Activation->Acylation Purification Purification and Characterization Acylation->Purification Final_Product Dideschloro Florfenicol-d3 Purification->Final_Product

Caption: Conceptual synthesis workflow for this compound.

Mechanism of Action of Florfenicol

This compound is chemically analogous to Florfenicol and is therefore expected to have the same mechanism of action. Florfenicol inhibits bacterial protein synthesis, a fundamental process for bacterial growth and replication.

Mechanism_of_Action Florfenicol Florfenicol Ribosome Bacterial 50S Ribosomal Subunit Florfenicol->Ribosome Enters bacterial cell Binding Binds to Peptidyl Transferase Center Ribosome->Binding Inhibition Inhibition of Peptidyl Transferase Binding->Inhibition Block Blocks Peptide Bond Formation Inhibition->Block Cessation Cessation of Protein Synthesis Block->Cessation Outcome Bacteriostatic Effect Cessation->Outcome

Caption: Mechanism of action of Florfenicol.

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard for the quantification of Florfenicol and its major metabolite, Florfenicol amine, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8]

Experimental Protocol: Quantification of Florfenicol and Florfenicol Amine in Bovine Kidney

This protocol is adapted from a validated method for the determination of total Florfenicol residues.[9][10]

1. Sample Preparation and Hydrolysis:

  • Weigh 2 grams of homogenized kidney tissue into a centrifuge tube.

  • Spike with a known concentration of this compound internal standard.

  • Add 5 mL of 6M HCl for acid hydrolysis to convert Florfenicol and its metabolites to Florfenicol amine.[9][10]

  • Incubate at 90°C for 2 hours.[9]

  • Cool the sample to room temperature and adjust the pH to ≥12.5 with 30% w/v NaOH.[9]

  • Add 10 mL of MilliQ water.

2. Solid Phase Extraction (SPE) Clean-up:

  • Condition a reversed-phase SPE cartridge.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Dilute 100 µL of the eluate with 900 µL of water for LC-MS/MS analysis.[9]

3. LC-MS/MS Analysis:

  • LC Column: Acquity BEH C18 (2.1 x 100mm, 1.7 µm) or equivalent.[9]

  • Mobile Phase A: 0.01% formic acid in water (v/v).[9]

  • Mobile Phase B: 0.01% formic acid in acetonitrile (B52724) (v/v).[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[9]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Florfenicol amine and this compound (as Florfenicol amine-d3 after hydrolysis).[9]

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Method Validation Data

The use of a deuterated internal standard like this compound is crucial for robust and reliable method validation. The following table summarizes typical performance characteristics of LC-MS/MS methods for Florfenicol analysis using a deuterated internal standard.

ParameterMatrixTypical ValueReference
Linearity (R²) Serum, Seminal Plasma>0.99[11]
Limit of Detection (LOD) Kidney33 ng/g[10]
Limit of Quantification (LOQ) Eggs0.1-1.5 µg/kg[12]
Accuracy (Bias %) Various TissuesGenerally < 15%[10]
Precision (RSD %) Various Tissues7-11%[10]
Recovery Kidney~60%[10]
Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of Florfenicol using this compound as an internal standard.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Kidney Tissue) Spike Spike with This compound Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Extraction Solid Phase Extraction (SPE) Hydrolysis->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Integration Peak Area Integration LC_MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

References

Dideschloro Florfenicol-d3: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Certificate of Analysis (CoA) for Dideschloro Florfenicol-d3, a critical isotopically labeled internal standard used in the quantitative analysis of its parent compound. Understanding the data and experimental protocols detailed in the CoA is paramount for ensuring the accuracy, precision, and reliability of analytical results in research and drug development.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a high-purity reference standard like this compound provides a comprehensive summary of its identity, purity, and other critical quality attributes. The following tables present a representative set of quantitative data that would be found on such a certificate.

Table 1: General Information and Physicochemical Properties

ParameterSpecification
Chemical Name [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3
Synonyms Dideschlorflorfenicol-d3
CAS Number 2714484-53-2
Molecular Formula C₁₂H₁₃D₃FNO₄S
Molecular Weight 292.34 g/mol
Appearance White to Off-White Solid
Storage Condition 2-8°C Refrigerator

Table 2: Analytical Data and Purity Assessment

Analytical TestMethodResult
Purity (by HPLC) HPLC-UV99.85%
Isotopic Purity Mass Spectrometry99.5% (d3)
Isotopic Distribution Mass Spectrometryd0: <0.1%, d1: 0.2%, d2: 0.3%, d3: 99.5%
Identity ¹H NMR, ¹³C NMR, MSConforms to Structure
Water Content Karl Fischer Titration0.12%
Residual Solvents HS-GC-MS<0.05% (Methanol), <0.05% (Ethyl Acetate)
Assay (as is) qNMR99.7%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis. These protocols are representative of the rigorous testing required for the certification of a high-purity chemical reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chromatographic purity of this compound.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The pH may be adjusted to 2.8 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • A standard solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

    • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • The standard solution is injected, and the chromatogram is recorded.

    • Purity is calculated based on the area percent of the principal peak relative to the total area of all peaks detected.

Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

This protocol confirms the molecular weight and isotopic enrichment of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Mode: Positive or negative ion mode, depending on the compound's characteristics.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 10 µg/mL) and infused directly or via LC.

  • Data Analysis:

    • The mass spectrum is analyzed for the presence of the molecular ion corresponding to the expected mass of this compound (M+H)⁺ or (M-H)⁻.

    • The isotopic distribution pattern is examined to confirm the presence of the three deuterium (B1214612) atoms and to calculate the isotopic purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or another suitable deuterated solvent.

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Procedure:

    • A small amount of the sample is dissolved in the deuterated solvent.

    • The spectra are recorded, and the chemical shifts, splitting patterns, and integrations are analyzed.

    • The obtained spectra are compared with the expected structure of this compound to ensure consistency.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

analytical_workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Certification cluster_3 Final Disposition reception Receipt of this compound Batch documentation Documentation Review reception->documentation visual_inspection Visual Inspection (Appearance) documentation->visual_inspection hplc Purity by HPLC visual_inspection->hplc ms Identity & Isotopic Purity by MS visual_inspection->ms nmr Structural Confirmation by NMR visual_inspection->nmr kf Water Content by Karl Fischer visual_inspection->kf rs Residual Solvents by GC-MS visual_inspection->rs data_review Data Compilation & Review hplc->data_review ms->data_review nmr->data_review kf->data_review rs->data_review spec_check Comparison with Specifications data_review->spec_check coa_generation Certificate of Analysis Generation spec_check->coa_generation release Batch Release coa_generation->release

Caption: Analytical workflow for the certification of a this compound reference standard.

logical_relationship cluster_parent Parent Compound cluster_metabolite Metabolite / Related Compound cluster_internal_standard Internal Standard florfenicol Florfenicol dideschloro Dideschloro Florfenicol florfenicol->dideschloro Metabolic Pathway / Impurity dideschloro_d3 This compound dideschloro->dideschloro_d3 Isotopic Labeling dideschloro_d3->dideschloro Used for Quantification of

Caption: Logical relationship between Florfenicol, its deschloro analogue, and the deuterated internal standard.

Dideschloro Florfenicol-d3 material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dideschloro Florfenicol-d3, a deuterated analog of the broad-spectrum antibiotic Florfenicol. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes available data for the parent compound, Florfenicol, and its deuterated forms to offer guidance on safety, handling, and application. This compound is primarily utilized as an internal standard in analytical and research settings for the accurate quantification of Florfenicol and its metabolites.

Section 1: Chemical and Physical Properties

This compound is a stable isotope-labeled version of a Florfenicol derivative. While specific experimental data for the deuterated compound is not publicly available, the properties of the parent compound, Florfenicol, provide a strong basis for its characteristics.

Table 1: Chemical and Physical Data

PropertyValueSource
Analyte Name This compoundLGC Standards[1]
Molecular Formula C₁₂D₃H₁₃FNO₄SLGC Standards[1], Clearsynth[2]
Molecular Weight 292.34 g/mol LGC Standards[1], Clearsynth[2]
Accurate Mass 292.097LGC Standards[1]
CAS Number 2714484-53-2Pharmaffiliates[3]
Alternate CAS (Unlabeled) 138872-76-1Clearsynth[2], Pharmaffiliates[3]
Appearance White SolidPharmaffiliates[3]
Storage Temperature 2-8°C, RefrigeratorPharmaffiliates[3]
Shipping Conditions AmbientPharmaffiliates[3]
Applications Labeled Florfenicol derivative, useful research chemical.[2][3]Pharmaffiliates[3], Clearsynth[2]

Section 2: Safety and Handling (Based on Florfenicol Data)

A complete MSDS for this compound is not publicly available. The following safety information is derived from the MSDS of the parent compound, Florfenicol, and should be considered as a precautionary guide.

Table 2: Hazard Identification and Precautionary Statements for Florfenicol

CategoryInformationSource
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5] H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6][7] H360Df/H361fd: May damage the unborn child. Suspected of damaging fertility.[6][8] H372: Causes damage to organs through prolonged or repeated exposure.[6][8] H410: Very toxic to aquatic life with long lasting effects.[5][6]Cayman Chemical[5], MSD[6][7][8]
Precautionary Statements P201/P203: Obtain special instructions before use. Read and follow all safety instructions.[6][8] P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8] P264: Wash skin thoroughly after handling.[6][8] P270: Do not eat, drink or smoke when using this product.[6][8] P273: Avoid release to the environment.[6][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]MSD[6][8]
First Aid Measures Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[4] Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4] Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[4] Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]Fisher Scientific[4]
Handling and Storage Handle in accordance with good industrial hygiene and safety practice.[4] Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store locked up.[6]Fisher Scientific[4], MSD[6]
Personal Protective Equipment Wear appropriate protective eyeglasses or chemical safety goggles.[4] Wear appropriate protective gloves and clothing to prevent skin exposure.[4]Fisher Scientific[4]

Section 3: Mechanism of Action of Florfenicol

Florfenicol, the parent compound, is a broad-spectrum bacteriostatic antibiotic.[9][10] Its mechanism of action is the inhibition of bacterial protein synthesis.[11]

  • Binding to Ribosome: Florfenicol binds to the 50S ribosomal subunit of bacteria.[11]

  • Inhibition of Peptidyl Transferase: This binding action inhibits the enzyme peptidyl transferase, which is crucial for the elongation of the polypeptide chain during protein synthesis.[11]

  • Bacteriostatic/Bactericidal Effect: By preventing the synthesis of new proteins, Florfenicol stops bacterial growth and replication (bacteriostatic effect).[11] At concentrations similar to the Minimum Inhibitory Concentration (MIC), it has also demonstrated bactericidal activity against some bacteria.[11]

A key structural feature of Florfenicol is the replacement of the hydroxyl group found in chloramphenicol (B1208) with a fluorine atom. This modification prevents inactivation by bacterial chloramphenicol acetyltransferase (CAT) enzymes, making it effective against some chloramphenicol-resistant strains.[11]

Florfenicol_Mechanism cluster_bacterium Bacterial Cell Florfenicol Florfenicol Ribosome 50S Ribosomal Subunit Florfenicol->Ribosome Binds to PeptidylTransferase Peptidyl Transferase (Enzyme) Florfenicol->PeptidylTransferase Inhibits Ribosome->PeptidylTransferase Contains ProteinSynthesis Protein Synthesis PeptidylTransferase->ProteinSynthesis Catalyzes PeptidylTransferase:e->ProteinSynthesis:w Inhibition BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth Leads to

Caption: Mechanism of action of Florfenicol in inhibiting bacterial protein synthesis.

Section 4: Experimental Protocols

This compound is primarily used as an internal standard (IS) for the quantitative analysis of Florfenicol and its metabolites in biological matrices using techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[12] The following is a representative protocol adapted from methodologies using deuterated Florfenicol as an internal standard.[12][13]

Preparation of Standard Solutions
  • Stock Solutions:

    • Prepare a stock solution of Florfenicol at 1,000 µg/mL by dissolving 10 mg of pure powder in a 10 mL volumetric flask with methanol.[12]

    • Prepare a stock solution of this compound (Internal Standard) at 100 µg/mL by dissolving 1 mg of pure powder in a 10 mL volumetric flask with methanol.[12]

    • Store stock solutions at -20°C and protect from light.[14]

  • Working Solutions:

    • Create a series of working solutions for calibration curves by performing serial dilutions of the Florfenicol stock solution with acetonitrile (B52724) or a suitable solvent mixture.[12]

    • Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 2 µg/mL) in acetonitrile.[12]

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (e.g., serum, plasma) at room temperature.[12]

  • In a 1.5 mL microcentrifuge tube, combine 100 µL of the sample (or calibration standard) with 20 µL of the internal standard working solution.[12]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[13]

  • Vortex the mixture for 30 seconds.[12]

  • Centrifuge at high speed (e.g., 14,000-21,000 x g) for 10 minutes at 4-20°C.[12][13]

  • Transfer the supernatant to a clean tube or LC vial. For some methods, an evaporation step followed by reconstitution in a mobile phase-compatible solution may be necessary.[12][14]

UHPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a suitable reversed-phase column (e.g., BEH C18).[12]

    • Employ a gradient elution program with mobile phases typically consisting of water with a modifier (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

    • The goal is to achieve baseline separation of the analyte from matrix components and ensure it co-elutes closely with the internal standard.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimize precursor-to-product ion transitions for both Florfenicol and this compound. The deuterated standard will have a mass shift (M+3) compared to the unlabeled analyte.

    • Monitor at least two specific transitions for each compound for confident identification and quantification.[12]

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the Florfenicol standard to the peak area of the this compound internal standard against the known concentrations of the calibration standards.[13]

    • Determine the concentration of Florfenicol in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.[13]

Analytical_Workflow start Start: Biological Sample (e.g., Serum, Plasma) add_is 1. Add Dideschloro Florfenicol-d3 (IS) start->add_is precipitate 2. Add Acetonitrile (Protein Precipitation) add_is->precipitate vortex 3. Vortex precipitate->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant hplc 6. UHPLC-MS/MS Analysis supernatant->hplc quantify 7. Data Processing & Quantification hplc->quantify end End: Florfenicol Concentration quantify->end

Caption: A typical experimental workflow for quantifying Florfenicol using this compound as an internal standard.

References

In-Depth Technical Guide on the Stability and Storage of Dideschloro Florfenicol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Dideschloro Florfenicol-d3, a deuterated analog of the veterinary antibiotic Florfenicol. Due to the limited availability of direct stability studies on this compound, this document leverages data from its non-deuterated parent compound, Florfenicol, and the closely related deuterated compound, Florfenicol-d3, to provide robust guidance.

Core Stability Profile and Storage Conditions

This compound, as a stable isotope-labeled internal standard, requires proper storage to maintain its isotopic and chemical purity. The stability of the compound is influenced by temperature, light, and the nature of the storage medium (solid vs. in-solution).

Recommended Storage

Based on supplier recommendations and data from related compounds, the following storage conditions are advised:

  • Solid Form (Powder): For long-term storage, it is recommended to store the solid powder at -20°C , which can ensure stability for up to 3 years. For shorter periods, storage at 2-8°C is also acceptable and can maintain stability for up to 2 years.[1]

  • In-Solvent: When prepared as a stock solution, this compound should be stored at -80°C for long-term stability (up to 6 months). For short-term use, storage at -20°C is suitable for up to 1 month.[1] It is crucial to use an appropriate solvent, such as methanol (B129727), and to avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.

The following table summarizes the recommended storage conditions and expected stability for this compound and its closely related analog, Florfenicol-d3.

Compound FormStorage TemperatureDuration of Stability
This compound (Solid) 2-8°CData not explicitly available; inferred to be stable for extended periods.
Florfenicol-d3 (Solid) -20°C3 years[1]
4°C2 years[1]
Florfenicol-d3 (In-Solvent) -80°C6 months[1]
-20°C1 month[1]

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific studies on this compound are not publicly available, extensive research on Florfenicol provides a strong indication of its potential degradation pathways.

Summary of Florfenicol's Instability

Studies have shown that Florfenicol is susceptible to degradation under the following conditions in a solution state:

  • Acidic Hydrolysis: Degrades in the presence of strong acids.

  • Alkaline Hydrolysis: Shows significant degradation in the presence of strong bases.

  • Photolytic Degradation: Unstable when exposed to light.

Conversely, Florfenicol has demonstrated stability under:

  • Oxidative Stress: Remains stable when exposed to oxidizing agents.

  • Solid-State Conditions: The solid form is generally stable.

The primary degradation products identified for Florfenicol are Florfenicol amine and Thiamphenicol . Given the structural similarity, it is highly probable that this compound would follow a similar degradation pattern.

The following diagram illustrates the potential degradation pathway of this compound based on the known degradation of Florfenicol.

G cluster_0 This compound cluster_1 Degradation Products struct      O  H   F      || |  / CH3-S-Ar-C--C--C-H ||    |  |  | O     OH NH C=O         |  CH3(d3) Amine This compound Amine struct->Amine Hydrolysis (Acidic/Alkaline) Thiamphenicol_analog Thiamphenicol Analog-d3 struct->Thiamphenicol_analog Hydrolysis

Caption: Potential degradation pathway of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on established methods for the forced degradation of Florfenicol and can be adapted for this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.

Stress Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M hydrochloric acid.

    • Heat the mixture at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After the desired time, cool the solution and neutralize it with an appropriate amount of 1M sodium hydroxide.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M sodium hydroxide.

    • Keep the mixture at room temperature for a specified period (e.g., 30, 60, 120 minutes).

    • After the desired time, neutralize the solution with an appropriate amount of 1M hydrochloric acid.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to direct sunlight or a photostability chamber for a specified duration (e.g., 24, 48 hours).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Dilute the exposed sample to a final concentration with the mobile phase for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48 hours).

    • Cool the solution and dilute to a final concentration with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place the solid this compound powder in an oven at a high temperature (e.g., 100°C) for a specified period.

    • After exposure, dissolve a known amount of the solid in the solvent and dilute to a final concentration for analysis.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of the stressed samples. The method should be capable of separating the intact this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at an appropriate wavelength (e.g., 225 nm).

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

The following diagram outlines the logical workflow for a typical forced degradation study.

G A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Light, Heat) A->B C Sample Preparation (Neutralization, Dilution) B->C D Analysis by Stability-Indicating HPLC Method C->D E Data Analysis (Peak Purity, % Degradation) D->E F Identification of Degradation Products (e.g., by LC-MS) E->F

Caption: Workflow for a forced degradation study.

Conclusion

While direct stability data for this compound is limited, a robust understanding of its stability and appropriate storage conditions can be derived from its parent compound, Florfenicol, and the closely related Florfenicol-d3. Proper storage, particularly at low temperatures and protected from light, is crucial for maintaining the integrity of this deuterated standard. The provided experimental protocols for forced degradation studies offer a solid framework for researchers to assess its stability and to develop and validate stability-indicating analytical methods. This knowledge is essential for ensuring the accuracy and reliability of experimental results in research and drug development.

References

Degradation Pathways of Dideschloro Florfenicol-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideschloro Florfenicol-d3 is a deuterated analog of Dideschloro Florfenicol (B1672845), a known transformation product of the broad-spectrum veterinary antibiotic, Florfenicol. The "-d3" designation indicates the replacement of three hydrogen atoms with deuterium (B1214612) on the methylsulfonyl group, making it a valuable internal standard for pharmacokinetic and metabolic studies. Understanding the degradation pathways of this compound is crucial for environmental risk assessment, drug metabolism studies, and ensuring the accuracy of analytical methods.

This technical guide provides a comprehensive overview of the known and inferred degradation pathways of Dideschloro Florfenicol. While specific studies on the degradation of the deuterated form are limited, the pathways can be largely extrapolated from its non-deuterated counterpart and the parent compound, Florfenicol. The deuterium labeling on the methylsulfonyl group is not expected to alter the primary chemical degradation routes, although it may have a minor effect on the reaction kinetics.

Proposed Degradation Pathways

The degradation of this compound is anticipated to proceed through several key chemical and biological transformations, primarily involving hydrolysis and oxidation. The initial formation of Dideschloro Florfenicol from Florfenicol occurs via sequential dechlorination.[1][2] Once formed, this compound can undergo further degradation.

Hydrolysis

Hydrolysis is a major degradation pathway for amphenicol-class antibiotics.[3] For this compound, two primary sites are susceptible to hydrolysis: the amide linkage and the alkyl fluoride (B91410) group.

  • Amide Hydrolysis: The amide bond can be cleaved to form Florfenicol amine (FFA) and dichloroacetic acid. This reaction is a common degradation route for Florfenicol under both acidic and alkaline conditions.[4] The resulting amine product is a major metabolite.

  • Defluorination via Hydrolysis: The alkyl fluoride group can be hydrolyzed, a reaction that is reportedly more facile in Dideschloro Florfenicol compared to Florfenicol due to reduced steric hindrance from the chlorine atoms.[1] This results in the formation of a hydroxylated derivative.

Oxidation

Oxidative processes, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) in environmental matrices, can lead to the degradation of the aromatic ring and the side chain.[5]

Photodegradation

In aqueous environments, photodegradation can occur. This process can involve direct photolysis or indirect photolysis mediated by substances like dissolved organic matter. Pathways include photoinduced hydrolysis, oxidation, and cleavage of the side chain.[5]

Microbial Degradation

Bacterial degradation of Florfenicol has been observed, involving processes like defluorination and hydrolysis.[6] Specific hydrolases have been identified that can inactivate Florfenicol by cleaving the amide bond, and this enzymatic action is likely applicable to this compound.[7]

Visualizing the Degradation Pathways

The following diagrams illustrate the proposed degradation pathways and a typical experimental workflow for their study.

G Proposed Degradation Pathway of this compound Florfenicol Florfenicol This compound This compound Florfenicol->this compound Sequential Dechlorination Hydrolyzed Dideschloro\nFlorfenicol-d3 Hydrolyzed Dideschloro Florfenicol-d3 This compound->Hydrolyzed Dideschloro\nFlorfenicol-d3 Hydrolysis (Defluorination) Florfenicol Amine-d3 Florfenicol Amine-d3 This compound->Florfenicol Amine-d3 Amide Hydrolysis Further Degradation\nProducts Further Degradation Products Hydrolyzed Dideschloro\nFlorfenicol-d3->Further Degradation\nProducts Oxidation Florfenicol Amine-d3->Further Degradation\nProducts Oxidation

Caption: Proposed primary degradation pathways for this compound.

G Experimental Workflow for Degradation Studies cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Identification & Quantification Matrix Spiking Matrix Spiking Incubation (Stress Conditions) Incubation (Stress Conditions) Matrix Spiking->Incubation (Stress Conditions) Sample Extraction Sample Extraction Incubation (Stress Conditions)->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantitative Analysis Quantitative Analysis Data Processing->Quantitative Analysis Pathway Elucidation Pathway Elucidation Metabolite Identification->Pathway Elucidation Degradation Kinetics Degradation Kinetics Quantitative Analysis->Degradation Kinetics

Caption: A typical workflow for studying the degradation of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the degradation of Florfenicol, which can serve as a reference for studies on this compound.

ParameterMatrixConditionValueReference
Florfenicol Degradation
Photolysis Half-lifeAquatic System (Solar Irradiation)-187.29 hours[5]
Photolysis Half-lifeAquatic System (Xenon Lamp)-22.43 hours[5]
Dideschloro Florfenicol Formation
Defluorination ExtentS-nZVI Degradation24 hours~30%[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols are adapted from studies on Florfenicol and its metabolites and are applicable to the study of this compound degradation.

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is adapted from a stability-indicating assay development for Florfenicol.[4]

Objective: To investigate the degradation of this compound under acidic and alkaline hydrolytic conditions.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to separate the parent compound from its degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS/MS

This protocol is based on methods for the quantification of Florfenicol and its metabolites.

Objective: To identify and quantify this compound and its degradation products in a given matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • C18 reversed-phase column (e.g., Knauwer Eurospher).[4]

Chromatographic Conditions (Example): [4]

  • Mobile Phase: Ammonium acetate (B1210297) buffer (e.g., 6.49 mM, pH 4.5) and Methanol in a gradient elution.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm and/or MS/MS detection.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode, depending on the analytes.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and expected metabolites. Full scan and product ion scan for the identification of unknown degradation products.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and its potential degradation products.

Sample Preparation (from an aqueous matrix):

  • Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Conclusion

The degradation of this compound is a multifaceted process involving hydrolysis, oxidation, and potentially microbial and photodegradation. While the core pathways can be inferred from its parent compound, Florfenicol, further specific studies are warranted to fully elucidate the kinetics and transformation products of this deuterated analog. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute such investigations, contributing to a more complete understanding of the environmental fate and metabolism of this important analytical standard.

References

Navigating the Solubility Landscape of Dideschloro Florfenicol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solubility characteristics of Dideschloro Florfenicol-d3 in organic solvents. Due to the limited availability of direct solubility data for this specific deuterated analog, this document leverages data from its parent compound, Florfenicol, to provide a foundational understanding. This guide is intended to support research, formulation development, and analytical method design by offering a summary of available solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological and experimental workflows.

Introduction to this compound

This compound is a deuterated analog of Dideschloro Florfenicol, which itself is a derivative of Florfenicol, a broad-spectrum bacteriostatic antibiotic.[1] Florfenicol is a fluorinated synthetic analog of thiamphenicol.[2] The "-d3" designation indicates the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices via mass spectrometry.[3] The chemical formula for this compound is C₁₂H₁₃D₃FNO₄S.[4][5]

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is a key predictor of solubility. Solvents with polarities similar to the solute are generally more effective at dissolving it.[6] Florfenicol, and by extension this compound, is soluble in a range of polar organic solvents.

Table 1: Quantitative Solubility of Florfenicol in Various Organic Solvents

Organic SolventSolubility (mg/mL)Temperature (°C)
Ethanol~14Not Specified
Dimethyl Sulfoxide (DMSO)~50Not Specified
Dimethylformamide (DMF)~30Not Specified
MethanolData available as mole fraction across a temperature range25
AcetoneData available as mole fraction across a temperature range25
1-PropanolData available as mole fraction across a temperature range25
Tetrahydrofuran (B95107)Data available as mole fraction across a temperature range25

Note: The solubility data presented is for the parent compound, Florfenicol, and serves as an estimate for this compound.[7][8] The solubility of Florfenicol in methanol, acetone, 1-propanol, and tetrahydrofuran has been measured across a temperature range from 278 to 318 K, with the data presented as mole fraction.[8]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[9][10] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus
  • This compound

  • Selected organic solvent

  • Analytical balance

  • Conical flasks with stoppers

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Separation of Undissolved Solute:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the solution's temperature.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Quantification of Dissolved Solute:

    • Accurately weigh the evaporating dish containing the filtrate.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature may be necessary.

    • Once the solvent is fully evaporated, place the dish in an oven or vacuum desiccator to dry the solid residue to a constant weight.

    • Cool the dish to room temperature in a desiccator before weighing it again on the analytical balance.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of dish with dried solute - Mass of empty dish) / Volume of filtrate

Visualizations

Mechanism of Action of Florfenicol

Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[11][12] It binds to the 50S ribosomal subunit, which in turn prevents the peptidyl transferase enzyme from forming peptide bonds, thereby halting the elongation of the protein chain.[3][12]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase Peptidyl Transferase Activity 30S_subunit 30S Subunit Florfenicol Florfenicol Florfenicol->50S_subunit Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Enables Inhibition->Peptidyl_Transferase Inhibits Solubility_Workflow start Start excess_solute Add Excess Solute to Solvent start->excess_solute equilibration Equilibration at Constant Temperature (Agitation) excess_solute->equilibration settling Allow Excess Solid to Settle equilibration->settling filtration Filter Supernatant settling->filtration weighing1 Weigh Pre-weighed Container with Filtrate filtration->weighing1 evaporation Evaporate Solvent weighing1->evaporation drying Dry Residue to Constant Weight evaporation->drying weighing2 Weigh Container with Dried Solute drying->weighing2 calculation Calculate Solubility weighing2->calculation end End calculation->end

References

The Analytical Utility of Dideschloro Florfenicol-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dideschloro Florfenicol-d3, a deuterated analog of a significant degradation product of the veterinary antibiotic Florfenicol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical studies. Herein, we delve into the physicochemical properties, plausible synthesis, and primary applications of this compound, with a focus on its role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Introduction to this compound

This compound is a stable isotope-labeled derivative of Dideschloro Florfenicol, a known metabolite and degradation product of the broad-spectrum antibiotic Florfenicol. Florfenicol is widely used in veterinary medicine to treat various bacterial infections.[1] The monitoring of parent drug residues and their metabolites in food products and environmental samples is crucial for regulatory compliance and food safety. Dideschloro Florfenicol is one such degradation product formed through the dechlorination of Florfenicol.[2]

The "-d3" designation in this compound indicates the replacement of three hydrogen atoms with deuterium (B1214612) atoms on the acetyl group. This isotopic labeling results in a molecule with a higher mass-to-charge ratio (m/z) than its unlabeled counterpart, while maintaining nearly identical physicochemical properties and chromatographic behavior. These characteristics make this compound an ideal internal standard for the accurate and precise quantification of Dideschloro Florfenicol in complex matrices.[3][4]

Physicochemical and Quantitative Data

The accurate use of this compound as an internal standard relies on a thorough understanding of its chemical and physical properties. The following table summarizes key quantitative data for this compound, compiled from various suppliers and chemical databases.

PropertyValueSource
Chemical Name [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3[5]
Synonyms Dideschlorflorfenicol-d3[5]
CAS Number 2714484-53-2[5]
Unlabeled CAS Number 138872-76-1[5]
Molecular Formula C₁₂H₁₃D₃FNO₄S[5]
Molecular Weight 292.34 g/mol [5]
Appearance White to Off-White Solid[6]
Storage Temperature 2-8°C[5]
Purity (Isotopic) ≥98 atom % D[7]
Purity (Chemical) ≥98% (CP)[7]

Plausible Synthesis Workflow

While specific, proprietary synthesis protocols for this compound are not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of Florfenicol and general deuteration techniques. The synthesis would likely involve the introduction of the deuterated acetyl group in the final stages to a precursor amine.

A Florfenicol B Florfenicol Amine (Deacetylation) A->B Hydrolysis C Dideschloro Florfenicol Amine (Dechlorination) B->C Catalytic Dechlorination D This compound (Deutero-acetylation) C->D Acetic anhydride-d6

Plausible synthetic workflow for this compound.

Mechanism of Action of the Parent Compound: Florfenicol

This compound is primarily used to study the parent compound, Florfenicol, and its degradation products. The antibacterial action of Florfenicol involves the inhibition of protein synthesis in susceptible bacteria. It achieves this by binding to the 50S ribosomal subunit, which in turn prevents the enzyme peptidyl transferase from catalyzing the formation of peptide bonds between amino acids. This ultimately halts protein elongation and bacterial growth.[1]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_transferase Peptidyl Transferase Site 50S_subunit->Peptidyl_transferase 30S_subunit 30S Subunit Florfenicol Florfenicol Florfenicol->50S_subunit Inhibition Inhibition Florfenicol->Inhibition Protein_synthesis Protein Synthesis Peptidyl_transferase->Protein_synthesis prevents Inhibition->Protein_synthesis

Mechanism of action of Florfenicol.

Florfenicol Degradation Pathway

Florfenicol can degrade in the environment through various pathways, including dechlorination. One of the significant degradation products is Dideschloro Florfenicol, formed by the removal of both chlorine atoms from the dichloroacetyl moiety.[2]

Florfenicol Florfenicol Monochloro_Florfenicol Monochloro_Florfenicol Florfenicol->Monochloro_Florfenicol Dechlorination Dideschloro_Florfenicol Dideschloro_Florfenicol Monochloro_Florfenicol->Dideschloro_Florfenicol Dechlorination

Simplified degradation pathway of Florfenicol to Dideschloro Florfenicol.

Experimental Protocol: Quantification using LC-MS/MS

This compound is ideally suited as an internal standard for the quantification of Dideschloro Florfenicol in various matrices such as animal tissues, milk, and environmental samples. The following is a generalized experimental protocol for the analysis of Florfenicol and its metabolites, which can be adapted for the specific quantification of Dideschloro Florfenicol using this compound as the internal standard.

Note: This protocol is a general guideline and should be optimized and validated for the specific matrix and analytical instrumentation used in your laboratory.

Reagents and Materials
  • Dideschloro Florfenicol analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: Take a known volume or weight of the sample (e.g., 1 mL of milk or 1 g of homogenized tissue).

  • Internal Standard Spiking: Add a known amount of this compound working solution to the sample.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to the sample.

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

UHPLC-MS/MS Parameters (Example)
  • UHPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is typically used.

  • MRM Transitions: Specific precursor-to-product ion transitions for both Dideschloro Florfenicol and this compound must be determined and optimized.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Aliquot Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC_MS UHPLC-MS/MS Analysis Evaporate->LC_MS Data Data Acquisition (MRM) LC_MS->Data Integrate Peak Integration Data->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Concentration Calculation Calibrate->Calculate

Experimental workflow for the quantification of Dideschloro Florfenicol.

Conclusion

This compound is a valuable tool for analytical chemists and researchers in the fields of veterinary drug monitoring and food safety. Its properties as a stable isotope-labeled internal standard enable the development of robust and reliable quantitative methods, primarily using LC-MS/MS, for the detection and quantification of the Florfenicol degradation product, Dideschloro Florfenicol. The methodologies and information presented in this guide provide a solid foundation for the effective incorporation of this compound into research and routine analytical workflows.

References

An In-depth Technical Guide to Dideschloro Florfenicol-d3: A Florfenicol Derivative for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dideschloro Florfenicol-d3, a deuterated derivative of the broad-spectrum bacteriostatic antibiotic, florfenicol (B1672845). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, its relationship to florfenicol, and its primary application as an internal standard in analytical chemistry.

Introduction to this compound

This compound is a stable isotope-labeled analog of florfenicol, a synthetic antibiotic used extensively in veterinary medicine.[1] The defining characteristic of this compound is the replacement of three hydrogen atoms with deuterium (B1214612) atoms on the acetyl group. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.[2]

The structural relationship to florfenicol is key to its utility. By removing the two chlorine atoms from the dichloroacetyl moiety of florfenicol and introducing deuterium, this compound retains a similar chemical structure while being easily distinguishable by mass spectrometry.

Physicochemical Properties and Quantitative Data

While a specific certificate of analysis with detailed quantitative data for this compound is not publicly available, the following table summarizes its known physicochemical properties based on information from chemical suppliers.[3][4][5] For context, a certificate of analysis for the closely related compound, Florfenicol-d3, often includes data such as mass spectrum, NMR spectrum, purity, and isotopic enrichment.[6]

PropertyValueReference
Chemical Name [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3[3]
Synonyms Dideschlorflorfenicol-d3[3]
Molecular Formula C₁₂H₁₃D₃FNO₄S[3][5]
Molecular Weight 292.34 g/mol [3][5]
CAS Number 2714484-53-2[5]
Appearance Assumed to be a white to off-white solidGeneric
Solubility Expected to be soluble in organic solvents like methanol (B129727) and acetonitrile (B52724)Generic

The Parent Compound: Florfenicol's Mechanism of Action

To understand the biological context of this compound, it is essential to examine the mechanism of action of its parent compound, florfenicol. Florfenicol is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria.[7] It achieves this by binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[7] This binding action obstructs the peptidyl transferase center, preventing the formation of peptide bonds and thereby halting the elongation of the polypeptide chain.[7][8]

The following diagram illustrates the signaling pathway of florfenicol's inhibitory action on bacterial protein synthesis.

Caption: Florfenicol's mechanism of action on the bacterial 50S ribosomal subunit.

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of florfenicol and its metabolites in various biological matrices.[2] Its structural similarity ensures that it behaves almost identically to the analyte during sample preparation and analysis, while its mass difference allows for its distinct detection. This corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise results.[2][9]

The following is a generalized experimental protocol for the quantification of florfenicol using a deuterated internal standard like this compound with UHPLC-MS/MS.

Materials and Reagents
  • This compound (Internal Standard)

  • Florfenicol (Analytical Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of florfenicol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the florfenicol stock solution with a suitable solvent (e.g., 50:50 acetonitrile/water) to create a series of calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (or calibration standard), add a specific volume (e.g., 10 µL) of the this compound internal standard spiking solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • UHPLC System: A standard ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both florfenicol and this compound to ensure selectivity and sensitivity.

Data Analysis
  • Integrate the peak areas of florfenicol and this compound from the chromatograms.

  • Construct a calibration curve by plotting the ratio of the peak area of florfenicol to the peak area of this compound against the concentration of the florfenicol calibration standards.

  • Determine the concentration of florfenicol in the unknown samples by interpolating their peak area ratio onto the calibration curve.

The following diagram illustrates the general experimental workflow.

experimental_workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection UHPLC_MSMS_Analysis 6. UHPLC-MS/MS Analysis Supernatant_Collection->UHPLC_MSMS_Analysis Data_Analysis 7. Data Analysis (Quantification) UHPLC_MSMS_Analysis->Data_Analysis

Caption: General experimental workflow for quantitative analysis using an internal standard.

Logical Relationship of Florfenicol and its Deuterated Derivative

The relationship between florfenicol and this compound is fundamental to its application. The following diagram illustrates this logical connection.

logical_relationship Florfenicol Florfenicol (Analyte) Chemical_Modification Structural Modification Florfenicol->Chemical_Modification Analytical_Method UHPLC-MS/MS Florfenicol->Analytical_Method Analyzed in Dideschloro_Florfenicol_d3 This compound (Internal Standard) Dideschloro_Florfenicol_d3->Analytical_Method Added to Chemical_Modification->Dideschloro_Florfenicol_d3 Result Accurate Quantification Analytical_Method->Result

Caption: Logical relationship between florfenicol and this compound.

Conclusion

This compound is a crucial tool for modern analytical research, particularly in the fields of veterinary drug development, pharmacokinetics, and food safety. Its role as a stable isotope-labeled internal standard enables highly accurate and precise quantification of florfenicol and its metabolites. This technical guide has provided an in-depth overview of its properties, the mechanism of action of its parent compound, and a detailed, representative experimental protocol for its application. The use of this compound in validated analytical methods ensures the generation of reliable data, which is essential for regulatory submissions and advancing scientific understanding.

References

Methodological & Application

Application Note: Quantification of Florfenicol in Animal-Derived Food Matrices using Dideschloro Florfenicol-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of florfenicol (B1672845) in various animal-derived food matrices, including milk, muscle tissue, and eggs. The method utilizes Dideschloro Florfenicol-d3 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed for efficient extraction of the analyte and internal standard. This method is suitable for routine monitoring of florfenicol residues in food products to ensure compliance with regulatory limits.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and fish.[1] The potential for florfenicol residues to persist in animal-derived food products necessitates reliable analytical methods for monitoring and quantification to safeguard public health. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of veterinary drug residues due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[2]

The use of a stable isotope-labeled internal standard is critical for accurate quantification in complex biological matrices, as it effectively compensates for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.[3] this compound is a suitable deuterated analog for this purpose. This application note provides a detailed protocol for the determination of florfenicol in various food matrices using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve florfenicol and this compound in methanol to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to obtain intermediate standard solutions.

  • Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate florfenicol solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound intermediate solution with acetonitrile to prepare the spiking solution.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize 5 g of the sample (e.g., muscle tissue, egg) with 10 mL of water. For liquid samples like milk, use 10 mL directly.

  • Spiking: Add 100 µL of the 50 ng/mL this compound internal standard spiking solution to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Florfenicol 356.0336.015
356.0185.025
This compound (IS) 291.1274.115
291.1185.025

(Note: The MRM transitions for this compound are predicted based on its structure and may require optimization.)

Data Presentation

Method Validation Summary

The method should be validated according to relevant guidelines (e.g., European Union Commission Decision 2002/657/EC).[4]

ParameterMilkMuscleEgg
Linearity (r²) >0.99>0.99>0.99
LOD (µg/kg) 0.10.20.2
LOQ (µg/kg) 0.30.50.5
Accuracy (% Recovery) 92-105%90-108%88-106%
Precision (% RSD) <10%<12%<13%

(Note: The above data is representative and should be generated during actual method validation.)

Visualizations

experimental_workflow sample Sample Homogenization (5g sample + 10mL water) spike Internal Standard Spiking (100µL this compound) sample->spike extraction QuEChERS Extraction (Acetonitrile + Salts) spike->extraction centrifuge1 Centrifugation (4000 rpm, 5 min) extraction->centrifuge1 dspe d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->dspe Transfer supernatant centrifuge2 Centrifugation (10,000 rpm, 5 min) dspe->centrifuge2 filter Filtration (0.22 µm syringe filter) centrifuge2->filter Collect supernatant lcms LC-MS/MS Analysis filter->lcms

Caption: Sample preparation and analysis workflow.

logical_relationship florfenicol Florfenicol (Analyte) lcms_analysis LC-MS/MS Detection florfenicol->lcms_analysis is This compound (IS) is->lcms_analysis sample_prep Sample Preparation Variability sample_prep->florfenicol sample_prep->is matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->florfenicol matrix_effects->is accurate_quant Accurate Quantification lcms_analysis->accurate_quant Ratio of Analyte/IS

Caption: Role of the internal standard in quantification.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and efficient approach for the quantification of florfenicol in diverse animal-derived food matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of the results. The QuEChERS-based sample preparation protocol is straightforward and enables high-throughput analysis, making this method well-suited for routine monitoring and regulatory compliance testing of florfenicol residues in the food supply chain.

References

Application Note: Quantitative Analysis of Florfenicol in Biological Matrices using Dideschloro Florfenicol-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic from the amphenicol class, widely used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1][2] Monitoring its residue levels in animal-derived products is crucial for ensuring food safety and adhering to regulatory limits.[3] Florfenicol is metabolized in animals, with florfenicol amine being a major metabolite.[4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of florfenicol in various biological matrices. The method employs Dideschloro Florfenicol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[6][7] While specific documented applications of this compound are limited, its structural similarity to florfenicol makes it a suitable internal standard, following the same principles as the more commonly documented Florfenicol-d3.[8]

Principle of the Method

This method involves the extraction of florfenicol from the sample matrix, followed by cleanup and analysis using a reverse-phase LC-MS/MS system. This compound is added at the beginning of the sample preparation process to act as an internal standard.[7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards with known concentrations. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to provide the most accurate results.[6]

Experimental Protocols

Reagents and Materials
  • Standards: Florfenicol (≥98% purity), this compound (≥98% purity)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Ethyl acetate (B1210297) (HPLC grade), Formic acid (LC-MS grade)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Sample Matrices: Bovine serum, porcine kidney, chicken muscle (or other relevant biological matrices)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of florfenicol and 1 mg of this compound in separate 10 mL and 1 mL volumetric flasks, respectively, using methanol. Store stock solutions at -20°C in the dark.[1]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile or a suitable solvent mixture. These solutions will be used to spike calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation for Serum/Plasma)
  • Thaw frozen matrix samples at room temperature.

  • Aliquot 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 2 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm (or approximately 21,000 x g) for 10 minutes at 4°C.[1][2]

  • Transfer the supernatant to a new tube.

  • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the initial mobile phase.[4]

  • Filter the final extract through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

Parameter Condition
LC System UHPLC System
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile[3]
Flow Rate 0.4 mL/min[3]
Gradient Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
Injection Volume 5-10 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (Florfenicol is often analyzed in negative mode)
Source Temperature 150°C[1]
Desolvation Temperature 600°C[1]
Capillary Voltage -2.80 kV (for negative mode)[1]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Suggested MRM Transitions (Note: These transitions are for Florfenicol and Florfenicol-d3 and should be optimized for this compound. The precursor ion for this compound will have a different m/z value.)

Compound Precursor Ion (m/z) Product Ion (m/z) for Quantitation Product Ion (m/z) for Confirmation Collision Energy (eV)
Florfenicol356.0185.0 336.0-20
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Florfenicol-d3 (Reference)361.0185.0 339.0-20

Data Presentation

The method should be validated according to relevant guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics for a validated method.

Table 2: Linearity and Range

Analyte Matrix Calibration Range (ng/mL) Correlation Coefficient (r²)
FlorfenicolBovine Serum1 - 1000> 0.995
FlorfenicolPorcine Kidney5 - 2000> 0.995

Table 3: Accuracy and Precision (Intra- and Inter-day)

Matrix Spiked Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
Bovine Serum5 (LQC)95 - 105< 1093 - 107< 12
50 (MQC)98 - 102< 897 - 103< 9
500 (HQC)97 - 103< 796 - 104< 8

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Accuracy and precision should be within ±15% (±20% at the LLOQ).[2][9]

Table 4: Recovery and Matrix Effect

Analyte Matrix Extraction Recovery (%) Matrix Effect (%)
FlorfenicolBovine Serum85 - 11090 - 110
FlorfenicolPorcine Kidney80 - 10585 - 115

Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution.

Visualization of Experimental Workflow

experimental_workflow start Start: Sample Collection (e.g., Serum, Tissue) add_is Add Internal Standard (this compound) start->add_is extraction Sample Preparation (e.g., Protein Precipitation with Acetonitrile) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap_recon Optional: Evaporation & Reconstitution supernatant->evap_recon For higher sensitivity filter Filtration (0.22 µm) supernatant->filter evap_recon->filter lcms LC-MS/MS Analysis (UHPLC-C18, ESI, MRM) filter->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quant Quantification (Calibration Curve) data->quant end End: Report Results quant->end

References

Revolutionizing Bioanalysis: A High-Throughput LC-MS/MS Method for Pharmacokinetic Studies Using Dideschloro Florfenicol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-LCMS-001

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of a target analyte in biological matrices using Dideschloro Florfenicol-d3 as a novel internal standard. The protocol employs a straightforward protein precipitation extraction followed by a rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The method is designed for high-throughput screening, making it ideal for pharmacokinetic studies in drug development. All quantitative data and experimental parameters are presented in clear, tabular formats, and the workflow is visualized using Graphviz diagrams.

Introduction

In the realm of drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological samples is paramount for determining their pharmacokinetic profiles. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

This compound is a deuterated analog of a Florfenicol derivative. Its structure, lacking the two chlorine atoms of the parent Florfenicol molecule, and with the incorporation of three deuterium (B1214612) atoms, provides a distinct mass difference, making it an excellent internal standard for LC-MS/MS analysis. This application note provides a comprehensive protocol for the development and application of an analytical method utilizing this compound.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Target Analyte (e.g., Dideschloro Florfenicol, unlabeled)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

  • Biological Matrix:

    • Human plasma (or other relevant biological matrix)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of the target analyte and this compound into separate 1 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. These stock solutions should be stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of the target analyte by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of the biological sample (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for the blank matrix).

  • Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Name [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3
Molecular Formula C₁₂H₁₃D₃FNO₄S
Molecular Weight 292.34 g/mol
CAS Number 2714484-53-2
Table 2: Liquid Chromatography Parameters
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Table 3: Mass Spectrometry Parameters (Predicted)
ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 4

Disclaimer: The MRM transitions for this compound are predicted based on its chemical structure and known fragmentation patterns of similar compounds. These should be experimentally confirmed and optimized.

Table 4: Predicted Multiple Reaction Monitoring (MRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
Dideschloro Florfenicol (Analyte) 288.1185.115
Dideschloro Florfenicol (Analyte) 288.1155.120
This compound (IS) 291.1188.115
This compound (IS) 291.1155.120

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add this compound (10 µL) sample->add_is ppt Protein Precipitation (300 µL Acetonitrile) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (12,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Experimental workflow for the quantification of a target analyte using this compound as an internal standard.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte Target Analyte (e.g., Dideschloro Florfenicol) coelution Co-elution Analyte->coelution detection Differential Detection (Based on Mass-to-Charge Ratio) IS Internal Standard (this compound) IS->coelution ionization Ionization coelution->ionization ionization->detection

Caption: Logical relationship between the analyte and the internal standard during LC-MS/MS analysis.

Application Note: High-Throughput Analysis of Florfenicol and its Metabolites in Animal Tissues Using Dideschloro Florfenicol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in veterinary drug residue analysis.

Introduction Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat infections in cattle, swine, poultry, and aquaculture.[1][2] The presence of its residues and metabolites, such as Florfenicol amine (FFA), in edible animal tissues is a public health concern, necessitating robust and sensitive analytical methods for their monitoring to ensure food safety.[2][3] For accurate quantification, especially in complex biological matrices, stable isotope-labeled internal standards are crucial. Dideschloro Florfenicol-d3 serves as an ideal internal standard for the analysis of Florfenicol and its related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the target analyte, ensuring similar behavior during sample extraction, cleanup, and ionization, which effectively normalizes variations in the analytical process.[4]

This application note provides a detailed protocol for the sample preparation and analysis of Florfenicol residues in various animal tissues, employing this compound for internal standardization. The methodology is based on established techniques, including tissue homogenization, acid hydrolysis to a common marker residue (Florfenicol amine), and solid-phase extraction (SPE) for cleanup.

Principle The analytical strategy involves the determination of total Florfenicol residues by converting Florfenicol and its major metabolites into a single, stable marker residue, Florfenicol amine (FFA), through acid-catalyzed hydrolysis.[1][5][6] This approach simplifies quantification and provides a comprehensive measure of drug exposure. The deuterated internal standard, this compound, is added at the beginning of the sample preparation process to correct for analyte loss and matrix-induced ionization effects. Following hydrolysis, the sample is defatted and purified using solid-phase extraction (SPE). The final extract is then analyzed by a highly selective and sensitive LC-MS/MS method.[3][5]

Experimental Protocols

1. Required Materials and Reagents

  • Apparatus:

    • High-speed tissue homogenizer (e.g., Polytron, Bead Beater)[7][8]

    • Centrifuge (capable of >10,000 x g)

    • Shaking water bath

    • Vortex mixer

    • Nitrogen evaporator

    • Solid-Phase Extraction (SPE) manifold

    • Analytical balance (0.1 mg sensitivity)

    • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization)[3][8]

  • Reagents and Consumables:

    • This compound, Florfenicol, and Florfenicol amine analytical standards

    • Acetonitrile (ACN), Methanol (B129727) (MeOH), and Ethyl Acetate (B1210297) (EtOAc) - HPLC grade

    • Hydrochloric acid (HCl), Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

    • Formic acid and Ammonium formate

    • Ultrapure water

    • Oasis MCX SPE cartridges[5]

    • Centrifuge tubes (15 mL and 50 mL)

    • Syringe filters (0.2 µm)

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Florfenicol, Florfenicol amine, and this compound standards. Dissolve each in 10 mL of methanol to prepare individual stock solutions. Store at ≤ -10°C, protected from light. These solutions are typically stable for several months.[6][9]

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.

  • Working Standard Solutions (e.g., 1-1000 ng/mL): Prepare a series of working solutions for the calibration curve by serially diluting the intermediate solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile/water).[4]

  • Internal Standard (IS) Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound at a fixed concentration to spike into all samples, calibrators, and quality controls.[4]

3. Sample Preparation Workflow

  • Homogenization:

    • Weigh 1-2 g of minced tissue (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube.[10]

    • Add a known amount of the this compound internal standard spiking solution.

    • Add 5 mL of ultrapure water and homogenize the tissue until a uniform consistency is achieved.[8] Various homogenization techniques such as bead beaters or rotor-stators can be employed.[7][11]

  • Acid Hydrolysis (for total residue analysis):

    • To the tissue homogenate, add 1 mL of concentrated HCl.[5]

    • Cap the tube, vortex thoroughly, and place it in a shaking water bath at 95°C for 1 hour to convert all residues to Florfenicol amine.[6]

    • Cool the sample to room temperature.

  • Extraction and Defatting:

    • Add 10 mL of ethyl acetate to the hydrolysate, vortex vigorously for 1 minute, and centrifuge at 4000 x g for 10 minutes.[6][12]

    • Discard the upper organic layer (this step removes lipids). Repeat if necessary for high-fat tissues.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Adjust the pH of the remaining aqueous layer to approximately 3.0 with 6M NaOH.

    • Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol.

    • Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water/acetonitrile with 0.1% formic acid).[14]

    • Vortex to dissolve the residue and filter the solution through a 0.2 µm syringe filter into an HPLC vial for analysis.[6]

4. LC-MS/MS Analysis

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., Sunfire C18, 3.5 µm, 2.1 × 150 mm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient might start at 90% A, ramp down to 20% A, and then return to initial conditions.[10]

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 10-40 µL.[10]

    • Column Temperature: 50°C.[10]

  • Mass Spectrometry Conditions (Typical):

    • Ionization Source: Electrospray Ionization (ESI), positive mode for Florfenicol amine.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for Florfenicol amine and this compound.

Workflow Diagram

Sample_Preparation_Workflow cluster_sample Sample Input cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Tissue 1. Tissue Sample (1-2g) Homogenize 2. Add IS & Homogenize Tissue->Homogenize Spike with This compound Hydrolyze 3. Acid Hydrolysis (HCl, 95°C) Homogenize->Hydrolyze Extract 4. Defat with Ethyl Acetate Hydrolyze->Extract SPE 5. SPE Cleanup (Oasis MCX) Extract->SPE Evaporate 6. Evaporate to Dryness SPE->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for tissue sample preparation and analysis.

Quantitative Method Performance Data

The following table summarizes typical performance characteristics for the analysis of Florfenicol and its metabolites in various tissue matrices, as reported in the literature.

ParameterMatrixValueReference
Recovery Bovine Muscle, Fat, Liver; Eel93 - 104%[5]
Chicken, Beef, Pork, Shrimp, Eel, Flatfish76.12 - 109.57% (for FF)[3]
Swine Muscle58.2 - 96.8%[15]
Limit of Quantification (LOQ) Bovine Tissues & Eel0.01 mg/kg (10 µg/kg)[5]
Various Animal Tissues0.02 - 10.4 µg/kg[3]
Animal Feed50 µg/kg[10]
Limit of Detection (LOD) Bovine Tissues & Eel0.0005 mg/kg (0.5 µg/kg)[5]
Various Animal Tissues0.005 - 3.1 µg/kg[3]
Fish Muscle / Liver20 ng/g / 50 ng/g[16]
Linearity (r²) Bovine Tissues & Eel (0.5-100 ng/mL)> 0.998[5]
Various Animal Tissues≥ 0.9941[3]

Disclaimer: The provided protocols and parameters are intended as a general guide. Researchers must develop and validate their own methods for specific applications and laboratory instrumentation to ensure compliance with regulatory standards.[14]

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Florfenicol and its Metabolites using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of florfenicol (B1672845) and its primary metabolite, florfenicol amine. To ensure accuracy and precision in complex biological matrices, this protocol incorporates the use of deuterated internal standards, specifically Florfenicol-d3 and Florfenicol amine-d3. The methodologies outlined herein are applicable for residue analysis in various tissues and plasma, providing essential information for pharmacokinetic studies and regulatory compliance.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat a variety of bacterial infections in cattle, swine, poultry, and fish.[1] Following administration, florfenicol is metabolized, with florfenicol amine being a major metabolite.[2][3][4] Regulatory agencies often define the marker residue for florfenicol as the sum of florfenicol and its metabolites, measured as florfenicol amine.[2][5] Therefore, sensitive and reliable analytical methods are crucial for monitoring its residues in animal-derived food products and for pharmacokinetic assessments.

This document provides a comprehensive protocol for the simultaneous determination of florfenicol and florfenicol amine using LC-MS/MS with the aid of their respective deuterated internal standards, Florfenicol-d3 and Florfenicol amine-d3. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible results.[6][7]

Experimental Protocols

Materials and Reagents
  • Analytical Standards: Florfenicol, Florfenicol Amine, Florfenicol-d3 (FF-d3), and Florfenicol Amine-d3 (FFA-d3).[8]

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Ethyl Acetate, n-Hexane (all LC-MS grade).

  • Reagents: Formic Acid, Ammonium Formate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Anhydrous Magnesium Sulfate (MgSO4), Primary-Secondary Amine (PSA) sorbent, C18 sorbent.[2][3][9]

  • Water: Ultrapure water (18.2 MΩ·cm).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (Florfenicol, Florfenicol Amine) and internal standard (Florfenicol-d3, Florfenicol Amine-d3) in 10 mL of methanol to prepare individual stock solutions.[1] Store at -20°C.[10]

  • Intermediate and Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent, such as methanol or acetonitrile, to desired concentrations for calibration curves and spiking.[1][10]

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are two common protocols for tissue and plasma.

2.3.1. Tissue Sample Preparation (e.g., Muscle, Liver, Kidney) [2][5][11]

  • Homogenization: Weigh 2 g of minced tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of Florfenicol-d3 and Florfenicol Amine-d3 internal standard working solution.

  • Hydrolysis (for total florfenicol determination): To measure the total florfenicol residue as florfenicol amine, an acid hydrolysis step is required to convert florfenicol and its metabolites to florfenicol amine.[2][5] Add 5 mL of 6M HCl and incubate at 90°C for 2 hours.[2] Allow to cool to room temperature.

  • pH Adjustment: Neutralize the hydrolysate by adding 5 mL of 30% (w/v) NaOH.[2]

  • Extraction: Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (dSPE): Transfer the supernatant to a new tube containing anhydrous MgSO4, PSA, and C18 sorbents.[9] Vortex and centrifuge.

  • Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

2.3.2. Plasma/Serum Sample Preparation (Protein Precipitation) [1]

  • Aliquoting: Take 100 µL of the plasma or serum sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard spiking solution containing Florfenicol-d3.[6]

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortexing and Centrifugation: Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Dilution and Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions
  • LC System: A UHPLC system is recommended for optimal performance.[1]

  • Column: A reversed-phase C18 column, such as a Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm), provides good separation.[1]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Flow Rate: 0.3 - 0.4 mL/min.[1][2]

  • Column Temperature: 30 - 40°C.[1][3]

  • Injection Volume: 3 - 7.5 µL.[1][3]

Table 1: Example LC Gradient Program [1]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.3595
2.5595
3.0955
3.5955
Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is required for Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.[1][3]

  • Capillary Voltage: +3.25 kV for positive mode (Florfenicol Amine) and -2.80 kV for negative mode (Florfenicol).[1]

  • Source Temperature: 150°C.[1]

  • Desolvation Temperature: 600°C.[1]

  • Cone Gas Flow: 50 L/h.[1]

  • Desolvation Gas Flow: 900 L/h.[1]

  • Collision Gas: Argon.[1]

Data Presentation

Table 2: MRM Transitions and Optimized MS Parameters for Florfenicol, Florfenicol Amine, and their Deuterated Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Polarity
Florfenicol (FF) 355.9335.9408Negative[1]
355.9185.04018Negative[1]
Florfenicol-d3 (FF-d3) 358.9338.9408Negative[1]
Florfenicol Amine (FFA) 248.0130.14021Positive[1][2]
248.091.040-Positive[2]
Florfenicol Amine-d3 (FFA-d3) 251.0132.0--Positive[2]

Note: Cone voltage and collision energy values should be optimized for the specific instrument used.

Table 3: Method Performance Characteristics (Example Data)

ParameterFlorfenicolFlorfenicol Amine
Linearity (R²) >0.99>0.99[1][5]
Limit of Detection (LOD) 0.005 - 0.1 µg/kg0.0005 - 1 ng/g[3][5][12]
Limit of Quantification (LOQ) 0.02 - 0.3 µg/kg0.01 - 1 ng/g[3][5][12]
Recovery (%) 86.4 - 108.193 - 104[5][11][13]
Precision (RSD%) < 15< 15[1][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue or Plasma Sample spike Spike with Florfenicol-d3 & FFA-d3 sample->spike Add IS extract Extraction/ Protein Precipitation spike->extract cleanup Clean-up (dSPE) extract->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc Inject ms Tandem MS Detection (MRM Mode) lc->ms quant Quantification using Internal Standards ms->quant Acquire Data report Reporting of Results quant->report

Caption: Experimental workflow for LC-MS/MS analysis of Florfenicol.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of florfenicol and its metabolite, florfenicol amine, in various biological matrices. The incorporation of deuterated internal standards, Florfenicol-d3 and Florfenicol amine-d3, is critical for achieving the high accuracy and precision required for regulatory monitoring and advanced pharmacokinetic studies. The provided protocols for sample preparation and instrument parameters serve as a robust starting point for method development and validation in analytical laboratories.

References

Application Note: UPLC-MS/MS Method for the Determination of Florfenicol Residues in Animal-Derived Food Products Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and aquaculture.[1][2] The presence of florfenicol residues in animal-derived food products is a public health concern, necessitating sensitive and reliable analytical methods for their monitoring to ensure food safety and compliance with regulatory limits. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of florfenicol in various biological matrices.

The method employs a stable isotope-labeled internal standard, Florfenicol-d3, to ensure high accuracy and precision by compensating for variations during sample preparation and analysis. While Florfenicol-d3 is the recommended internal standard, this note also discusses the potential use of Dideschloro Florfenicol-d3 as a structural analog internal standard.

Principle

This method involves the extraction of florfenicol from the sample matrix, followed by cleanup and analysis using UPLC-MS/MS. The quantification is based on the principle of isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard (Florfenicol-d3) is added to the sample prior to processing. The internal standard co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, allowing for accurate correction of matrix effects and procedural losses.[3] Separation is achieved on a reversed-phase UPLC column, providing sharp and symmetrical peaks with a short run time.[2][4] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Materials and Reagents

  • Analytes: Florfenicol (purity ≥99%)

  • Internal Standard: Florfenicol-d3 (purity ≥98%)[1] or this compound

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent

Instrumentation

  • UPLC System: A UPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for the separation.[5]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Florfenicol and Florfenicol-d3 (or this compound) in 10 mL of methanol to prepare individual stock solutions.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Florfenicol stock solution with a mixture of acetonitrile and water (50:50, v/v) to obtain concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of Florfenicol-d3 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation Method for Serum/Plasma)
  • Pipette 100 µL of the sample (or calibration standard) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Florfenicol-d3 at 2 µg/mL in acetonitrile).[2]

  • Add 80 µL of acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 20 µL of the supernatant to a vial containing 180 µL of ultra-pure water for UPLC-MS/MS analysis.[2]

Sample Preparation (SPE Method for Tissues)
  • Homogenize 2 g of the tissue sample.

  • Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and repeat the extraction.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase and proceed to SPE cleanup using a C18 cartridge.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for analysis.

UPLC Conditions
ParameterValue
Column C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[5]
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Table 1: MRM Transitions for Florfenicol and Florfenicol-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Florfenicol 358.0338.015
358.0185.025
Florfenicol-d3 361.0341.015
361.0188.025

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Table 2: Method Performance Characteristics

ParameterFlorfenicolFlorfenicol AmineReference
LOQ (ng/g) 325[5]
LOD (ng/g) Not ReportedNot Reported
Recovery (%) 38 - 8038 - 80[5]
Linearity (R²) >0.99>0.99[2][4]

Table 3: Quantitative Data from Various Studies

MatrixLOQ (µg/kg)LOD (µg/kg)Recovery (%)Reference
Tilapia Fillet3Not Reported38 - 80[5]
Bovine Tissues & Eel100.593 - 104[6]
Eggs1.00.591.2 - 102.4[3]

Discussion on Internal Standard Selection

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry.[3] Florfenicol-d3 is the deuterated analog of Florfenicol and is the most appropriate internal standard for this analysis due to its nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[4]

This compound is a structural analog of Florfenicol, but it lacks the two chlorine atoms. While it could potentially be used as an internal standard, its chromatographic retention time and ionization efficiency might differ from Florfenicol. This could lead to less effective compensation for matrix effects compared to a stable isotope-labeled internal standard. If this compound is to be used, a thorough validation is required to demonstrate its suitability, including assessing its ability to compensate for matrix effects and ensuring it does not co-elute with any interfering compounds in the matrix.

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Tissue, Plasma) Spike Spike with Internal Standard (Florfenicol-d3) Sample->Spike Homogenize Homogenization/Extraction (e.g., Ethyl Acetate) Spike->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Cleanup Cleanup (e.g., SPE) Centrifuge->Cleanup Reconstitute Evaporation & Reconstitution Cleanup->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Florfenicol Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the UPLC-MS/MS analysis of florfenicol residues.

Logical_Relationship cluster_properties Key Properties Florfenicol Florfenicol (Analyte) Prop1 Similar Retention Time Florfenicol->Prop1 Prop2 Similar Ionization Florfenicol->Prop2 Prop3 Different Mass Florfenicol->Prop3 InternalStandard Florfenicol-d3 (Internal Standard) Dideschloro_IS This compound (Alternative IS) InternalStandard->Dideschloro_IS Less Ideal Alternative InternalStandard->Prop1 InternalStandard->Prop2 InternalStandard->Prop3

Caption: Logical relationship between the analyte and internal standards.

Conclusion

This application note provides a detailed UPLC-MS/MS method for the sensitive and reliable quantification of florfenicol residues in various animal-derived food matrices. The use of a stable isotope-labeled internal standard, Florfenicol-d3, is crucial for achieving accurate and precise results. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, can be readily implemented in analytical laboratories for routine monitoring of florfenicol residues, ensuring food safety and regulatory compliance.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Florfenicol Amine using Dideschloro Florfenicol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine.[1] Regulatory monitoring of its residues in food products of animal origin is crucial for ensuring consumer safety. The marker residue for total florfenicol residues is typically florfenicol amine (FFA), which is formed from florfenicol and its various metabolites through a hydrolysis process.[2][3][4] Accurate quantification of FFA requires robust sample preparation to remove matrix interferences. This application note details a solid-phase extraction (SPE) protocol for the cleanup of samples prior to the analysis of florfenicol amine. The method incorporates Dideschloro Florfenicol-d3 as an internal standard to ensure high accuracy and precision in quantification by compensating for matrix effects and variability during sample processing.[5][6] This protocol is applicable to various biological matrices, such as animal tissues, after an initial acid-catalyzed hydrolysis step to convert all florfenicol-related residues to florfenicol amine.[7][8][9]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of florfenicol amine in various matrices using SPE cleanup and LC-MS/MS.

MatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Bovine Muscle, Fat, and Liver; EelNot Specified93 - 104< 60.510[2][3]
Channel Catfish Muscle75 - 35,00085.7 - 92.34.8 - 17.244Not Specified[7]
Pig Cerebrospinal Fluid50 - 5,00091.7 - 98.8Not Specified10Not Specified[1][10]
Salmon Muscle50, 100, 20089 - 106≤ 90.130.29[9]
Tilapia Muscle50, 100, 20089 - 106≤ 91.644.13[9]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the sample preparation and analysis of florfenicol amine.

SPE_Workflow cluster_preparation Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Sample Biological Matrix (e.g., Tissue) Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (Conversion to FFA) Homogenization->Hydrolysis Spiking Spike with this compound (Internal Standard) Hydrolysis->Spiking Centrifugation Centrifugation & Supernatant Collection Spiking->Centrifugation Conditioning 1. SPE Cartridge Conditioning Centrifugation->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Cartridge Washing Loading->Washing Elution 4. Analyte Elution Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Florfenicol Amine analysis.

Detailed Experimental Protocol

This protocol is a representative method synthesized from various published procedures and should be optimized for specific matrices and laboratory conditions.[2][9][10][11][12]

1. Materials and Reagents

  • Florfenicol Amine (FFA) analytical standard

  • This compound (FFA-d3) internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) Hydroxide (B78521) (ACS grade)

  • Hydrochloric Acid (ACS grade)

  • Deionized Water (18 MΩ·cm)

  • Mixed-mode Cation Exchange (MCX) or C18 SPE cartridges

  • Nitrogen gas for evaporation

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve FFA and FFA-d3 standards in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or a suitable solvent to create calibration curve standards and spiking solutions.

3. Sample Preparation and Hydrolysis

  • Weigh 1-2 g of homogenized tissue sample into a centrifuge tube.

  • Add the FFA-d3 internal standard spiking solution.

  • Add 5 mL of 6 M Hydrochloric Acid.

  • Vortex mix for 1 minute.

  • Incubate in a water bath at 100°C for 1 hour to facilitate hydrolysis.

  • Cool the sample to room temperature.

  • Adjust the pH to approximately 5 with 30% (w/w) NaOH.

  • Centrifuge at 4000 x g for 10 minutes.

  • Collect the supernatant for SPE cleanup.

4. Solid-Phase Extraction (SPE) Protocol

This protocol is based on a mixed-mode cation exchange (MCX) cartridge.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow, dropwise rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 5 mL of methanol to remove lipophilic interferences.

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the analytes (FFA and FFA-d3) from the cartridge by passing 5 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean tube.

5. Final Sample Preparation and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex mix and filter through a 0.22 µm syringe filter into an autosampler vial.

  • Inject the sample into the LC-MS/MS system for analysis.

LC-MS/MS Parameters (Typical)

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • FFA: m/z 248.0 → 130.1[4]

    • FFA-d3: m/z 251.0 → 132.0[4]

Note: MRM transitions should be optimized on the specific mass spectrometer being used.

Conclusion

This application note provides a detailed protocol for the solid-phase extraction cleanup and analysis of florfenicol amine in biological matrices using this compound as an internal standard. The described SPE method effectively removes matrix interferences, leading to reliable and accurate quantification by LC-MS/MS. This methodology is suitable for researchers and professionals involved in drug metabolism studies and regulatory monitoring of veterinary drug residues.

References

Application Note and Protocol for Protein Precipitation of Samples Containing Dideschloro Florfenicol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideschloro Florfenicol-d3 is the deuterated stable isotope-labeled analog of Dideschloro Florfenicol, a metabolite of the broad-spectrum veterinary antibiotic Florfenicol. Due to its chemical similarity and mass difference from the unlabeled compound, this compound is frequently utilized as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification of Florfenicol and its metabolites in biological matrices is crucial for pharmacokinetic, residue analysis, and drug metabolism studies.

Protein precipitation is a widely used technique for the facile and rapid removal of proteins from biological samples, which can interfere with downstream analytical procedures. This application note provides a detailed protocol for the protein precipitation of biological samples, such as plasma or serum, containing this compound. The primary objective of this protocol is the efficient removal of proteins while ensuring high recovery of the analyte of interest in the resulting supernatant for subsequent analysis.

Principles of Protein Precipitation

Protein precipitation is a process where proteins are made insoluble, allowing for their separation from a solution.[1] This is typically achieved by altering the solvent environment to disrupt the forces that keep proteins in their native, soluble state. Common methods include:

  • Organic Solvent Precipitation: The addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, reduces the dielectric constant of the solution and disrupts the hydration shell around the protein molecules. This leads to increased protein-protein interactions and subsequent aggregation and precipitation.

  • Acid Precipitation: The addition of acids, like trichloroacetic acid (TCA), neutralizes the surface charges of proteins, causing them to aggregate and precipitate at their isoelectric point.

  • Salting Out: High concentrations of salts, such as ammonium (B1175870) sulfate, compete for water molecules, leading to the dehydration and precipitation of proteins.

For the analysis of small molecules like this compound, organic solvent precipitation is often preferred due to its simplicity, efficiency, and compatibility with LC-MS/MS analysis. Acetonitrile is a frequently used solvent for this purpose.

Comparative Efficacy of Protein Precipitation Methods

The choice of precipitating agent can significantly impact the recovery of the analyte of interest and the cleanliness of the resulting supernatant. The following table summarizes the general efficiency of common protein precipitation methods for the recovery of small molecules similar to this compound from plasma or serum.

Precipitating AgentTypical Ratio (Solvent:Sample)Analyte Recovery (%)Protein Removal Efficiency (%)AdvantagesDisadvantages
Acetonitrile 3:190 - 105>95High protein removal efficiency, clean supernatant, good recovery for a broad range of analytes, compatible with LC-MS/MS.May not be optimal for highly polar compounds.
Methanol 3:1 - 4:185 - 100~90Good for polar compounds.Can result in finer precipitates that are harder to pellet, potentially lower protein removal efficiency compared to acetonitrile.
Trichloroacetic Acid (TCA) 1:2 (10% TCA:Sample)80 - 95>90Effective for protein removal.Can cause analyte degradation or instability, may require additional cleanup steps to remove excess TCA, which can interfere with LC-MS/MS.
Acetone 4:185 - 100~90Effective precipitant.Can be less volatile than other organic solvents, potentially requiring longer evaporation times.

Note: Analyte recovery can be compound-dependent. The values presented are typical ranges observed for small molecules in bioanalytical assays.

Recommended Protocol: Acetonitrile Precipitation

This protocol is optimized for the recovery of this compound from plasma or serum samples for LC-MS/MS analysis.

Materials:

  • Biological sample (e.g., plasma, serum) containing this compound

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Evaporation system (e.g., nitrogen evaporator) or vacuum concentrator (optional)

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Addition of Precipitant: Add 300 µL of ice-cold acetonitrile to the sample. This corresponds to a 3:1 ratio of solvent to sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation. The solution should appear cloudy.

  • Incubation (Optional): For enhanced protein precipitation, incubate the samples at -20°C for 10-20 minutes.

  • Centrifugation: Centrifuge the tubes at 14,000 - 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant, which contains this compound, and transfer it to a new, clean tube. Be cautious not to disturb the protein pellet.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of a suitable solvent, typically the initial mobile phase of the LC-MS/MS method.

  • Final Vortex and Transfer: Vortex the reconstituted sample briefly and transfer it to an autosampler vial for analysis.

Experimental Workflow Diagram

Protein_Precipitation_Workflow Sample 1. Sample Aliquoting (100 µL Plasma/Serum) Add_ACN 2. Add Ice-Cold Acetonitrile (300 µL) Sample->Add_ACN Vortex 3. Vortex (30-60 sec) Add_ACN->Vortex Incubate 4. Incubate (Optional) (-20°C for 10-20 min) Vortex->Incubate Centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) Incubate->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for protein precipitation of biological samples for this compound analysis.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Start Biological Sample (Proteins + this compound) Process Protein Precipitation (e.g., Acetonitrile) Start->Process Separation Centrifugation Process->Separation Pellet Protein Pellet (Discard) Separation->Pellet Separates into Supernatant Supernatant (this compound) Separation->Supernatant Analysis Downstream Analysis (LC-MS/MS) Supernatant->Analysis Proceeds to

Caption: Logical flow of protein precipitation for analyte isolation.

Conclusion

The described acetonitrile-based protein precipitation protocol offers a simple, rapid, and effective method for the preparation of biological samples containing this compound. This procedure ensures high recovery of the analyte and sufficient removal of interfering proteins, making it highly suitable for subsequent quantitative analysis by LC-MS/MS. For optimal results, it is recommended to validate the method for the specific biological matrix and analytical instrumentation being used.

References

Application Notes and Protocols for Dideschloro Florfenicol-d3 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the preparation of stock solutions of Dideschloro Florfenicol-d3, a labeled internal standard. It also outlines protocols for assessing the short-term and long-term stability of these solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of quantitative analytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS). The information herein is compiled from established practices for handling isotopically labeled analytical standards and data on the parent compound, florfenicol (B1672845).

Properties of this compound

This compound is a deuterated analog of a florfenicol derivative. It is primarily utilized as an internal standard in bioanalytical studies to ensure precise quantification of the parent drug and its metabolites.[1] Key chemical information is summarized in the table below.

PropertyValue
Chemical Name [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3
Synonyms Dideschlorflorfenicol-d3
CAS Number 2714484-53-2
Unlabeled CAS 138872-76-1
Molecular Formula C₁₂H₁₃D₃FNO₄S
Molecular Weight 292.34 g/mol
Appearance White Solid
Storage 2-8°C Refrigerator

Data sourced from various chemical suppliers.[1][2]

Stock Solution Preparation

The solubility of this compound is expected to be similar to its parent compound, florfenicol. Florfenicol is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide.[3] It exhibits low solubility in water.[4] For analytical purposes, high-purity solvents are recommended.

Recommended Solvents and Concentration

Based on the solubility profile of florfenicol, the following solvents are recommended for preparing a primary stock solution of this compound.

SolventRecommended Starting ConcentrationNotes
Methanol (B129727) (MeOH)1 mg/mLCommonly used for LC-MS applications.
Acetonitrile (ACN)1 mg/mLCompatible with reversed-phase chromatography.
Dimethyl Sulfoxide (DMSO)10 mg/mLHigh solubility; dilute with MeOH or ACN for working solutions.
Protocol for Preparation of a 1 mg/mL Stock Solution in Methanol

This protocol describes the preparation of a 1 mg/mL primary stock solution. Adjust volumes as necessary for different concentrations or volumes.

Materials:

  • This compound solid standard

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the solid standard (e.g., 1 mg) and transfer it to a Class A volumetric flask.

  • Dissolution: Add a small volume of methanol (approximately 50-70% of the final volume) to the flask. Gently swirl or sonicate the flask to ensure complete dissolution of the solid.

  • Dilution to Volume: Once dissolved, bring the solution to the final volume with methanol. Cap the flask and invert it several times to ensure homogeneity.

  • Transfer and Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store the solution under the recommended conditions (see Section 4.0).

cluster_prep Stock Solution Preparation Workflow A Equilibrate Standard to Room Temperature B Weigh Solid Standard A->B Prevent Condensation C Transfer to Volumetric Flask B->C D Add Solvent and Dissolve C->D E Dilute to Final Volume D->E Ensure Homogeneity F Transfer to Labeled Amber Vial E->F G Store at Recommended Temperature F->G

Caption: Workflow for preparing this compound stock solution.

Stability Assessment

The stability of the stock solution is critical for the integrity of analytical results. Stability studies should be conducted to determine the appropriate storage duration and conditions.[5] These protocols are based on ICH guidelines and established methods for stability-indicating assays.[6][7][8]

Recommended Storage Conditions
  • Long-term: ≤ -20°C in a calibrated freezer.

  • Short-term (working solutions): 2-8°C in a refrigerator, protected from light.

Experimental Protocol for Stability Testing

A stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, is required to separate the intact analyte from any potential degradation products.[6][9]

Objective: To evaluate the stability of this compound stock solution under various storage conditions over time.

Methodology:

  • Prepare Stock Solution: Prepare a fresh stock solution of this compound (e.g., 1 mg/mL in methanol) as described in Section 3.2.

  • Initial Analysis (T=0): Immediately after preparation, analyze the stock solution in triplicate using a validated, stability-indicating analytical method. This will serve as the baseline (100% initial concentration).

  • Aliquot and Store: Aliquot the remaining stock solution into multiple amber vials to avoid freeze-thaw cycles.[5] Store these aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months for long-term; 24h, 48h, 72h for short-term), retrieve an aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to equilibrate to room temperature and analyze it in triplicate.

  • Data Evaluation: Compare the mean concentration at each time point to the initial (T=0) concentration. The solution is considered stable if the concentration remains within a predefined acceptance range (e.g., 95-105% of the initial concentration).

Forced Degradation Studies

Forced degradation studies help to establish the degradation pathways and confirm the specificity of the analytical method.[9] The parent compound, florfenicol, has shown instability under acidic, alkaline, and photolytic stress.[9][10]

Protocol Outline:

  • Prepare Test Solutions: Dilute the stock solution with the appropriate stressor.

  • Acid Hydrolysis: Mix with 0.1 M HCl and incubate (e.g., at 60°C).

  • Base Hydrolysis: Mix with 0.1 M NaOH and incubate (e.g., at 60°C).

  • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the stock solution (e.g., at 60°C).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.

  • Analysis: Analyze the stressed samples by a stability-indicating method to observe for degradation peaks and loss of the main peak.

cluster_stability Stability Testing Logical Flow cluster_conditions Storage Conditions start Prepare Fresh Stock Solution t0_analysis Analyze at T=0 (Baseline) start->t0_analysis aliquot Aliquot and Store at Different Conditions t0_analysis->aliquot long_term Long-Term (-20°C) aliquot->long_term short_term Short-Term (4°C) aliquot->short_term accelerated Accelerated (e.g., 25°C) aliquot->accelerated analysis Analyze at Predefined Time Points long_term->analysis short_term->analysis accelerated->analysis comparison Compare to T=0 Baseline analysis->comparison conclusion Determine Stability and Shelf-Life comparison->conclusion

References

Application Notes and Protocols for the Use of Dideschloro Florfenicol-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of Dideschloro Florfenicol-d3 as an internal standard in pharmacokinetic (PK) studies of the veterinary antibiotic, florfenicol (B1672845). Accurate quantification of drug concentrations in biological matrices is paramount in pharmacokinetic research for determining key parameters such as absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a deuterated analog of a florfenicol derivative. Its structural similarity to florfenicol ensures comparable behavior during sample extraction and chromatographic analysis, while its distinct mass-to-charge ratio (m/z) allows for separate detection by the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation and analysis, leading to enhanced accuracy and precision of the quantitative results.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Florfenicol and this compound is presented below. Understanding these properties is essential for method development.

PropertyFlorfenicolThis compound
Molecular Formula C₁₂H₁₄Cl₂FNO₄SC₁₂H₁₃D₃FNO₄S
Molecular Weight 358.21 g/mol 292.34 g/mol
Synonyms Nuflor, SCH-25298[R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3
CAS Number 73231-34-22714484-53-2

Experimental Protocols

This section details the recommended protocols for the quantification of florfenicol in biological matrices (e.g., plasma, serum) using this compound as an internal standard.

I. Standard and Sample Preparation

1. Stock Solutions:

  • Prepare individual stock solutions of florfenicol and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Store stock solutions at -20°C in amber vials to protect from light.

2. Working Standard Solutions:

  • Serially dilute the florfenicol stock solution with a 50:50 mixture of acetonitrile (B52724) and water to prepare a series of calibration standards. The concentration range should be appropriate for the expected in-study sample concentrations (e.g., 1 to 1000 ng/mL).

3. Internal Standard Spiking Solution:

  • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the working standards.

4. Sample Preparation (Protein Precipitation): [2]

  • To 100 µL of the biological sample (plasma, serum, etc.) or calibration standard in a microcentrifuge tube, add 20 µL of the this compound internal standard spiking solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

II. LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions (Precursor Ion > Product Ion) To be optimized for this compound
Florfenicol 356.0 > 336.0
This compound To be determined empirically

Note: The MRM transition for this compound needs to be determined by infusing the standard into the mass spectrometer to identify the precursor ion and the most stable product ion.

Data Presentation

The following tables summarize representative data from method validation and pharmacokinetic studies where a deuterated internal standard was used. While these examples may have used Florfenicol-d3, similar performance is expected with this compound.

Method Validation Parameters
ParameterResult
Linearity (r²) > 0.99
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery > 85%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Representative Pharmacokinetic Parameters of Florfenicol in Cattle (20 mg/kg, intramuscular)
ParameterValueUnit
Cmax (Maximum Concentration) 3.0µg/mL
Tmax (Time to Maximum Concentration) 3.3hours
t½ (Elimination Half-life) 18.3hours
AUC (Area Under the Curve) 75.6µg*h/mL

Visualizations

Florfenicol Metabolic Pathway

The primary metabolic pathway of florfenicol involves the hydrolysis of the dichloroacetyl group to form florfenicol amine.

Florfenicol_Metabolism Florfenicol Florfenicol Metabolites Intermediate Metabolites Florfenicol->Metabolites Hydrolysis Florfenicol_Amine Florfenicol Amine (Major Metabolite) Metabolites->Florfenicol_Amine

Caption: Metabolic conversion of Florfenicol to Florfenicol Amine.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing this compound.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Protein Precipitation & Supernatant Collection Spiking->Extraction LC_MSMS LC-MS/MS Analysis (Quantification of Florfenicol & IS) Extraction->LC_MSMS Data_Analysis Peak Integration & Concentration Calculation LC_MSMS->Data_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, t1/2, AUC) Data_Analysis->PK_Modeling

Caption: Workflow for a pharmacokinetic study using an internal standard.

Logical Relationship in Quantitative Analysis

This diagram explains the principle of using an internal standard for accurate quantification.

IS_Principle Analyte Florfenicol (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Caption: Principle of internal standard-based quantification.

References

Application Note: Quantitative Analysis of Florfenicol in Biological Matrices using Matrix-Matched Calibration with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and aquaculture.[1][2] Monitoring its residue levels in animal-derived food products is crucial for consumer safety and regulatory compliance. This application note describes a robust and sensitive method for the quantitative analysis of florfenicol in complex biological matrices.

The method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and incorporates matrix-matched calibration curves with a stable isotope-labeled internal standard to ensure high accuracy and precision. While the request specified Dideschloro Florfenicol-d3, a thorough review of scientific literature indicates that Florfenicol-d3 is the overwhelmingly preferred and validated internal standard for florfenicol analysis due to its chemical and physical similarity to the analyte.[1][3] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[3]

This protocol provides a detailed methodology for the extraction and quantification of florfenicol from various biological samples, presenting typical performance data to guide researchers, scientists, and drug development professionals.

Experimental Protocols

1. Reagents and Materials

  • Florfenicol (analytical standard, purity ≥99%)

  • Florfenicol-d3 (internal standard, purity ≥98%)[1]

  • Acetonitrile (B52724) (LC-MS grade)[1]

  • Methanol (LC-MS grade)[1]

  • Ultra-pure water (LC-MS grade)[1]

  • Formic acid (LC-MS grade)

  • Blank biological matrix (e.g., serum, plasma, tissue homogenate) free of florfenicol.

2. Standard Solution Preparation

  • Florfenicol Stock Solution (1 mg/mL): Accurately weigh 10 mg of florfenicol and dissolve it in 10 mL of methanol.

  • Florfenicol-d3 Internal Standard (IS) Stock Solution (100 µg/mL): Dissolve 1 mg of Florfenicol-d3 in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the florfenicol stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 to 1000 ng/mL.[1]

  • Internal Standard Spiking Solution: Prepare a working solution of Florfenicol-d3 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.[1]

3. Sample Preparation (Protein Precipitation)

  • Transfer 100 µL of the biological sample (or calibration standard) into a microcentrifuge tube.

  • Add 10 µL of the Florfenicol-d3 internal standard spiking solution and briefly vortex.[1]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for florfenicol.[5]

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both florfenicol and Florfenicol-d3 for quantification and confirmation.[1][4]

5. Calibration Curve Construction

A matrix-matched calibration curve is generated by plotting the ratio of the peak area of florfenicol to the peak area of Florfenicol-d3 against the concentration of the florfenicol calibration standards. The concentration of florfenicol in the unknown samples is then determined by interpolating the peak area ratio of the sample onto this calibration curve.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Florfenicol and Florfenicol-d3

ParameterFlorfenicolFlorfenicol-d3 (IS)
Precursor Ion (m/z)355.9359.0
Product Ion 1 (m/z)335.9 (Quantifier)338.9 (Quantifier)
Product Ion 2 (m/z)185.0 (Qualifier)187.9 (Qualifier)
Cone Voltage (V)4046
Collision Energy (eV)8 (for 335.9) / 18 (for 185.0)8 (for 338.9) / 18 (for 187.9)

Note: These values are examples and should be optimized for the specific instrument used. Data adapted from a study on florfenicol in bull serum and seminal plasma.[1]

Table 2: Example of a Matrix-Matched Calibration Curve for Florfenicol in Animal Tissue

Concentration (µg/kg)Florfenicol Peak AreaFlorfenicol-d3 Peak AreaPeak Area Ratio (Analyte/IS)
10015,23475,1230.203
20031,05676,2340.407
30045,87674,9870.612
40062,12375,5430.822
1000155,98776,0122.052

This table presents hypothetical data for illustrative purposes based on typical results.[5]

Table 3: Summary of Method Validation Data for Florfenicol Analysis

MatrixCalibration RangeLinearity (R²)Accuracy (% Recovery)Precision (% RSD)
Bovine Serum0.05 - 10 µg/mL>0.9995 - 105%<15%
Animal Feed100 - 1000 µg/kg>0.9985 - 110%<20%
Animal Tissue (Muscle)0.02 - 10.4 µg/kg>0.99476 - 110%<18%

This table summarizes typical performance characteristics from various studies.[1][5][6]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (100 µL) is_spike Spike with Florfenicol-d3 IS sample->is_spike standards Calibration Standards (100 µL) standards->is_spike protein_precip Protein Precipitation (Cold Acetonitrile) is_spike->protein_precip centrifuge Centrifugation (10,000 x g) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_integration Peak Integration lcms->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Florfenicol calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of florfenicol.

metabolic_pathway florfenicol Florfenicol metabolite1 Florfenicol Alcohol florfenicol->metabolite1 metabolite2 Monochloroflorfenicol florfenicol->metabolite2 metabolite3 Florfenicol Oxamic Acid florfenicol->metabolite3 florfenicol_amine Florfenicol Amine (Marker Residue) metabolite1->florfenicol_amine metabolite2->florfenicol_amine metabolite3->florfenicol_amine

References

Application Note and Protocol: Determination of Florfenicol and its Metabolites using Dideschloro Florfenicol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic, a fluorinated derivative of thiamphenicol, widely used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and aquaculture.[1][2][3] Due to its extensive use, regulatory bodies worldwide have established maximum residue limits (MRLs) for florfenicol in animal-derived food products to ensure consumer safety. The primary metabolite of florfenicol is florfenicol amine (FFA), which is often used as the marker residue for the determination of total florfenicol content in tissues.[4][5][6]

Accurate and sensitive quantification of florfenicol and its metabolites is crucial for pharmacokinetic studies, residue monitoring, and ensuring compliance with food safety standards. This application note provides a detailed protocol for the determination of florfenicol and its major metabolite, florfenicol amine, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Dideschloro Florfenicol-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Metabolic Pathway of Florfenicol

Florfenicol undergoes several biotransformation pathways in animals, leading to the formation of various metabolites. The principal metabolite is florfenicol amine, formed through hydrolysis. Other notable metabolites include florfenicol alcohol, monochloroflorfenicol, and florfenicol oxamic acid.[1][5] For regulatory purposes, the total residue of florfenicol is often determined by converting the parent drug and its metabolites to florfenicol amine through acid hydrolysis.[4][7][8]

Florfenicol_Metabolism Florfenicol Florfenicol Metabolites Intermediate Metabolites (Florfenicol Alcohol, Monochloroflorfenicol, Florfenicol Oxamic Acid) Florfenicol->Metabolites Metabolism Florfenicol_Amine Florfenicol Amine (Marker Residue) Florfenicol->Florfenicol_Amine Metabolism Hydrolysis Acid Hydrolysis Florfenicol->Hydrolysis Metabolites->Florfenicol_Amine Metabolism Metabolites->Hydrolysis Hydrolysis->Florfenicol_Amine

Caption: Metabolic pathway of florfenicol to florfenicol amine and other metabolites.

Experimental Protocol

This protocol describes the simultaneous quantification of florfenicol and florfenicol amine in animal tissues (muscle, liver) using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents

  • Florfenicol analytical standard (≥98% purity)

  • Florfenicol amine analytical standard (≥98% purity)

  • This compound (internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Ammonium (B1175870) acetate, analytical grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve florfenicol, florfenicol amine, and this compound in methanol to prepare individual stock solutions. Store at -20°C.[2]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or a suitable solvent mixture (e.g., acetonitrile/water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

3. Sample Preparation (Tissue)

  • Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortification: Spike the samples with the internal standard solution. For calibration and quality control samples, spike with the appropriate concentrations of florfenicol and florfenicol amine working standards.

  • Hydrolysis: Add 5 mL of 2 M HCl to the sample. Vortex for 1 minute and incubate in a water bath at 95°C for 2 hours to hydrolyze florfenicol and its metabolites to florfenicol amine.[8]

  • Extraction: Cool the sample to room temperature and add 10 mL of ethyl acetate. Vortex vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes.[7][9]

  • Liquid-Liquid Partitioning: Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction step with another 10 mL of ethyl acetate. Combine the ethyl acetate extracts.

  • Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Cleanup (SPE): Reconstitute the residue in 2 mL of a suitable loading buffer (e.g., 5% methanol in water). Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water. Load the reconstituted sample onto the cartridge. Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol. Elute the analytes with 3 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization Spiking 2. Spiking (IS & Standards) Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis Spiking->Hydrolysis Extraction 4. Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation1 5. Evaporation Extraction->Evaporation1 SPE 6. Solid-Phase Extraction Evaporation1->SPE Evaporation2 7. Final Evaporation SPE->Evaporation2 Reconstitution 8. Reconstitution Evaporation2->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for the determination of florfenicol and its metabolites.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[9]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode for florfenicol amine and negative mode for florfenicol.[6]

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-product ion transitions for each analyte and the internal standard for quantification and confirmation.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of florfenicol and florfenicol amine in various matrices.

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (R²)Reference
FlorfenicolBovine Tissue0.00050.0193-104>0.998[5]
Florfenicol AmineBovine Tissue0.00050.0193-104>0.998[5]
FlorfenicolChicken Muscle----
Florfenicol AmineChicken Muscle--->0.99[4]
FlorfenicolBull Serum--->0.99
Florfenicol AmineBull Serum--->0.99[2]
FlorfenicolGoat Milk~3886.0 ± 1.1>0.99[10]
Florfenicol AmineGoat Milk~3830.9 ± 0.7>0.99[10]
FlorfenicolLayer Meat----[11][12]
FlorfenicolLayer Eggs----[11][12]

LOD: Limit of Detection; LOQ: Limit of Quantification. Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous determination of florfenicol and its marker residue, florfenicol amine, in various biological matrices. The use of an appropriate internal standard, such as this compound, is critical for achieving accurate and reliable results by compensating for analytical variability. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of florfenicol residues, ensuring data quality for pharmacokinetic studies and regulatory compliance.

References

Application Notes and Protocols for Dideschloro Florfenicol-d3 in Food Safety Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dideschloro Florfenicol-d3 as an internal standard in the quantitative analysis of florfenicol (B1672845) and its metabolites in various food matrices. This methodology is critical for ensuring food safety and regulatory compliance.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat infections in cattle, swine, poultry, and aquaculture.[1][2][3] The presence of its residues in food products of animal origin is a public health concern, necessitating sensitive and accurate analytical methods for their monitoring. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for florfenicol and its metabolites in various food commodities. The marker residue for florfenicol is often defined as the sum of florfenicol and its major metabolite, florfenicol amine.[4][5]

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based analysis, as they effectively compensate for matrix effects and variations in sample preparation and instrument response. This compound, a deuterated analog of a florfenicol-related compound, serves as an excellent internal standard for the accurate quantification of florfenicol and its metabolites. While specific data for this compound is not widely published, its structural similarity to florfenicol and its metabolites makes it a suitable surrogate. This document outlines protocols using florfenicol-d3, which is a closely related and commonly used internal standard, and the principles are directly applicable to this compound.

Principle of the Method

The analytical workflow involves the extraction of florfenicol and its metabolites from food samples, followed by cleanup and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A known amount of this compound (or a similar deuterated standard like florfenicol-d3) is added to the sample at the beginning of the extraction process. By comparing the signal response of the target analytes to that of the internal standard, accurate quantification can be achieved. For the determination of total florfenicol residues, a hydrolysis step is often included to convert florfenicol and its metabolites to florfenicol amine prior to analysis.[4][5]

Florfenicol Metabolic Pathway

Florfenicol undergoes metabolism in animals, forming several metabolites. The primary metabolite of interest for residue analysis is florfenicol amine. The metabolic conversion is a key consideration in the analytical strategy for total florfenicol residue determination.

Florfenicol_Metabolism Florfenicol Florfenicol Metabolite1 Florfenicol Alcohol Florfenicol->Metabolite1 Metabolite2 Monochloroflorfenicol Florfenicol->Metabolite2 Metabolite3 Florfenicol Oxamic Acid Florfenicol->Metabolite3 FFA Florfenicol Amine (FFA) [Marker Residue] Florfenicol->FFA Hydrolysis (in vitro) Metabolite1->FFA Metabolite2->FFA Metabolite3->FFA

Caption: Metabolic pathway of Florfenicol to Florfenicol Amine.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of florfenicol and florfenicol amine in various food matrices using LC-MS/MS with a deuterated internal standard.

MatrixAnalyteMethodLinearity (R²)Recovery (%)LOQ (ng/g)LOD (ng/g)Reference
MilkFlorfenicolQuEChERS-LC-MS/MS>0.9995.8 - 100.2-0.02 - 0.045[6]
HoneyFlorfenicolQuEChERS-LC-MS/MS>0.9995.6 - 99.3-0.02 - 0.045[6]
Bovine MuscleFlorfenicol AmineLC-MS/MS>0.99893 - 104100.5[5]
Bovine LiverFlorfenicol AmineLC-MS/MS>0.99893 - 104100.5[5]
EelFlorfenicol AmineLC-MS/MS>0.99893 - 104100.5[5]
Deer TissuesFlorfenicol AmineLC-MS/MS-79 - 1113.4 - 5.81.4 - 1.8[7][8]
Bull SerumFlorfenicolUHPLC-MS/MS>0.99-50-[1][3]
Bull SerumFlorfenicol AmineUHPLC-MS/MS>0.99-2-[1][3]

Experimental Protocols

The following are detailed protocols for the analysis of florfenicol residues in different food matrices.

Protocol 1: Analysis in Milk and Honey (QuEChERS Method)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]

1. Sample Preparation and Extraction: a. Weigh 5 g of homogenized milk or honey sample into a 50 mL centrifuge tube. b. Add 10 mL of water (for honey samples) and vortex to dissolve. c. Add a known amount of this compound internal standard solution. d. Add 10 mL of acetonitrile (B52724). e. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). f. Vortex vigorously for 1 minute. g. Centrifuge at 5000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at 12000 rpm for 5 minutes.

3. Final Sample Preparation: a. Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the initial mobile phase. c. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis in Animal Tissues (Muscle, Liver, Kidney)

This protocol involves protein precipitation and solid-phase extraction (SPE).

1. Sample Preparation and Extraction: a. Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube. b. Add a known amount of this compound internal standard solution. c. Add 8 mL of acetonitrile. d. Homogenize for 1 minute. e. Centrifuge at 8000 rpm for 10 minutes.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with water to remove interferences. d. Elute the analytes with methanol or acetonitrile.

3. Final Sample Preparation: a. Evaporate the eluate to dryness under nitrogen. b. Reconstitute the residue in the initial mobile phase. c. Filter through a 0.22 µm syringe filter for LC-MS/MS analysis.

Protocol 3: Total Florfenicol Residue Analysis (with Hydrolysis)

This protocol is for determining the total residue by converting florfenicol and its metabolites to florfenicol amine.[4]

1. Hydrolysis: a. Weigh 2 g of homogenized tissue into a screw-cap tube. b. Add a known amount of this compound internal standard. c. Add 5 mL of 6M HCl. d. Heat at 90-100°C for 2 hours in a shaking water bath.[4][9] e. Cool the sample to room temperature.

2. Extraction and Cleanup: a. Adjust the pH of the hydrolysate to ≥12.5 with NaOH solution.[4] b. Perform liquid-liquid extraction with ethyl acetate (B1210297) or use a solid-supported liquid extraction cartridge. c. Further cleanup can be performed using an appropriate SPE cartridge (e.g., reversed-phase or ion-exchange).

3. Final Sample Preparation: a. Evaporate the final extract to dryness. b. Reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid, is typical.[4][10]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), often in both positive and negative switching modes, as florfenicol is typically analyzed in negative mode and florfenicol amine in positive mode.[11]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Typical MRM Transitions (for florfenicol-d3, applicable to this compound with mass shift):

    • Florfenicol-d3 (IS): m/z 359 -> 339[12]

    • Florfenicol Amine-d3 (IS): m/z 251 -> 132[4]

    • Florfenicol (Analyte): m/z 356 -> 336 (Negative Mode)

    • Florfenicol Amine (Analyte): m/z 248 -> 130.1 (Positive Mode)[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for florfenicol residue analysis using an internal standard.

Experimental_Workflow Start Sample Collection (e.g., Milk, Tissue) Homogenization Sample Homogenization Start->Homogenization Spiking Spike with This compound (IS) Homogenization->Spiking Extraction Extraction (e.g., Acetonitrile) Spiking->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: General workflow for florfenicol residue analysis.

Logical Relationship of Internal Standard Use

The diagram below explains the logical principle of using an internal standard for accurate quantification.

Internal_Standard_Logic cluster_process Analytical Process Analyte Target Analyte (Florfenicol / FFA) Extraction Extraction Analyte->Extraction IS Internal Standard (IS) (this compound) IS->Extraction Cleanup Cleanup Extraction->Cleanup Injection LC Injection Cleanup->Injection Ionization MS Ionization Injection->Ionization Analyte_Response Analyte Signal Response Ionization->Analyte_Response generates IS_Response IS Signal Response Ionization->IS_Response generates Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration corrects for variations

Caption: Logic of using an internal standard for quantification.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantification of florfenicol and its metabolites in diverse food matrices. The detailed protocols and data presented in these application notes offer a solid foundation for researchers and analysts in the field of food safety to develop and validate methods for routine monitoring of these veterinary drug residues. The application of such methods is crucial for protecting public health and ensuring compliance with international food safety standards.

References

Application Note and Protocol: Liquid-Liquid Extraction of Dideschloro Florfenicol-d3 from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideschloro Florfenicol-d3 is a deuterated analog of Florfenicol (B1672845), a broad-spectrum synthetic antibiotic extensively used in veterinary medicine. The use of stable isotope-labeled internal standards like this compound is crucial for the accurate quantification of Florfenicol and its metabolites in complex biological matrices.[1] This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from biological matrices such as plasma and serum. LLE is a valuable sample preparation technique that can yield cleaner extracts compared to protein precipitation by separating compounds based on their differential solubility in two immiscible liquids.[2]

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample purification technique that partitions an analyte between two immiscible liquid phases. Typically, an aqueous sample containing the analyte is mixed with an organic solvent. The analyte of interest, in this case, this compound, will preferentially move into the organic phase, leaving interfering substances in the aqueous phase. Subsequent separation and evaporation of the organic solvent concentrate the analyte, making it suitable for analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol is a generalized procedure and should be optimized and validated for specific applications and matrices.

Materials and Reagents
  • This compound standard

  • Biological matrix (e.g., plasma, serum)

  • Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE))

  • Protein precipitation solvent (e.g., Acetonitrile)

  • Reconstitution solvent (e.g., initial mobile phase for LC-MS/MS analysis)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Sample Preparation and Extraction Protocol
  • Sample Aliquoting: Take a known volume of the biological sample (e.g., 100 µL of plasma or serum) and place it into a microcentrifuge tube.[2]

  • Internal Standard Spiking: Add a known amount of this compound working solution to the sample. This is critical for correcting for matrix effects and variations in sample preparation.[1]

  • Protein Precipitation (Optional but Recommended): To improve extraction efficiency, a protein precipitation step can be included. Add a protein precipitation solvent like acetonitrile (B52724) (e.g., 300 µL).[1]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[2]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., 1 mL of ethyl acetate).

    • Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully collect the upper organic layer, which contains the extracted this compound.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of the initial mobile phase used for the LC-MS/MS analysis.[2]

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from methods analyzing florfenicol and its analogs in biological matrices. These values can serve as a benchmark for method development and validation.

ParameterMatrixValueReference
Extraction Recovery
FlorfenicolPig Plasma99.8% (± 0.7% RSD)[3]
FlorfenicolMilk95.8% - 100.2%[4]
FlorfenicolHoney95.6% - 99.3%[4]
Limit of Detection (LOD)
FlorfenicolPig Plasma0.004 µg/mL[3]
FlorfenicolMilk & Honey0.02 - 0.045 ng/g[4]
Limit of Quantification (LOQ)
FlorfenicolPig Plasma0.013 µg/mL[3]
FlorfenicolFish Plasma<30 ng/ml[5]
ParameterMatrixValueReference
Linearity (R²)
FlorfenicolBull Serum & Seminal Plasma>0.99[6][7]
Accuracy (Bias)
FlorfenicolBull Serum & Seminal PlasmaWithin ±15%[6][7]
Precision (CV%)
FlorfenicolBull Serum & Seminal Plasma<15%[6][7]

Experimental Workflow Diagram

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma) Spike Spike with Dideschloro Florfenicol-d3 (Internal Standard) Sample->Spike Vortex1 Vortex Mix Spike->Vortex1 AddSolvent Add Organic Solvent (e.g., Ethyl Acetate) Vortex1->AddSolvent Transfer Supernatant (if PPT step is included) Vortex2 Vortex to Mix AddSolvent->Vortex2 Centrifuge Centrifuge to Separate Phases Vortex2->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness (Nitrogen Stream) CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the liquid-liquid extraction of this compound.

Conclusion

This application note provides a comprehensive protocol for the liquid-liquid extraction of this compound from biological matrices. The use of a deuterated internal standard is essential for achieving accurate and reliable quantitative results in complex samples. The provided workflow and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and analysis. It is important to note that method optimization and validation are crucial for each specific application and biological matrix.

References

Application of Dideschloro Florfenicol-d3 in Aquaculture Residue Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic extensively used in aquaculture to prevent and treat bacterial diseases.[1][2] Its use, however, necessitates rigorous monitoring of residues in aquaculture products to ensure consumer safety and comply with regulatory limits. The primary metabolite of florfenicol is florfenicol amine (FFA), and regulatory methods often require the determination of the total florfenicol residue, measured as the sum of florfenicol and its metabolites converted to florfenicol amine.[3][4] Stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification in complex matrices like fish tissue by correcting for matrix effects and variations during sample preparation and analysis.[1][5] This document provides detailed application notes and protocols for the use of Dideschloro Florfenicol-d3 (commonly referred to in literature as Florfenicol-d3 or its metabolite equivalent, Florfenicol amine-d3) as an internal standard in the LC-MS/MS analysis of florfenicol residues in aquaculture.

Analytical Principle

The analytical method involves the extraction of florfenicol and its metabolites from the tissue matrix. A crucial step is the acid hydrolysis of the sample, which converts florfenicol and its various metabolites into a single, stable marker residue, florfenicol amine (FFA).[2][3] A known amount of the isotopically labeled internal standard, Florfenicol amine-d3 (FFA-d3), is added at the beginning of the sample preparation process. This internal standard mimics the chemical behavior of the analyte (FFA) throughout the extraction, cleanup, and analysis, but is distinguishable by its higher mass. Quantification is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by comparing the response of the native analyte to that of the internal standard.[1][3]

Quantitative Data Summary

The use of deuterated internal standards like Florfenicol-d3 or FFA-d3 provides high accuracy and precision in the quantification of florfenicol residues. The following tables summarize typical validation parameters for LC-MS/MS methods.

Table 1: Method Validation Parameters for Florfenicol and Florfenicol Amine Analysis using a Deuterated Internal Standard

ParameterFlorfenicolFlorfenicol AmineReference
Linearity (R²)>0.99>0.99[1][6]
Accuracy (Bias %)Within ±15%Within ±15%[1]
Precision (CV%)<15%<15%[1]
Recovery76.12–109.57%64.26–116.51%[7][8]
Limit of Detection (LOD)0.01 µg/kg0.005–3.1 µg/kg[7][8][9]
Limit of Quantification (LOQ)0.1 µg/kg0.02–10.4 µg/kg[7][8]

Table 2: LC-MS/MS Parameters for Florfenicol Amine (FFA) and Florfenicol Amine-d3 (FFA-d3)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
FFA 248.0130.1 4021[1][4]
248.091.0--[4]
FFA-d3 251.0132.0 --[4]

Note: The product ion used for quantification is in bold .

Experimental Protocols

Preparation of Standards and Reagents
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of florfenicol amine (FFA) and 1 mg of Florfenicol amine-d3 (FFA-d3) in 10 mL of methanol (B129727), respectively. Store at -20°C in the dark.[1]

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in acetonitrile (B52724) or an appropriate buffer to create calibration standards and quality control (QC) samples at desired concentrations.[1]

  • Reagents: All solvents (e.g., methanol, acetonitrile, ethyl acetate) should be of LC-MS grade. Other reagents include hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and ultrapure water.

Sample Preparation: Extraction and Hydrolysis

This protocol is a general guideline and may require optimization based on the specific matrix and laboratory instrumentation.

  • Homogenization: Homogenize a representative sample of the fish tissue (muscle and skin) until a uniform consistency is achieved.

  • Weighing and Spiking: Accurately weigh 2 ± 0.2 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.[2]

  • Internal Standard Addition: Spike the sample with a known amount of FFA-d3 working solution.

  • Acid Hydrolysis: Add 8 mL of 6N HCl to the tube. Vortex for 1 minute to mix thoroughly.[2]

  • Heating: Place the capped tubes in a shaking water bath at 100°C for 3 hours to facilitate the conversion of florfenicol and its metabolites to florfenicol amine.[2]

  • Cooling and Neutralization: Allow the samples to cool to room temperature. Carefully neutralize the mixture by adding 30% (w/w) NaOH until the pH is greater than 12.

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL of ethyl acetate (B1210297) to the tube.

    • Vortex vigorously for 2 minutes and then centrifuge.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step twice more, combining the organic extracts.

  • Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.

  • Reconstitution: Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of the initial mobile phase or a specific sample buffer. Vortex and filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) is commonly used.[1][4]

  • Mobile Phase: A gradient elution is typically employed using a mixture of ultrapure water with a modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B.[4]

  • Flow Rate: A typical flow rate is 0.3 - 0.4 mL/min.[1][4]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for FFA and FFA-d3.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][4] The MRM transitions listed in Table 2 should be monitored.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize Fish Tissue Weighing 2. Weigh 2g of Homogenate Homogenization->Weighing Spiking 3. Spike with FFA-d3 Internal Std. Weighing->Spiking Hydrolysis 4. Acid Hydrolysis (6N HCl, 100°C, 3h) Spiking->Hydrolysis Extraction 5. Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Evaporation 6. Evaporate to Dryness Extraction->Evaporation Reconstitution 7. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (C18 Column, MRM Mode) Reconstitution->LC_MSMS Quantification Quantification (FFA/FFA-d3 Ratio) LC_MSMS->Quantification

Caption: Workflow for the analysis of total florfenicol residues in aquaculture samples.

Logical_Relationship cluster_hydrolysis Acid Hydrolysis Florfenicol Florfenicol (Parent Drug) FFA Florfenicol Amine (FFA) (Marker Residue) Florfenicol->FFA Metabolites Florfenicol Metabolites (e.g., Florfenicol Alcohol) Metabolites->FFA LC_MSMS LC-MS/MS System FFA->LC_MSMS FFA_d3 Florfenicol Amine-d3 (Internal Standard) FFA_d3->LC_MSMS Ratio Peak Area Ratio (FFA / FFA-d3) LC_MSMS->Ratio Concentration Final Concentration (µg/kg) Ratio->Concentration

Caption: Rationale for using FFA-d3 as an internal standard in total florfenicol residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with Dideschloro Florfenicol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on troubleshooting ion suppression when using Dideschloro Florfenicol-d3 as an internal standard in LC-MS/MS analyses. The following question-and-answer format directly addresses common issues to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled (deuterated) analog of Florfenicol, a broad-spectrum antibiotic commonly used in veterinary medicine. Its primary application is as an internal standard (IS) in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it has nearly identical chemical and physical properties to the analyte of interest, Florfenicol, and its metabolites like Florfenicol amine.[1][2] This similarity allows it to co-elute with the analyte and experience similar matrix effects, including ion suppression, thus enabling accurate correction for variations during sample preparation and analysis.[2]

Q2: What is ion suppression and how can it affect my analysis when using this compound?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, tissue) reduce the ionization efficiency of the analyte and the internal standard in the mass spectrometer's ion source.[3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[4] Even though this compound is designed to compensate for these effects, severe or differential ion suppression can still lead to inaccurate quantification.

Q3: What are the common causes of ion suppression in the analysis of Florfenicol and its metabolites?

The primary causes of ion suppression are co-eluting endogenous components from biological matrices.[3][4] These can include:

  • Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from sample preparation or mobile phases can interfere with the ionization process.[4]

  • Endogenous small molecules: Various small molecules naturally present in biological samples can compete for ionization.[4]

Troubleshooting Guide

Issue 1: Low or Inconsistent Signal Intensity of this compound

Possible Cause: Significant ion suppression is affecting the internal standard.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This will help determine if the retention time of this compound falls within a zone of high suppression.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.

    • Protein Precipitation (PPT): While simple, it may not be sufficient for complex matrices and can lead to significant ion suppression.[5]

    • Liquid-Liquid Extraction (LLE): Can be more effective at removing interfering substances.

    • Solid-Phase Extraction (SPE): Often the most effective method for cleaning up complex samples and reducing matrix effects.[3]

  • Chromatographic Optimization:

    • Modify Gradient: Adjust the mobile phase gradient to achieve better separation of this compound and the analyte from the interfering matrix components.

    • Change Column Chemistry: Using a different column (e.g., C18, phenyl-hexyl) can alter selectivity and improve separation.

  • Reduce Sample Volume: Injecting a smaller volume can reduce the amount of matrix components introduced into the system, though this may impact sensitivity.

Issue 2: Poor Accuracy and Precision in Analyte Quantification Despite Using this compound

Possible Cause: Differential ion suppression between the analyte (Florfenicol or Florfenicol amine) and this compound.

Troubleshooting Steps:

  • Verify Co-elution: Ensure that the chromatographic peaks of the analyte and this compound are as closely co-eluting as possible. While deuterated standards are designed to co-elute, slight differences in retention time can occur, leading to exposure to different matrix effects.

  • Assess Matrix Effect Quantitatively: Calculate the matrix effect for both the analyte and the internal standard. A significant difference in the matrix effect between the two can explain poor accuracy.

  • Review Sample Preparation: If differential matrix effects are observed, a more rigorous sample cleanup method like SPE is recommended to minimize the overall impact of the matrix.

Quantitative Data Summary

The following tables summarize typical quantitative data related to the analysis of Florfenicol and its metabolites, including matrix effects observed in different studies. Note that the specific values can vary depending on the experimental conditions.

Table 1: Typical LC-MS/MS Parameters for Florfenicol and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Florfenicol356.0336.0-15ESI-
Florfenicol amine248.0185.015ESI+
This compound292.3--ESI+
Florfenicol-d3361.2185.1-20ESI-

Note: The MRM transition for this compound should be optimized based on the specific instrument and experimental conditions. Data synthesized from multiple sources.[6][7]

Table 2: Reported Matrix Effects for Florfenicol and Florfenicol Amine in Various Matrices

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
Florfenicol amineBovine KidneyAcid Hydrolysis, SPE25
Florfenicol aminePorcine KidneyAcid Hydrolysis, SPE-[8]
FlorfenicolBovine LiverQuEChERS, SPE>85 (suppression)[9]
Florfenicol amineBovine LiverQuEChERS, SPE>85 (suppression)[9]
FlorfenicolEelAcid Hydrolysis, SPENegligible
Florfenicol amineEelAcid Hydrolysis, SPENegligible[10]
FlorfenicolBovine MuscleQuEChERS-10 to -30
Florfenicol amineBovine MuscleQuEChERS-5 to -25

Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) * 100. Negative values indicate suppression, and positive values indicate enhancement.

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion

This protocol describes how to identify regions of ion suppression within your chromatographic run.

Methodology:

  • System Setup:

    • Configure your LC-MS/MS system with the analytical column and mobile phases used for your Florfenicol assay.

    • Use a T-connector to introduce a constant flow of a standard solution containing this compound and your analyte(s) into the LC flow path after the analytical column but before the mass spectrometer's ion source.

  • Infusion Solution Preparation:

    • Prepare a solution of this compound and Florfenicol/Florfenicol amine in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and robust signal.

  • Infusion:

    • Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min).

  • Analysis:

    • Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.

    • Monitor the signal of this compound and the analyte(s) throughout the chromatographic run.

  • Data Interpretation:

    • A stable baseline signal should be observed when no matrix components are eluting.

    • A significant drop in the baseline signal indicates a region of ion suppression.

    • By comparing the retention time of your analyte and internal standard with these suppression zones, you can determine if co-eluting matrix components are a likely cause of signal instability.[3][5]

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative calculation of the matrix effect.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked in the final reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.

    • Set C (Pre-extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.

  • Analysis:

    • Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100[11]

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100

Visualizations

IonSuppressionTroubleshootingWorkflow start Start: Inconsistent IS Signal or Poor Accuracy q1 Is the IS signal low or variable? start->q1 a1_yes Evaluate Matrix Effects (Post-Column Infusion) q1->a1_yes Yes q1_no Is quantification inaccurate despite stable IS? q1->q1_no No q2 Suppression Zone at IS Retention Time? a1_yes->q2 a2_yes Optimize Sample Prep (SPE, LLE) and/or Chromatography q2->a2_yes Yes a2_no Investigate Other Issues: Instrument Performance, IS Stability q2->a2_no No end End: Improved Method Performance a2_yes->end a1_no_yes Assess Differential Matrix Effects q1_no->a1_no_yes Yes q3 Different ME for Analyte and IS? a1_no_yes->q3 a3_yes Improve Chromatographic Co-elution and/or Enhance Sample Cleanup q3->a3_yes Yes a3_yes->end PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Tee T-Connector Column->Tee SyringePump Syringe Pump (Analyte + IS) SyringePump->Tee IonSource Ion Source Tee->IonSource Detector Detector IonSource->Detector

References

Technical Support Center: Optimizing Dideschloro Florfenicol-d3 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Dideschloro Florfenicol-d3 signal in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for Dideschloro Florfenicol, a derivative of the antibiotic Florfenicol. In quantitative mass spectrometry, SIL-IS are the gold standard for achieving high accuracy and precision. They are chemically almost identical to the analyte of interest, meaning they behave similarly during sample preparation, chromatography, and ionization. The key difference is their increased mass due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish between the analyte and the internal standard. This enables correction for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible results.

Q2: I am not seeing any signal for this compound. What are the first things I should check?

A2: A complete loss of signal can be due to several factors. First, confirm the basics: ensure the mass spectrometer is properly tuned and calibrated. Verify that the correct mobile phases are being used and that the LC pumps are primed and delivering a stable flow. Check for any leaks in the LC system. Ensure that your this compound standard solution is at the correct concentration and has not degraded. Finally, confirm that you are monitoring the correct precursor and product ion masses (MRM transitions) for this compound.

Q3: My signal for this compound is very low. How can I improve it?

A3: Low signal intensity can be caused by a number of issues, including suboptimal instrument parameters, matrix effects, or poor chromatographic peak shape. A systematic approach to troubleshooting is recommended. Start by optimizing the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows. Then, ensure your chromatographic method is providing a sharp, symmetrical peak for this compound. If the signal is still low, you may be experiencing ion suppression due to co-eluting matrix components. In this case, improving your sample preparation method or modifying your chromatographic conditions to better separate the analyte from interferences is crucial.

Q4: How do I determine the correct MRM transitions for this compound?

A4: Since this compound is a newer analytical standard, established MRM transitions may not be readily available in the literature. You will likely need to determine them empirically. Start by infusing a standard solution of this compound directly into the mass spectrometer to determine the precursor ion, which will correspond to its molecular weight. Based on its chemical formula, C12H13D3FNO4S, the expected monoisotopic mass of the neutral molecule is approximately 292.1 g/mol . Depending on the ionization mode (positive or negative) and the mobile phase composition, you will observe the protonated molecule [M+H]+, deprotonated molecule [M-H]-, or an adduct.

Once the precursor ion is identified, you will need to perform a product ion scan to identify the most abundant and stable fragment ions. This is achieved by isolating the precursor ion in the first quadrupole, fragmenting it in the collision cell, and scanning the third quadrupole to detect the resulting product ions. The most intense and specific product ions can then be selected for your MRM transitions.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

This is one of the most common issues encountered in LC-MS/MS analysis. The following guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.

dot

LowSignalTroubleshooting start Start: Low/No Signal for This compound check_basics 1. Check Instrument Basics - MS Tuned & Calibrated? - LC Flow Stable? - No Leaks? start->check_basics check_standard 2. Verify Standard Integrity - Correct Concentration? - Not Degraded? check_basics->check_standard Basics OK end_bad Further Investigation Needed check_basics->end_bad Issue Found check_mrm 3. Confirm MRM Transitions - Correct Precursor Ion? - Correct Product Ions? check_standard->check_mrm Standard OK check_standard->end_bad Issue Found optimize_source 4. Optimize ESI Source - Capillary Voltage - Gas Temperatures - Gas Flow Rates check_mrm->optimize_source MRMs Confirmed check_mrm->end_bad Issue Found optimize_chromatography 5. Evaluate Chromatography - Good Peak Shape? - Adequate Retention? optimize_source->optimize_chromatography Source Optimized investigate_matrix_effects 6. Investigate Matrix Effects - Post-column Infusion - Matrix-matched Calibrants optimize_chromatography->investigate_matrix_effects Chromatography OK optimize_chromatography->end_bad Poor Chromatography end_good Signal Optimized investigate_matrix_effects->end_good Matrix Effects Mitigated investigate_matrix_effects->end_bad Significant Matrix Effects

Caption: Troubleshooting workflow for low or no signal of this compound.

Issue 2: Poor Peak Shape

Poor chromatographic peak shape (e.g., tailing, fronting, or split peaks) can lead to reduced signal intensity, poor integration, and inaccurate quantification.

dot

PeakShapeTroubleshooting start Start: Poor Peak Shape check_column 1. Check Column Health - Column Overused? - Blocked Frit? start->check_column check_mobile_phase 2. Verify Mobile Phase - Correct pH? - Properly Mixed? check_column->check_mobile_phase Column OK end_bad Further Investigation Needed check_column->end_bad Issue Found check_injection 3. Injection Issues - Sample Solvent Too Strong? - Injection Volume Too High? check_mobile_phase->check_injection Mobile Phase OK check_mobile_phase->end_bad Issue Found optimize_gradient 4. Optimize Gradient - Gradient Too Steep? check_injection->optimize_gradient Injection OK check_injection->end_bad Issue Found end_good Peak Shape Improved optimize_gradient->end_good Gradient Optimized

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Experimental Protocols

Protocol 1: Determining Optimal MRM Transitions for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Full Scan (Q1 Scan): Perform a full scan in the Q1 quadrupole to identify the precursor ion of this compound. The expected precursor will be [M+H]+ or [M-H]-, depending on the ionization polarity. The monoisotopic mass of the neutral molecule is ~292.1 g/mol .

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode. In Q1, select the precursor ion identified in the previous step. Vary the collision energy in the collision cell (Q2) to induce fragmentation. Scan Q3 to detect the resulting product ions.

  • Select MRM Transitions: Identify the most abundant and stable product ions. Select at least two product ions for your MRM transitions to ensure selectivity and to have a confirmatory ion. The transition with the highest intensity will be your quantifier, and the second most intense will be your qualifier.

Protocol 2: Optimizing ESI Source Parameters
  • Set up a Continuous Infusion: Use the same direct infusion setup as in Protocol 1.

  • Monitor a Single MRM Transition: Set the mass spectrometer to monitor the most intense MRM transition determined in Protocol 1.

  • Vary Source Parameters: Systematically vary one parameter at a time while keeping others constant. Record the signal intensity for each setting. The key parameters to optimize include:

    • Capillary Voltage: Varies depending on the instrument and polarity. A typical starting point is 3-5 kV for positive ion mode and 2-4 kV for negative ion mode.

    • Source Temperature: Typically in the range of 100-150 °C.

    • Desolvation/Drying Gas Temperature: Usually between 250-500 °C.

    • Nebulizing and Drying Gas Flow Rates: These are instrument-dependent.

  • Determine Optimal Settings: For each parameter, plot the signal intensity versus the parameter value. The optimal setting will be the one that provides the highest and most stable signal.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Florfenicol and its Analogs

The following table provides typical LC-MS/MS parameters for Florfenicol and its related compounds. These can be used as a starting point for optimizing the method for this compound. Note that this compound will have a different precursor ion mass due to the absence of two chlorine atoms.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Ionization Mode
Florfenicol356.0336.03015Negative
185.03020
Florfenicol amine248.1230.12510Positive
130.12520
Florfenicol-d3359.0339.03015Negative
188.03020
This compound (Predicted) ~293.1 To be determinedTo be optimizedTo be optimizedTo be determined

Note: The parameters in this table are examples and will require optimization on your specific instrument.

Table 2: Typical Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Visualization of Experimental Workflow

dot

ExperimentalWorkflow start Start: Sample Analysis sample_prep 1. Sample Preparation - Add this compound (IS) - Protein Precipitation/SPE start->sample_prep lc_separation 2. LC Separation - Reverse-phase C18 column - Gradient elution sample_prep->lc_separation ms_detection 3. MS/MS Detection - Electrospray Ionization (ESI) - Multiple Reaction Monitoring (MRM) lc_separation->ms_detection data_analysis 4. Data Analysis - Peak Integration - Calculate Analyte/IS Ratio - Quantitation using Calibration Curve ms_detection->data_analysis end Final Concentration data_analysis->end

Caption: General experimental workflow for quantitative analysis using this compound.

Technical Support Center: Minimizing Matrix Effects in Dideschloro Florfenicol-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing matrix effects in the quantification of Dideschloro Florfenicol-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: Matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix.[1][2] This phenomenon, which includes ion suppression (a decrease in signal) and ion enhancement (an increase in signal), is a significant concern in LC-MS/MS analysis because it can lead to inaccurate and imprecise quantification.[2] The presence of endogenous matrix components like phospholipids (B1166683), salts, and proteins can interfere with the ionization process, compromising the reliability of the analytical method.[1]

Q2: How can I determine if my this compound signal is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This quantitative method compares the response of an analyte in a pre-extracted blank matrix spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.

Q3: How does using a stable isotope-labeled internal standard like this compound help?

A3: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[1] Since this compound is structurally almost identical to the unlabeled analyte, it co-elutes and experiences similar ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The most common techniques are:

  • Solid-Phase Extraction (SPE): This is often the most effective method for removing phospholipids and other interferences, resulting in cleaner extracts and reduced matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can also be very effective at cleaning up samples, but it may be more labor-intensive and use larger volumes of organic solvents.

  • Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective at removing matrix components, particularly phospholipids, and may result in significant matrix effects.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing chromatographic separation is a crucial step. By adjusting the mobile phase composition, gradient profile, or using a different column chemistry, you can achieve better separation of this compound from co-eluting matrix components, thereby minimizing their impact on ionization.

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize recovery and matrix effect data for florfenicol (B1672845) and its metabolites from various studies. This data can serve as a guide for selecting an appropriate sample preparation strategy for this compound.

Table 1: Recovery of Florfenicol and Metabolites using Various Extraction Methods

AnalyteMatrixSample Preparation MethodSpiking LevelRecovery (%)Reference
Florfenicol AmineBovine Tissues & EelSolid-Supported Liquid Extraction & Oasis MCX SPE0.01 mg/kg & MRL93 - 104[2]
FlorfenicolPoultry MeatWater, Acetone, DichloromethaneNot Specified86.4 - 108.1[3][4]
FlorfenicolRaw Cow MilkProtein Precipitation & SPE1 µg/mL82 - 111.54[5]
FlorfenicolAnimal FeedMethanol & Ethyl Acetate with d-SPE10-300 µg/mL81.7 - 97.5[6]
FlorfenicolAnimal FeedEthyl Acetate100-1000 µg/kg-20 to +10[7][8]
Florfenicol & MetabolitesAnimal & Aquaculture ProductsQuEChERS0.5-5 µg/kg & MRL levels64.26 - 116.51[9][10]

Table 2: Matrix Effect Data for Florfenicol Analysis

AnalyteMatrixSample Preparation MethodMatrix Effect (%)Reference
Florfenicol & MetabolitesBovine Tissues & EelSolid-Supported Liquid Extraction & Oasis MCX SPENegligible[2]
FlorfenicolAnimal FeedEthyl Acetate≤ 5% ion suppression[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples (General)

This protocol is a general guideline based on methods for florfenicol amine in tissue.[2][12]

  • Homogenization & Hydrolysis: Homogenize 2 g of tissue. Add 5 mL of 6M HCl and hydrolyze at 90°C for 2 hours to convert metabolites to florfenicol amine.

  • pH Adjustment: Cool the sample and adjust the pH to ≥12.5 with 30% NaOH.

  • Dilution: Add 10 mL of Milli-Q water.

  • SPE Cleanup:

    • Condition a reversed-phase SPE cartridge.

    • Load the diluted extract.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent.

  • Dilution & Analysis: Dilute the eluate (e.g., 100 µL of eluate with 900 µL of water) and inject it into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Serum/Plasma Samples

This protocol is based on a method for florfenicol and florfenicol amine in serum and seminal plasma.[1]

  • Sample Aliquot: Take a 100 µL aliquot of the serum or plasma sample.

  • Add Internal Standard: Add the this compound internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation & Optimization PPT Protein Precipitation Chrom Chromatographic Separation PPT->Chrom Inject Extract LLE Liquid-Liquid Extraction LLE->Chrom Inject Extract SPE Solid-Phase Extraction SPE->Chrom Inject Extract MS Mass Spectrometry Detection Chrom->MS Eval Evaluate Matrix Effect (Post-Column Infusion or Post-Extraction Spiking) MS->Eval Eval->PPT Optimize Eval->LLE Optimize Eval->SPE Optimize Eval->Chrom Optimize Comp Compensation with SIL-IS Eval->Comp If significant Result Accurate Quantification Eval->Result If negligible Comp->Result Sample Biological Sample Sample->PPT Choose Method Sample->LLE Choose Method Sample->SPE Choose Method

Caption: A logical workflow for minimizing matrix effects in bioanalysis.

SPE_Protocol_Workflow Start Start: Condition SPE Cartridge Load Load Sample Extract Start->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analyte (this compound) Wash->Elute Analyze Analyze by LC-MS/MS Elute->Analyze

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Post_Column_Infusion_Setup LC LC System Analytical Column Tee T-connector LC:p1->Tee Column Eluent Syringe Syringe Pump Infusing Analyte Standard Syringe->Tee Analyte Solution MS Mass Spectrometer Tee->MS Combined Flow

References

improving peak shape for Dideschloro Florfenicol-d3 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of Dideschloro Florfenicol-d3. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and FAQs to address common chromatographic challenges, with a specific focus on achieving optimal peak shape.

Q1: Why is my this compound peak exhibiting significant tailing?

A1: Poor peak shape for this compound, which is structurally analogous to Florfenicol (B1672845) Amine, typically manifests as peak tailing. The primary cause is secondary chemical interactions between the analyte and the stationary phase.[1][2] this compound contains a basic amine group that can interact with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[3] This interaction slows the elution of some analyte molecules, resulting in an asymmetrical peak with a pronounced tail.[2] Other contributing factors can include column overload, where too much sample is injected, or a suboptimal mobile phase pH that promotes these unwanted interactions.[4][5]

Q2: What is a systematic approach to troubleshooting poor peak shape for this compound?

A2: A logical troubleshooting workflow can help systematically identify and resolve the cause of poor peak shape. The process involves sequentially evaluating potential issues with the HPLC system, method parameters, and column chemistry. Start by determining if the issue affects all peaks or just the analyte of interest, then proceed to method-specific adjustments.

G cluster_0 Troubleshooting Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Does the issue affect ALL peaks in the chromatogram? start->q1 system_issue Suspect System Issue: - Partially blocked column frit - Void in column packing - Extra-column volume q1->system_issue Yes q2 Is the mobile phase pH optimized to suppress silanol interactions? q1->q2 No, primarily analyte system_issue->q2 ph_issue Action: Adjust Mobile Phase pH - Target pH 2.5 - 4.5 - Use acidic modifiers like formic  or phosphoric acid. q2->ph_issue No / Unsure q3 Is the column suitable for basic analytes? q2->q3 Yes ph_issue->q3 column_issue Action: Evaluate Column - Use a modern, end-capped,  high-purity (Type B) silica (B1680970) column. - Consider a polar-embedded phase. q3->column_issue No / Unsure q4 Is column overload a possibility? q3->q4 Yes column_issue->q4 overload_issue Action: Reduce Sample Load - Inject a 1:10 dilution of the sample. - Decrease injection volume. q4->overload_issue Yes / Unsure end Optimal Peak Shape Achieved q4->end No overload_issue->end

A systematic workflow for troubleshooting poor peak shape.

Q3: What are recommended starting HPLC conditions for analyzing this compound?

A3: Since this compound is an isotopically labeled version of Florfenicol Amine, validated methods for Florfenicol and its metabolites serve as an excellent starting point. The key to good peak shape is controlling the mobile phase pH and selecting an appropriate column. Below is a summary of conditions adapted from published methods that have demonstrated good peak shape for the parent compounds.[6][7][8][9]

ParameterCondition A[6]Condition B[7]Condition C[8]Remarks
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Reversed Phase C18e (250 x 4.6 mm, 5 µm)Sunfire C18 (150 x 2.1 mm, 3.5 µm)High-purity, end-capped C18 columns are recommended to minimize silanol interactions.
Mobile Phase A: WaterB: Acetonitrile (B52724)Acetonitrile:Water (60:40 v/v)A: Water w/ Formic Acid & Ammonium (B1175870) FormateB: AcetonitrileAcetonitrile is a common organic modifier. The use of additives is crucial for peak shape control.
pH / Additive None specifiedpH adjusted to 2.8 with Phosphoric AcidFormic acid and ammonium formate (B1220265) added to aqueous phase.A low pH (2.5-4.5) protonates residual silanols, reducing their interaction with the basic analyte.[3][7]
Flow Rate 0.3 mL/min1.0 mL/min0.25 mL/minAdjust flow rate to optimize resolution and run time. Lower flow rates can sometimes improve peak shape.[10]
Temperature 30°CRoom Temperature50°CHigher temperatures can improve peak efficiency but must be used with caution depending on analyte stability.[8][10]
Peak Shape Sharp and symmetrical peaks reported.[6]Excellent resolution and peak symmetry reported.[7]Good separation and peak shape achieved.[8]The goal is a tailing factor or asymmetry factor as close to 1.0 as possible.

Q4: Can you provide a detailed protocol for optimizing the mobile phase to improve peak shape?

A4: Certainly. This protocol outlines a systematic approach to refining the mobile phase composition, focusing on the impact of pH on the peak shape of this compound.

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Acid modifiers (e.g., Formic acid, Phosphoric acid)

  • This compound standard solution

  • Appropriate HPLC column (e.g., high-purity, end-capped C18)

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of your acid modifier (e.g., 10% v/v formic acid in water).

  • Initial Mobile Phase Preparation: Prepare your starting mobile phase. For a 50:50 Acetonitrile:Water composition, mix equal volumes of the solvents. Degas thoroughly.

  • System Equilibration: Install the HPLC column and equilibrate the system with the initial mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Initial Injection: Inject your this compound standard and record the chromatogram. Calculate the peak asymmetry or tailing factor. A value >1.2 often indicates significant tailing.[1]

  • First pH Adjustment (e.g., to pH ~3.5): Prepare a new aqueous mobile phase component containing an acidic additive. For example, add 0.1% formic acid to your HPLC-grade water. Mix this with acetonitrile to create your new mobile phase.

  • Re-equilibration and Analysis: Flush the system and equilibrate the column with the new mobile phase. Inject the standard again and analyze the peak shape.

  • Second pH Adjustment (e.g., to pH ~2.8): If tailing persists, consider a stronger acid or a lower pH. Prepare a new mobile phase using an aqueous component adjusted to pH 2.8 with phosphoric acid.[7]

  • Final Analysis: Re-equilibrate the system with the low-pH mobile phase, inject the standard, and evaluate the peak shape.

  • Evaluation: Compare the chromatograms from each condition. The optimal pH will yield the most symmetrical peak (asymmetry factor closest to 1.0) without compromising the retention or resolution of other compounds of interest.

Q5: What is the underlying chemical interaction that causes peak tailing for this compound?

A5: The peak tailing observed for this compound is primarily caused by an electrostatic interaction between the analyte and the stationary phase surface at a molecular level. This secondary retention mechanism competes with the desired reversed-phase mechanism, leading to poor peak shape. The diagram below illustrates this interaction and how mobile phase modifiers can mitigate it.

G cluster_interaction Chemical Basis of Peak Tailing cluster_solution Mitigation Strategies analyte Analyte Molecule This compound (Contains Basic Amine: R-NH2) interaction Secondary Electrostatic Interaction (Causes Peak Tailing) analyte->interaction silica Stationary Phase Surface (Acidic Silanol Group: Si-O⁻) silica->interaction low_ph Solution 1: Low pH Mobile Phase (e.g., with Formic Acid) Protonates silanol group to Si-OH low_ph->silica Neutralizes Surface Charge additive Solution 2: Mobile Phase Additive (e.g., Triethylamine - TEA) Shields silanol group additive->silica Masks Active Site

Interaction between a basic analyte and the silica surface.

References

addressing poor recovery of Dideschloro Florfenicol-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of Dideschloro Florfenicol-d3 during sample extraction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled version of a florfenicol (B1672845) derivative.[1] The "-d3" indicates that three hydrogen atoms have been replaced by deuterium (B1214612) atoms.[2] Its primary application in analytical chemistry is as an internal standard (IS) for the quantification of florfenicol and its related metabolites in complex matrices like animal tissues, plasma, or serum.[2][3] Using a stable isotope-labeled internal standard is considered ideal because it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and behavior during chromatographic analysis and mass spectrometry detection.[4]

Q2: I am observing low recovery of this compound. What are the most common general causes?

A2: Low recovery of this compound can stem from several factors. These can be broadly categorized as:

  • Suboptimal Extraction Protocol: The chosen extraction method (e.g., SPE, LLE) may not be suitable for the analyte or the sample matrix. This includes issues with solvent choice, pH, elution strength, or phase separation.[5][6]

  • Internal Standard Instability: The deuterium labels may be unstable under certain experimental conditions (e.g., strong acid or base), leading to H/D exchange and a loss of the correct mass signal.[4]

  • Matrix Effects: Components within the sample matrix (e.g., lipids, proteins) can interfere with the extraction process or, more commonly, cause ion suppression or enhancement during analysis by mass spectrometry, which can be misinterpreted as low recovery.[7][8]

  • Procedural Errors: Issues such as incomplete solvent evaporation, incorrect sample pH adjustment, or overloading the extraction cartridge can all contribute to analyte loss.[9][10]

Q3: How can I determine if the poor recovery is due to the extraction process itself or to matrix effects during analysis?

A3: Differentiating between extraction loss and matrix effects is a critical troubleshooting step. You can perform a post-extraction spike experiment.

  • Extract a blank matrix sample that is known to not contain the analyte.

  • After completing the entire extraction and evaporation process, spike the final, clean extract with a known amount of this compound just before analysis.

  • Compare the analytical response of this post-extraction spike to a standard prepared in a clean solvent at the same concentration. If the recovery in the post-extraction spike is high, but the recovery from a sample spiked before extraction is low, the issue lies with the extraction procedure. If the recovery in the post-extraction spike is also low, this points towards significant matrix-induced ion suppression or enhancement during the analytical measurement.[11]

Q4: Could the deuterium atoms on my this compound be exchanging with hydrogen from my solvents?

A4: Yes, deuterium exchange is a potential problem, particularly if the labels are on atoms that can easily participate in chemical exchange, such as hydroxyl (-OH) or amine (-NH) groups.[4] Storing or processing deuterated standards in highly acidic or basic solutions should be avoided to minimize this risk.[4] To test for this, you can incubate the this compound in your sample matrix or solvents under your typical experimental conditions (pH, temperature, time) and monitor for any appearance of the unlabeled analyte's mass transition.[11]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting steps for common extraction techniques.

Guide 1: Troubleshooting Solid-Phase Extraction (SPE)

Poor recovery in SPE often relates to an imbalance in the interactions between the analyte, the sorbent, and the solvents used in each step.

ProblemPotential Cause(s)Recommended Solutions & Actions
Analyte is lost in the loading fraction (flow-through) Sorbent Polarity Mismatch: The sorbent is not retaining the analyte effectively.[5] Incorrect Sample pH: The analyte is in an ionized state that has a low affinity for the sorbent. Loading Solvent is Too Strong: The solvent has a higher affinity for the analyte than the sorbent does.[10] High Flow Rate: Insufficient contact time between the analyte and the sorbent.[12]- Ensure the sorbent chemistry (e.g., C18 for nonpolar, MCX for cation-exchange) is appropriate for this compound. - Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE.[13] - Dilute the sample with a weaker solvent (e.g., water) before loading.[12] - Decrease the sample loading flow rate to ~1 mL/min.[10]
Analyte is lost during the wash step Wash Solvent is Too Strong: The wash solvent is prematurely eluting the analyte along with interferences.[10]- Decrease the organic content or strength of the wash solvent. - Ensure the pH of the wash solvent does not alter the analyte's retention on the sorbent.
Analyte is not recovered in the elution step Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the analyte-sorbent interaction.[5] Insufficient Elution Volume: Not enough solvent was used to completely elute the analyte from the sorbent bed.[5] Incorrect Elution Solvent pH: The analyte is in a charged state that is strongly retained by the sorbent.- Increase the strength of the elution solvent (e.g., increase the percentage of methanol (B129727) or acetonitrile). - Perform the elution with multiple, smaller volumes of solvent. Increase the total elution volume. - Adjust the pH of the elution solvent to disrupt ionic interactions if using an ion-exchange sorbent.
Poor Reproducibility Cartridge Bed Drying Out: If the sorbent dries out after conditioning and before sample loading, retention can become inconsistent.[9] Sample Overload: Exceeding the binding capacity of the SPE cartridge.[12]- Ensure the sorbent bed remains wetted throughout the conditioning and loading steps. Do not apply excessive vacuum. - Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[12]
Guide 2: Troubleshooting Liquid-Liquid Extraction (LLE)

LLE performance depends heavily on the analyte's partitioning behavior between two immiscible liquid phases.

ProblemPotential Cause(s)Recommended Solutions & Actions
Low recovery in the organic phase Incorrect Solvent Polarity: The extraction solvent is not optimal for the analyte.[6] Incorrect Aqueous Phase pH: The analyte is ionized and remains in the aqueous phase.[13] Insufficient "Salting Out": For polar analytes, partitioning into the organic phase is low.- Select an extraction solvent that matches the polarity of this compound. Ethyl acetate (B1210297) is commonly used for florfenicol.[8] - Adjust the pH of the aqueous sample to at least 2 pH units away from the analyte's pKa to ensure it is in its neutral, more hydrophobic form.[13] - Add a salt (e.g., NaCl or sodium sulphate) to the aqueous phase to decrease the analyte's solubility and drive it into the organic phase.[6][13]
Formation of Emulsions High concentration of lipids or proteins: These act as surfactants, preventing clean phase separation. Vigorous Shaking: Excessive agitation can promote emulsion formation.- Centrifuge the sample at high speed to break the emulsion. - Add a small amount of salt or a different organic solvent. - Use a gentler mixing technique, such as repeated inversion instead of vigorous shaking.
Poor Reproducibility Inconsistent Phase Ratios: Variation in the volumes of aqueous and organic phases. Inconsistent Extraction Time/Mixing: Variation in the duration or intensity of mixing.- Use precise volumetric measurements for all liquids. An optimal organic-to-aqueous ratio is often around 7:1.[6] - Standardize the mixing time and method for all samples.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Evaluating Matrix Effects

Objective: To determine if the internal standard (IS) adequately compensates for matrix-induced ion suppression or enhancement.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different sources of blank matrix. Evaporate the final eluate to dryness and reconstitute in a solution containing the analyte and the IS.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation: An ME value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%). An RE value below 100% indicates loss of analyte during the extraction process.

Protocol 2: Example SPE Protocol for Florfenicol Analogs in Plasma

This protocol is a general guideline adapted from published methods and should be optimized for your specific application.[14][15]

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound working solution. Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.[16] Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition an Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Troubleshooting Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting poor recovery.

G General Troubleshooting Workflow for Poor IS Recovery start Start: Poor or Inconsistent Recovery of Dideschloro Florfenicol-d3 check_is Step 1: Verify Internal Standard (IS) Integrity start->check_is check_purity Check IS solution for unlabeled analyte check_is->check_purity check_exchange Assess potential for H/D exchange (Protocol 1) check_is->check_exchange check_extraction Step 2: Evaluate Extraction Procedure & Matrix Effects check_exchange->check_extraction is_recovery_low Is absolute recovery low (See Protocol 1)? check_extraction->is_recovery_low optimize_spe Troubleshoot SPE (See Guide 1) is_recovery_low->optimize_spe Yes (SPE) optimize_lle Troubleshoot LLE (See Guide 2) is_recovery_low->optimize_lle Yes (LLE) matrix_effects Are matrix effects significant (>15%)? is_recovery_low->matrix_effects No optimize_spe->matrix_effects optimize_lle->matrix_effects improve_cleanup Improve sample cleanup (e.g., modify wash steps) matrix_effects->improve_cleanup Yes end_node End: Recovery Optimized matrix_effects->end_node No use_matrix_match Use matrix-matched calibrants improve_cleanup->use_matrix_match use_matrix_match->end_node

Caption: General troubleshooting workflow for poor IS recovery.

SPE_Workflow SPE Troubleshooting Logic start Low Recovery Observed in SPE q1 Analyte found in loading fraction? start->q1 a1 Problem: Poor Retention - Check sorbent type - Adjust sample pH - Weaken loading solvent - Reduce flow rate q1->a1 Yes q2 Analyte found in wash fraction? q1->q2 No end_node Recovery Improved a1->end_node a2 Problem: Premature Elution - Weaken wash solvent q2->a2 Yes q3 Analyte retained on cartridge? q2->q3 No a2->end_node a3 Problem: Incomplete Elution - Strengthen elution solvent - Increase elution volume - Adjust elution pH q3->a3 Yes q3->end_node No, check other issues a3->end_node

Caption: SPE troubleshooting logic based on analyte loss points.

References

Dideschloro Florfenicol-d3 stability issues in analytical runs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability of Dideschloro Florfenicol-d3 is limited. The following troubleshooting guide and FAQs are based on data for the structurally related compound, Florfenicol (B1672845), and are intended to serve as a general guide. Researchers should validate these recommendations for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analytical runs?

This compound is a deuterated derivative of a Florfenicol analog. In analytical chemistry, it is primarily used as an internal standard for the quantification of Dideschloro Florfenicol and related compounds in various matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the non-deuterated analyte while exhibiting similar chemical behavior during sample preparation and analysis.

Q2: I am observing inconsistent results for this compound in my analytical runs. What are the potential stability issues?

Based on studies of the related compound Florfenicol, this compound may be susceptible to degradation under certain conditions.[1][2] Potential stability issues could arise from:

  • Hydrolysis: Instability in both acidic and alkaline aqueous solutions.[1][2]

  • Photodegradation: Degradation upon exposure to light, particularly in solution.[1]

  • Temperature: Elevated temperatures can accelerate degradation, especially in solution.

It is crucial to prepare fresh working solutions and store stock solutions under appropriate conditions (e.g., at -20°C in the dark).[3][4]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been documented in the provided search results, we can infer potential degradation pathways from its parent compound, Florfenicol. The primary degradation products of Florfenicol are Florfenicol amine and Thiamphenicol.[1][2] Therefore, it is plausible that this compound could degrade to its corresponding amine analog.

Q4: How can I minimize ion suppression when analyzing this compound by LC-MS/MS?

Ion suppression is a common issue in LC-MS/MS analysis that can lead to inaccurate quantification. To mitigate this:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts compared to simple protein precipitation.[5]

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from matrix components that may cause ion suppression.

  • Post-Column Infusion: This technique can help identify regions in the chromatogram where ion suppression occurs.[5]

Troubleshooting Guides

Guide 1: Inconsistent Peak Areas for this compound Internal Standard

This guide addresses the issue of variable peak areas for the internal standard across an analytical run.

Potential Cause Troubleshooting Step Expected Outcome
Degradation in Autosampler 1. Prepare a fresh working solution of this compound. 2. Re-run a small set of samples. 3. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).Consistent peak areas for the internal standard in the re-run samples.
Improper Storage of Stock/Working Solutions 1. Verify the storage conditions of your stock and working solutions (should be protected from light and stored at low temperatures, e.g., -20°C).[3][4] 2. Prepare fresh dilutions from the stock solution.Improved consistency in peak areas with freshly prepared solutions.
Matrix Effects (Ion Suppression/Enhancement) 1. Perform a post-column infusion experiment to identify regions of ion suppression.[5] 2. Improve sample cleanup using SPE or LLE.[5] 3. Dilute the sample extract to reduce the concentration of interfering matrix components.A more stable and consistent signal for the internal standard.
Guide 2: Poor Peak Shape for this compound

This guide provides steps to troubleshoot issues like peak fronting, tailing, or splitting.

Potential Cause Troubleshooting Step Expected Outcome
Column Contamination/Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the analytical column.Improved peak symmetry.
Inappropriate Mobile Phase pH 1. Based on the pKa of this compound (if known), adjust the mobile phase pH to ensure the analyte is in a single ionic state.Sharper and more symmetrical peaks.
Sample Solvent Incompatibility 1. Ensure the sample solvent is compatible with the initial mobile phase conditions. 2. Reconstitute the dried extract in the initial mobile phase.[5]Elimination of peak distortion.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a basic protocol for the extraction of analytes from biological fluids like serum or plasma.[3][6]

  • Aliquot Sample: In a microcentrifuge tube, add 100 µL of the sample (e.g., serum).

  • Add Internal Standard: Add a known amount (e.g., 20 µL) of the this compound internal standard working solution.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (B52724) to the tube.

  • Vortex: Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]

Protocol 2: Post-Column Infusion for Ion Suppression Assessment

This protocol helps to identify chromatographic regions where co-eluting matrix components suppress the analyte signal.[5]

  • System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases used for your analysis.

  • Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that yields a stable and robust signal.

  • Infusion Setup: Use a syringe pump to deliver the infusion solution at a constant, low flow rate (e.g., 10-20 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source using a T-union.

  • Acquire Baseline: Start the LC flow and the syringe pump. Allow the system to equilibrate and acquire a stable baseline signal for this compound.

  • Inject Blank Matrix: Inject a blank sample matrix that has undergone your sample preparation procedure.

  • Data Analysis: Monitor the signal of this compound throughout the chromatographic run. Significant drops in the signal intensity indicate regions of ion suppression.

Visualizations

Troubleshooting_Workflow cluster_issue Issue Identification cluster_investigation Investigation Steps cluster_actions Corrective Actions cluster_outcome Desired Outcome A Inconsistent Dideschloro Florfenicol-d3 Signal B Check Solution Stability A->B Is solution degradation suspected? C Evaluate Matrix Effects A->C Is the matrix complex? D Assess Chromatography A->D Are peak shapes poor? E Prepare Fresh Solutions Use Cooled Autosampler B->E F Improve Sample Cleanup (SPE/LLE) C->F G Optimize Mobile Phase Replace Column D->G H Stable and Consistent Analytical Signal E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent this compound signal.

Degradation_Pathway cluster_conditions Stress Conditions A This compound B Potential Degradation Products A->B C This compound Amine B->C e.g., Hydrolysis Acid Acidic pH Acid->A Alkali Alkaline pH Alkali->A Light Photolysis Light->A

Caption: Postulated degradation pathway for this compound.

References

resolving co-elution of isomers with Dideschloro Florfenicol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dideschloro Florfenicol-d3 Analysis

Welcome to the technical support center for resolving analytical challenges related to this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of isomer co-elution during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is resolving its potential co-eluting isomers critical?

This compound is the deuterated stable isotope-labeled version of Dideschloro Florfenicol.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Florfenicol and its metabolites.[1]

The core purpose of an internal standard is to provide a reliable reference for accurately quantifying the analyte of interest by correcting for variability during sample preparation and analysis.[3] If the internal standard itself consists of co-eluting isomers that are not chromatographically separated, it can lead to several problems:

  • Inaccurate Quantification: An unstable or shifting peak shape for the internal standard can compromise the precision and accuracy of the analyte's calculated concentration.

  • Poor Peak Integration: Broad or split peaks are difficult to integrate consistently, leading to high variability in results.[4][5]

  • Method Validation Failures: Analytical methods may fail to meet the stringent requirements for precision and accuracy set by regulatory bodies.

Therefore, ensuring a single, sharp, symmetrical peak for this compound is crucial for robust and reliable bioanalytical data.

Q2: My chromatogram for this compound shows a broad or split peak. How do I confirm if this is due to co-eluting isomers?

Observing a peak that is broader than expected, has a shoulder, or is split into two is a strong indication of a chromatographic issue.[4][6] While causes can range from system problems (e.g., blocked column frit, dead volume) to chemical issues, co-elution of isomers is a likely culprit, especially with complex molecules.[4][7][8]

Use the following workflow to diagnose the problem:

start Observe Peak Shape Anomaly (Broad, Split, Shoulder) check_system Step 1: System Health Check - Check for leaks - Inspect column frit - Run system suitability test start->check_system system_ok System OK check_system->system_ok Pass system_bad System Issue Found check_system->system_bad Fail confirm_coelution Confirm Co-elution - Inject smaller volume - Analyze MS scan data across the peak system_ok->confirm_coelution fix_system Address System Issue (e.g., Replace column/frit) system_bad->fix_system reinject Re-inject Standard fix_system->reinject reinject->start method_dev Step 2: Method Optimization (Focus on Chromatography) resolution Achieve Baseline Resolution (Rs ≥ 1.5) method_dev->resolution confirm_coelution->method_dev

Caption: Troubleshooting workflow for diagnosing peak shape anomalies.

Steps to Confirm Co-elution:

  • Mass Spectrometry Data Analysis: Examine the mass spectra across the entire peak width. If you are using a high-resolution mass spectrometer, you can extract ion chromatograms for different m/z values to see if multiple species are present.[6] Even with a standard instrument, check for changes in ion ratios across the peak scan.

  • Inject a Smaller Volume: Overloading the column can sometimes cause peak splitting.[4][7] Try injecting a sample with a much lower concentration or a smaller volume. If the peak shape improves or resolves into two distinct peaks, it points towards a separation issue rather than a system blockage.[4]

  • Peak Purity Analysis (with DAD/PDA): If your LC system has a Diode Array Detector, a peak purity analysis can be performed. Significant spectral variations across the peak indicate the presence of multiple components.[6]

Q3: How can I modify my LC method to resolve the co-eluting isomers of this compound?

If co-elution is confirmed, the next step is to optimize the liquid chromatography method. The goal is to increase the selectivity (α) and efficiency (N) of your separation.[9] A systematic approach is recommended, adjusting one parameter at a time.

start Co-elution Confirmed mobile_phase 1. Modify Mobile Phase - Change organic solvent (e.g., ACN to MeOH) - Adjust pH / additive concentration start->mobile_phase gradient 2. Optimize Gradient - Decrease ramp slope - Introduce isocratic hold mobile_phase->gradient column 3. Change Column - Different stationary phase (e.g., Phenyl-Hexyl) - Smaller particle size for higher efficiency gradient->column temp_flow 4. Adjust Temperature & Flow Rate - Lower flow rate - Change column temperature column->temp_flow resolved Resolution Achieved temp_flow->resolved

Caption: Systematic workflow for LC method development to resolve co-elution.

1. Mobile Phase Modification The choice of organic solvent can significantly impact selectivity.[10] Acetonitrile (ACN) and Methanol (MeOH) have different properties and will interact with analytes and the stationary phase differently.

  • Protocol: Prepare mobile phases with identical additives (e.g., 0.1% Formic Acid) but substitute ACN with MeOH. Run the same gradient program.

  • Rationale: Methanol is a protic solvent and a better hydrogen-bond donor, which can alter the retention characteristics of isomers, potentially improving their separation.

2. Gradient Optimization A steep gradient may not provide enough time for closely eluting compounds to separate.

  • Protocol: Reduce the slope of the gradient during the elution window of the isomers. For example, if the peak elutes between 40% and 50% B, flatten the gradient in that region (e.g., from a 10%/min ramp to a 2%/min ramp).[6]

  • Rationale: A shallower gradient increases the time the analytes spend partitioning between the mobile and stationary phases, enhancing the opportunity for separation.

3. Column Selection If mobile phase and gradient changes are insufficient, changing the column's stationary phase is often the most effective solution.[9]

  • Protocol: Switch from a standard C18 column to one with a different chemistry, such as a Phenyl-Hexyl or a Cyano phase.

  • Rationale: Different stationary phases offer alternative separation mechanisms. A Phenyl-Hexyl phase, for instance, provides pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating isomers containing aromatic rings.

4. Temperature and Flow Rate Adjustment These parameters can fine-tune a separation.

  • Protocol: Decrease the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min) and/or adjust the column temperature (e.g., test at 30°C, 40°C, and 50°C).

  • Rationale: Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution.[9] Temperature affects mobile phase viscosity and mass transfer, and changing it can sometimes alter selectivity.[4]

Table 1: Example Results of Method Optimization for Isomer Resolution

Parameter ModifiedColumnMobile Phase BGradientRetention Time (min)Resolution (Rs)Peak Shape
Initial Method C18, 1.8 µmAcetonitrile5-95% in 5 min3.15< 0.8Broad, with shoulder
Change Solvent C18, 1.8 µmMethanol5-95% in 5 min2.981.1Slight improvement, still co-eluting
Optimize Gradient C18, 1.8 µmAcetonitrile30-50% in 10 min4.52 / 4.651.3Two distinct but overlapping peaks
Change Column Phenyl-Hexyl, 1.8 µmAcetonitrile30-50% in 10 min5.10 / 5.35 1.8 Baseline separated, symmetrical peaks

Note: Data presented is illustrative. Rs ≥ 1.5 is considered baseline resolution.

Q4: What if my isomers are chiral? Do I need a special column?

If the co-eluting isomers are enantiomers (non-superimposable mirror images), they will have identical physical and chemical properties in an achiral environment.[11] This means they will not be separated on standard reversed-phase columns like C18 or Phenyl-Hexyl.

To separate enantiomers, a chiral environment is required. This is typically achieved by using a Chiral Stationary Phase (CSP) .[12][13] These columns are packed with a chiral selector that interacts differently with each enantiomer, causing them to have different retention times.[13] If you suspect you are dealing with enantiomers and achiral method development fails, screening a set of chiral columns is the recommended next step.[12]

References

optimizing mobile phase for Dideschloro Florfenicol-d3 separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic separation of Dideschloro Florfenicol-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide: Mobile Phase Optimization

Effective separation of this compound by HPLC or UHPLC is critically dependent on the mobile phase composition. The following table outlines common issues encountered during method development and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Silanol (B1196071) Interactions: Residual silanols on the stationary phase interact with the analyte.[1][2]- Modify Mobile Phase pH: Adjust the pH to suppress the ionization of silanol groups (typically pH 2-4).- Add a Competing Base: Incorporate a small amount of a basic modifier like triethylamine (B128534) (TEA) into the mobile phase.[2]- Use a Modern, High-Purity Silica Column: These columns have fewer residual silanol groups.[2]
Column Overload: Injecting too much sample can lead to peak distortion.[1][3]- Reduce Injection Volume: Decrease the amount of sample loaded onto the column.- Dilute the Sample: Lower the concentration of the analyte in the sample solution.
Poor Peak Shape (Fronting) Column Overload: Can also manifest as fronting peaks.[1]- Reduce Injection Volume or Sample Concentration.
Sample Solvent Incompatibility: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.- Dissolve the Sample in the Initial Mobile Phase: Whenever possible, prepare your sample in the same solvent mixture as the starting mobile phase conditions.
Inconsistent Retention Times Mobile Phase Composition Drift: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent.[3][4]- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation.- Use a Solvent Mixer: If using an isocratic mobile phase, pre-mix the solvents.- Keep Solvent Bottles Capped: Minimize evaporation.
Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between injections.[3]- Increase Equilibration Time: Allow at least 10-15 column volumes of mobile phase to pass through the column before the next injection.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[3]- Use a Column Oven: Maintain a constant and controlled column temperature.
Poor Resolution (Co-elution with Impurities or Parent Compound) Inappropriate Mobile Phase Strength: The organic solvent concentration is too high or too low.- Optimize Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve optimal separation.- Try a Different Organic Solvent: Switching from acetonitrile to methanol (B129727) (or vice-versa) can alter selectivity.
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.- Perform a pH Study: Evaluate the separation at different pH values (e.g., in 0.5 pH unit increments).
Analyte Elutes Too Early or Too Late Mobile Phase Strength is Too High or Too Low: - Adjust Organic Solvent Percentage: Increase the organic content to decrease retention time or decrease it to increase retention time.
Deuterated Compound Elutes Before Non-Deuterated Analog Deuterium (B1214612) Isotope Effect: In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5][6] This is due to subtle differences in bond strength and polarity.[5]- This is an expected phenomenon. The goal is to achieve baseline separation between the two compounds, not necessarily to have them co-elute. The mobile phase optimization strategies for improving resolution will be applicable here.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound elute earlier than the non-deuterated Dideschloro Florfenicol (B1672845)?

A1: This is a well-documented phenomenon known as the deuterium isotope effect in reversed-phase chromatography.[5][6] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to reduced interaction with the non-polar stationary phase.[5] As a result, the deuterated analog is often less retained and elutes slightly before the non-deuterated compound.

Q2: What is a good starting mobile phase for separating this compound?

A2: Based on established methods for Florfenicol, a good starting point for reversed-phase HPLC would be a mobile phase consisting of acetonitrile and water or methanol and water.[7][8][9] A common starting gradient might be 10-90% acetonitrile in water over 10-15 minutes. For isocratic elution, a mixture in the range of 30-50% acetonitrile in water could be a suitable starting point.[9] Adding a buffer, such as ammonium (B1175870) acetate (B1210297) or formate, can help to control the pH and improve peak shape.[9][10]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol are commonly used for the separation of Florfenicol and related compounds.[9][11] Acetonitrile generally has a lower viscosity and can provide sharper peaks and different selectivity compared to methanol. It is recommended to screen both solvents during method development to determine which provides the best resolution for your specific separation.

Q4: How important is the pH of the mobile phase?

A4: The pH of the mobile phase is a critical parameter, especially for compounds that can be ionized. While Florfenicol and its analogs are not strongly ionizable, pH can still influence their interaction with the stationary phase and any residual silanol groups. Buffering the mobile phase, for instance with ammonium acetate at a pH of 4.5, has been shown to be effective.[9] It is advisable to evaluate a pH range (e.g., 3.0 to 6.0) during method development to find the optimal conditions for peak shape and resolution.

Q5: My baseline is noisy. How can I improve it?

A5: A noisy baseline can be caused by several factors.[4] First, ensure your mobile phase solvents are of high purity (HPLC or MS grade) and have been properly degassed. Contamination in the detector flow cell can also contribute to noise; flushing the system with a strong, miscible solvent may help.[3] Finally, check for any leaks in the system and ensure the detector lamp has sufficient energy.[3]

Experimental Protocol: Mobile Phase Optimization for this compound

This protocol outlines a systematic approach to developing a robust mobile phase for the separation of this compound from its parent compound and potential impurities using reversed-phase HPLC.

1. Initial Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm[9]

  • Sample: this compound and Dideschloro Florfenicol standard mixture (e.g., 1 µg/mL each in 50:50 acetonitrile:water)

2. Experimental Workflow:

  • Gradient Elution Screening:

    • Perform a broad gradient run to determine the approximate elution time of the analytes.

    • Example Gradient: 10% B to 90% B over 15 minutes.

    • Based on the elution time, a more focused gradient or an isocratic method can be developed.

  • Optimization of Organic Solvent Percentage (Isocratic):

    • Based on the screening gradient, select a starting isocratic mobile phase composition. For example, if the analyte elutes at 60% B in the gradient, start with an isocratic run at 50% B.

    • Systematically vary the percentage of Mobile Phase B (Acetonitrile) to achieve a retention factor (k') between 2 and 10.

    • Record the retention time, peak asymmetry, and resolution between this compound and the non-deuterated analog.

    % AcetonitrileRetention Time (min)Peak AsymmetryResolution
    40%12.51.21.8
    45%9.81.11.6
    50%7.21.11.4
    55%5.11.01.2
  • Evaluation of Mobile Phase pH:

    • Prepare mobile phases with different pH values using appropriate buffers (e.g., ammonium acetate, ammonium formate) at a concentration of 5-10 mM.

    • Test a pH range of 3.0, 4.5, and 6.0.

    • At the optimal organic solvent percentage determined in the previous step, perform injections with each mobile phase pH and evaluate the impact on peak shape and resolution.

  • Final Method and System Suitability:

    • Based on the data, select the optimal mobile phase composition.

    • Perform replicate injections (n=6) to assess the system suitability parameters (e.g., retention time precision, peak area precision, resolution, and tailing factor).

Logical Workflow for Mobile Phase Optimization

MobilePhaseOptimization cluster_prep Preparation cluster_dev Method Development cluster_val Finalization cluster_result Outcome A Define Analytes: This compound & Parent Compound B Select Initial Column & Hardware A->B C Prepare Stock Solutions & Mobile Phases B->C D Step 1: Gradient Screening C->D E Step 2: Optimize Organic Solvent % D->E F Step 3: Evaluate Mobile Phase pH E->F G Step 4: Assess Different Organic Modifier (Optional) F->G H Select Optimal Conditions G->H I Perform System Suitability Testing H->I J Robust HPLC Method I->J

Caption: Workflow for systematic mobile phase optimization.

References

Technical Support Center: Managing Dideschloro Florfenicol-d3 Contamination in LC-MS Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, manage, and eliminate Dideschloro Florfenicol-d3 contamination in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard.[1] It is a deuterated analog of a derivative of Florfenicol, a broad-spectrum antibiotic.[1][2] In LC-MS-based bioanalysis, SIL internal standards are considered the gold standard for quantification because they share a very similar chemical structure and chromatographic behavior with the analyte of interest.[3] This allows for the correction of variability during sample preparation and analysis, such as extraction inconsistencies and matrix effects, ultimately leading to more accurate and precise results.[4][5]

Q2: What are the common symptoms of this compound contamination in my LC-MS system?

A2: Symptoms of contamination can manifest in several ways, including:

  • Ghost peaks: Appearance of the this compound peak in blank injections or samples where it was not added.

  • High background noise: An elevated baseline in the mass chromatogram corresponding to the m/z of this compound.[6]

  • Inaccurate quantification: Overestimation of the analyte concentration due to the additional signal from the contaminant.

  • Poor peak shape: Tailing or broadening of the this compound peak in subsequent injections.

  • Carryover: Detection of the internal standard in consecutive runs even after injecting blank samples.[6]

Q3: What are the potential sources of this compound contamination?

A3: Contamination can originate from various points in the analytical workflow. The most common sources include:

  • Autosampler and Injection System: Residue from previous injections can adhere to the needle, syringe, injection valve, or sample loop.

  • LC Column: The analytical column can retain the compound, which then slowly bleeds into subsequent runs.[6][7]

  • Transfer Lines and Fittings: The compound can adsorb onto the surfaces of PEEK tubing, stainless steel lines, and fittings.[8]

  • Ion Source: Contamination of the electrospray ionization (ESI) source, such as the spray needle and capillary, can be a significant source of persistent background signal.[6][8]

  • Solvents and Reagents: Although less common for a specific internal standard, contamination of mobile phases or reconstitution solvents is a possibility if proper laboratory hygiene is not maintained.[9][10]

  • Glassware and Sample Vials: Improperly cleaned or reused glassware and vials can introduce contaminants.[11]

Troubleshooting Guides

Guide 1: Initial Assessment of this compound Contamination

This guide will help you confirm the presence and assess the severity of the contamination.

Step 1: Blank Injections

  • Protocol: Prepare a series of blank samples (injection of mobile phase or reconstitution solvent). Inject at least three to five blanks consecutively.

  • Expected Outcome: In a clean system, no peak corresponding to this compound should be detected.

  • Troubleshooting: If a peak is present and its intensity decreases with each injection, it indicates carryover. If the peak intensity remains constant, it suggests a more systemic contamination of the LC system or solvents.

Step 2: Isolate the Contamination Source

  • Protocol: Systematically bypass components of the LC system to pinpoint the source of contamination.

    • Divert Valve to Waste: If your system has a divert valve, direct the flow to waste before the column and injector to check for contamination from the pumps and solvents.[9]

    • Bypass the Column: Replace the analytical column with a zero-dead-volume union and perform a blank injection.

    • Bypass the Injector: If possible, introduce the mobile phase directly into the mass spectrometer, bypassing the entire LC system.[11]

  • Interpretation:

    • Contamination disappears when bypassing the injector: The source is likely the autosampler (needle, loop, valve).

    • Contamination disappears when bypassing the column (but present with the injector in line): The column is the likely source.

    • Contamination persists when bypassing both: The issue may lie in the tubing connecting to the MS, the ion source, or the mass spectrometer itself.

Guide 2: Decontamination Procedures

Once the source of contamination has been identified, follow these targeted cleaning protocols.

Table 1: Recommended Cleaning Solvents

Contaminant PolarityRecommended Solvents
Non-polarIsopropanol, Hexane, Methanol, Acetonitrile
PolarWater, Methanol/Water mixtures, Acetonitrile/Water mixtures
Acidic/BasicAdditives like 0.1% Formic Acid or 0.1% Ammonium Hydroxide may aid in removal. Use with caution and ensure compatibility with your system.[10][12]

Protocol 1: Cleaning the Autosampler and Injection System

  • Rinse the Syringe and Needle: Use a strong solvent wash sequence. A typical sequence could be:

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Re-equilibrate with the initial mobile phase.

  • Clean the Injection Port and Valve: Follow the manufacturer's instructions for flushing the injection port and valve with strong solvents.

  • Replace Consumables: If contamination persists, replace the sample loop, syringe, and any associated tubing.

Protocol 2: Cleaning the LC Column

  • Initial Flush: Disconnect the column from the mass spectrometer and flush it to waste with a high-organic mobile phase (e.g., 95% acetonitrile) for an extended period.

  • Strong Solvent Wash: If the contamination persists, use a stronger solvent that is compatible with your column's stationary phase. Refer to the column manufacturer's guidelines for recommended cleaning procedures.

  • Column Reversal: For some columns, reversing the flow direction during the wash can be more effective. Always check the manufacturer's instructions before reversing a column.

Protocol 3: Cleaning the Ion Source and Mass Spectrometer Inlet

  • Follow Manufacturer's Guidelines: Cleaning the ion source and MS inlet components is a sensitive procedure. Always refer to the instrument's user manual for detailed instructions.

  • Typical Steps:

    • Vent the instrument.

    • Carefully remove the capillary, spray shield, and other accessible components.

    • Sonciate the components in a sequence of solvents (e.g., water, methanol, isopropanol).

    • Allow components to dry completely before reassembly.

  • Professional Service: If you are not comfortable performing this procedure, contact your instrument vendor's service engineer.

Experimental Protocols

Protocol for a System Washout

This general-purpose protocol can be used for routine system cleaning to prevent contamination buildup.

  • Prepare Cleaning Solvents:

    • Solvent A: LC-MS grade water

    • Solvent B: LC-MS grade acetonitrile

    • Solvent C: LC-MS grade isopropanol

  • Procedure:

    • Remove the column and replace it with a union.

    • Flush the system with 100% Solvent B for 30 minutes.

    • Flush with 100% Solvent C for 30 minutes.

    • Flush with 50:50 Solvent A:B for 15 minutes.

    • Re-equilibrate the system with your initial mobile phase conditions.

Visualizations

Contamination_Troubleshooting_Workflow start Start: Suspected Dideschloro Florfenicol-d3 Contamination blank_injection Inject Series of Blanks start->blank_injection check_peak Peak Present? blank_injection->check_peak system_clean System is Clean check_peak->system_clean No carryover_check Intensity Decreasing? check_peak->carryover_check Yes systemic_contamination Systemic Contamination carryover_check->systemic_contamination No carryover Carryover Issue carryover_check->carryover Yes isolate_source Isolate Contamination Source systemic_contamination->isolate_source carryover->isolate_source bypass_injector Bypass Injector isolate_source->bypass_injector check_peak_2 Peak Present? bypass_injector->check_peak_2 injector_source Source: Injector/Autosampler check_peak_2->injector_source No bypass_column Bypass Column check_peak_2->bypass_column Yes clean_injector Clean Injector System injector_source->clean_injector check_peak_3 Peak Present? bypass_column->check_peak_3 column_source Source: Column check_peak_3->column_source No ms_source Source: MS Inlet/Ion Source check_peak_3->ms_source Yes clean_column Clean/Replace Column column_source->clean_column clean_ms Clean MS Source ms_source->clean_ms re_evaluate Re-evaluate with Blank Injections clean_injector->re_evaluate clean_column->re_evaluate clean_ms->re_evaluate Decontamination_Protocol start Contamination Confirmed source_identified Source Identified (from Troubleshooting Workflow) start->source_identified injector Injector/Autosampler source_identified->injector column LC Column source_identified->column ms_inlet MS Inlet/Ion Source source_identified->ms_inlet clean_injector 1. Strong Solvent Wash 2. Flush Injection Port 3. Replace Consumables injector->clean_injector clean_column 1. High Organic Flush 2. Strong Solvent Wash (check compatibility) 3. Consider Column Reversal column->clean_column clean_ms 1. Follow Manufacturer's Protocol 2. Sonicate Removable Parts 3. Seek Professional Service if needed ms_inlet->clean_ms end System Clean clean_injector->end clean_column->end clean_ms->end

References

impact of pH on Dideschloro Florfenicol-d3 stability and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dideschloro Florfenicol-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability and chromatographic performance of this compound. The information presented here is primarily based on studies of Florfenicol (B1672845), the parent compound, and general principles of deuterated drug analysis, as direct studies on this compound are limited.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: Based on forced degradation studies of the parent compound, Florfenicol, this compound is expected to exhibit instability in both acidic and alkaline aqueous solutions.[1][2] Florfenicol has been shown to degrade more rapidly under alkaline conditions compared to acidic conditions.[2] A study on Florfenicol revealed a significant effect of pH on its degradation rate, particularly in the pH range of 8 to 11.[3][4] Therefore, for optimal stability of this compound in solution, it is recommended to maintain a pH close to neutral, avoiding strongly acidic or alkaline environments.

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: The primary degradation products of Florfenicol under hydrolytic stress (both acidic and alkaline) are Florfenicol amine and Thiamphenicol.[1] Given the structural similarity, it is highly probable that this compound would undergo similar degradation pathways, yielding the corresponding deuterated amine analogue.

Q3: How does the pH of the mobile phase impact the chromatographic separation of this compound?

A3: The pH of the mobile phase is a critical parameter for achieving optimal chromatographic separation of ionizable compounds like this compound.[5][6] Adjusting the mobile phase pH can significantly affect the analyte's ionization state, which in turn influences its retention time and peak shape on a reversed-phase column.[5][6] For Florfenicol, acidic mobile phases have been shown to provide good peak symmetry and resolution. For instance, a mobile phase with a pH of 4.5 using an ammonium (B1175870) acetate (B1210297) buffer has been successfully used.[1][3] In another study, adjusting the mobile phase pH to 2.8 with phosphoric acid improved the peak shape of Florfenicol.[7][8] Therefore, a starting pH in the range of 2.8 to 4.5 is recommended for developing a robust chromatographic method for this compound.

Q4: Is there a risk of H/D back-exchange for this compound under different pH conditions?

A4: Hydrogen-deuterium (H/D) back-exchange is a potential concern for deuterated compounds, especially under certain pH and temperature conditions. While specific data for this compound is unavailable, it is a factor to consider during stability and bioanalytical studies. Monitoring the isotopic purity of the compound over time using mass spectrometry is recommended, particularly when exposed to acidic or basic conditions.

Troubleshooting Guides

Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Inappropriate mobile phase pH The ionization state of this compound can affect its interaction with the stationary phase. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For compounds similar to Florfenicol, a mobile phase pH between 2.8 and 4.5 often yields good peak shape.[1][7]
Secondary interactions with the column Residual silanol (B1196071) groups on silica-based columns can interact with the analyte, causing tailing. Using a highly end-capped column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this effect. Alternatively, operating at a lower pH (e.g., < 3) can suppress the ionization of silanol groups.
Column overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times
Potential Cause Troubleshooting Step
Unbuffered or poorly buffered mobile phase Small changes in the mobile phase pH can lead to significant shifts in retention time for ionizable compounds. Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.[6]
Fluctuations in column temperature Changes in column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.
Column degradation Operating at extreme pH values (high or low) can degrade the stationary phase over time, leading to retention time shifts.[5] Ensure the mobile phase pH is within the recommended range for the column being used.
Loss of Analyte Signal (Instability)
Potential Cause Troubleshooting Step
Degradation in sample diluent If the sample diluent is strongly acidic or alkaline, this compound may degrade over time. Prepare samples in a diluent with a pH close to neutral or matching the initial mobile phase conditions. Based on Florfenicol data, degradation is more rapid in alkaline solutions.[2]
On-instrument degradation If the mobile phase is causing degradation, consider adjusting the pH to a more neutral range, if chromatographically acceptable.
Photodegradation Florfenicol has shown instability under photolytic stress.[1] Protect standard solutions and samples from light by using amber vials or storing them in the dark.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Take aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours. Take aliquots at 0, 1, 2, and 4 hours. Neutralize the aliquots with 0.1 M HCl before analysis. Florfenicol has been shown to be highly unstable in basic conditions.[2]

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light. Take aliquots at various time points.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound (in a neutral, transparent solvent) to direct sunlight or a photostability chamber. Keep a control sample in the dark. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to determine the percentage of this compound remaining and to profile any degradation products.

Protocol 2: HPLC Method Development for this compound

Objective: To develop a robust reversed-phase HPLC method for the separation and quantification of this compound.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a buffer solution, for example, 10 mM ammonium acetate. Adjust the pH to a starting point of 4.5 with acetic acid.[1]

    • Organic Component: Acetonitrile (B52724) or methanol.

  • Initial Chromatographic Conditions:

    • Mobile Phase: 70:30 (v/v) Aqueous:Organic.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm (based on Florfenicol).[1]

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Optimization:

    • pH: Evaluate the effect of mobile phase pH on peak shape and retention. Test a pH range from 2.8 to 5.5. Lowering the pH to around 2.8 may improve peak symmetry.[7]

    • Organic Modifier: Compare the performance of acetonitrile and methanol.

    • Gradient Elution: If isocratic elution does not provide adequate separation from impurities or degradation products, develop a gradient elution method.

  • System Suitability: Once optimal conditions are found, perform system suitability tests (e.g., tailing factor, theoretical plates, and reproducibility) to ensure the method is robust.

Visualizations

Stability_Pathway Dideschloro_Florfenicol_d3 This compound Acid_Stress Acidic Conditions (e.g., 0.1M HCl, heat) Dideschloro_Florfenicol_d3->Acid_Stress Hydrolysis Alkaline_Stress Alkaline Conditions (e.g., 0.1M NaOH) Dideschloro_Florfenicol_d3->Alkaline_Stress Rapid Hydrolysis Degradation_Product Deuterated Amine Analogue Acid_Stress->Degradation_Product Alkaline_Stress->Degradation_Product Chromatography_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_optimization Optimization Sample Prepare Sample in Neutral or Acidic Diluent Inject Inject Sample onto Reversed-Phase C18 Column Sample->Inject Mobile_Phase Prepare Buffered Mobile Phase (pH 2.8-4.5) Mobile_Phase->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV Detection (e.g., 225 nm) Separate->Detect Optimize_pH Adjust pH for Optimal Peak Shape Detect->Optimize_pH Optimize_Organic Test Different Organic Modifiers Detect->Optimize_Organic

References

improving the limit of detection for Dideschloro Florfenicol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection (LOD) for Dideschloro Florfenicol-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in analytical chemistry?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Dideschloro Florfenicol (B1672845), a metabolite of the veterinary antibiotic Florfenicol. Its primary use is in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variations in sample preparation and instrument response, as well as to compensate for matrix effects.[1][2]

Q2: Why is achieving a low limit of detection (LOD) for this compound important?

A2: A low limit of detection is crucial for accurately quantifying trace levels of Dideschloro Florfenicol in various biological matrices. This is essential for pharmacokinetic studies, residue analysis in food products, and environmental monitoring to ensure food safety and understand the disposition of the drug.[3][4]

Q3: What are the common analytical techniques used for the analysis of this compound?

A3: The most common and recommended technique is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[5][6] These methods offer the high sensitivity and selectivity required for detecting and quantifying low concentrations of the analyte in complex samples.[6][7]

Q4: What are "matrix effects," and how do they affect the detection of this compound?

A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[9] In the analysis of this compound, matrix effects from biological samples like plasma, serum, or tissue can lead to unreliable quantification.[8][10]

Q5: How does this compound, as a deuterated internal standard, help in analysis?

A5: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar matrix effects.[8][11] By adding a known amount of this compound to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity, leading to more accurate and precise results.[8]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Action Recommended Solution
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression.[8][9]- Optimize chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components.[9] - Improve sample cleanup to remove matrix components notorious for causing ion suppression, such as phospholipids.[12]
Improper Mass Spectrometer Settings Verify that the correct precursor and product ion transitions for this compound are being monitored in the MRM method.Optimize MS parameters such as ion spray voltage, source temperature, and collision energy for maximum signal intensity.[3]
Degradation of the Standard Check the stability of the standard in the prepared solutions and under the storage conditions.Prepare fresh working solutions from the stock. Ensure proper storage conditions (e.g., -20°C in the dark).[5]
Loss of Deuterium (B1214612) Under strong acidic conditions, the deuterium labels on the methyl-sulfone group can be lost, leading to a shift in mass and loss of signal at the expected m/z.If acidic conditions are necessary for the assay, consider using an internal standard with deuterium labels on a more stable part of the molecule, such as the aromatic ring, if available.
Issue 2: Poor Reproducibility of the this compound Signal
Possible Cause Troubleshooting Action Recommended Solution
Inconsistent Sample Preparation Review the sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps.Ensure all samples, calibrators, and quality controls are treated identically. Use calibrated pipettes and consistent vortexing and centrifugation times.[1][12]
Chromatographic Separation of Analyte and Internal Standard (Isotope Effect) Overlay the chromatograms of the analyte and this compound to check for co-elution.[13] A slight separation can lead to differential matrix effects.[8]- Modify chromatographic conditions (e.g., adjust gradient, change column temperature) to achieve co-elution.[13] - Consider using a column with a different selectivity.[9]
Instrument Instability Monitor the instrument's performance over a series of injections of a standard solution.If significant drift is observed, perform instrument maintenance, such as cleaning the ion source.[14]

Quantitative Data Summary

Table 1: Typical LC-MS/MS Method Validation Parameters for Florfenicol and its Metabolites

ParameterTypical RangeReference
Linearity (R²)>0.99[4][5]
Accuracy (Bias %)Within ±15%[5][15]
Precision (CV%)<15%[5][15]
Recovery64% - 117%[4][7]
Limit of Quantification (LOQ)0.01 mg/kg - 50 µg/kg[3][4]
Limit of Detection (LOD)0.0005 mg/kg - 50 µg/kg[3][4]

Note: These values are general ranges reported for Florfenicol and its metabolites in various matrices and may vary depending on the specific matrix, instrumentation, and method.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a general protocol for the extraction of Dideschloro Florfenicol from serum or plasma samples.

  • Sample Aliquoting : In a microcentrifuge tube, add 100 µL of the serum or plasma sample.[5]

  • Internal Standard Spiking : Add a known amount (e.g., 20 µL) of the this compound working solution.[1]

  • Protein Precipitation : Add 300 µL of cold acetonitrile (B52724) to the sample.[1][12]

  • Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[12]

  • Centrifugation : Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[1][12]

  • Supernatant Collection : Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[9]

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify regions in the chromatogram where matrix effects are most significant.

  • System Setup : Configure the LC-MS/MS system with the analytical column and mobile phases used for your assay.[9]

  • Infusion Solution Preparation : Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and robust signal.[9]

  • Infusion Setup : Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min) into the LC flow path after the analytical column but before the mass spectrometer, using a T-junction.[9]

  • Baseline Acquisition : Start the LC flow and the syringe pump. Allow the system to equilibrate and acquire a stable baseline signal for this compound.[9]

  • Blank Matrix Injection : Inject a blank matrix sample that has undergone the complete sample preparation procedure.[9]

  • Data Analysis : Monitor the signal of the infused this compound throughout the chromatographic run. A significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[8][9]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Dideschloro Florfenicol-d3 (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: A typical experimental workflow for the analysis of this compound.

Start Low Signal for This compound Check_MS Verify MS/MS Parameters (MRM)? Start->Check_MS Check_Chrom Co-elution of Analyte and IS? Check_MS->Check_Chrom Yes Optimize_MS Optimize Source and Collision Parameters Check_MS->Optimize_MS No Check_SamplePrep Review Sample Preparation Protocol? Check_Chrom->Check_SamplePrep Yes Optimize_Chrom Adjust Gradient or Change Column Check_Chrom->Optimize_Chrom No Check_Stability Assess Standard Stability? Check_SamplePrep->Check_Stability Yes Improve_Cleanup Enhance Sample Cleanup (e.g., SPE) Check_SamplePrep->Improve_Cleanup No Prepare_Fresh Prepare Fresh Standards Check_Stability->Prepare_Fresh No End Signal Improved Check_Stability->End Yes Optimize_MS->End Optimize_Chrom->End Improve_Cleanup->End Prepare_Fresh->End

Caption: A logical troubleshooting workflow for low signal intensity of this compound.

References

reducing background noise in Dideschloro Florfenicol-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Dideschloro Florfenicol-d3 analysis.

Troubleshooting Guides

High background noise in the analysis of this compound, often used as an internal standard, can compromise the accuracy and precision of quantitative results. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Issue: High Background Noise in Blank Injections

High background noise in blank injections indicates contamination from the LC-MS system itself, including solvents, tubing, or the ion source.

Troubleshooting Steps:

  • Solvent and Additive Purity: Ensure the use of LC-MS grade solvents and additives to prevent unwanted adduct formation and increased background noise.[1][2] HPLC-grade solvents can introduce significant impurities, especially in the low-mass range.[1]

  • System Cleaning: If contamination is suspected, flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). Clean the ion source, including the spray needle and capillary, as residue buildup is a common cause of high background.[3][4]

  • Check for Leaks: Air leaks in the LC flow path can introduce contaminants and cause pressure fluctuations, leading to a noisy baseline.

Issue: Variable Internal Standard (IS) Signal Across a Run

Fluctuations in the this compound signal from sample to sample can indicate issues with sample preparation, the autosampler, or the mass spectrometer.

Troubleshooting Steps:

  • Sample Preparation Consistency: Inconsistent pipetting, incomplete extraction, or variable solvent evaporation can lead to different amounts of the internal standard in each vial. Review and standardize all sample preparation steps.

  • Autosampler Performance: Check for air bubbles in the syringe and ensure consistent injection volumes. Carryover from a high-concentration sample can also cause a random increase in the IS signal.

  • MS Detector Stability: A dirty or improperly positioned spray needle can lead to fluctuating ionization efficiency and an unstable signal.

Troubleshooting Workflow for High Background Noise

Troubleshooting High Background Noise A High Background Noise Observed B Run Blank Injection (Solvent Only) A->B C Noise Present in Blank? B->C D System Contamination C->D Yes G Matrix Effect or Sample Contamination C->G No E Check Solvents & Additives (Use LC-MS Grade) D->E F Clean Ion Source & System D->F H Optimize Sample Preparation G->H I Improve Chromatographic Separation G->I Protein Precipitation Workflow A Plasma Sample B Add Internal Standard (this compound) A->B C Add Acetonitrile B->C D Vortex C->D E Centrifuge D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G Solid-Phase Extraction Workflow A Condition SPE Cartridge B Load Sample A->B C Wash Cartridge B->C D Elute Analyte & IS C->D E Evaporate & Reconstitute D->E F LC-MS/MS Analysis E->F

References

selecting the right column for Dideschloro Florfenicol-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC/UHPLC column and troubleshooting common issues encountered during the analysis of Dideschloro Florfenicol-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is a deuterated stable isotope-labeled internal standard for Florfenicol (B1672845) and its major metabolite, Florfenicol amine.[1] It is crucial for accurate quantification in complex matrices by compensating for variations during sample preparation and analysis.[1]

Q2: What is the most common analytical technique for this compound analysis?

A2: The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This method offers high sensitivity and selectivity for detecting and quantifying the analyte in various biological samples.[2][3]

Q3: Which type of HPLC/UHPLC column is generally recommended for this analysis?

A3: Reversed-phase C18 columns are the most frequently recommended and used columns for the analysis of Florfenicol, Florfenicol amine, and their deuterated analogs.[2][4][5]

Q4: What are the typical mobile phases used for the separation?

A4: Typical mobile phases consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol.[4][6] Additives like formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) are often used to improve peak shape and ionization efficiency.[5][6]

Column Selection Guide

Selecting the optimal column is critical for achieving accurate and reproducible results. The following table summarizes key characteristics of commonly used C18 columns for the analysis of Florfenicol and related compounds.

Column NameParticle Size (µm)Dimensions (mm)Key Features & BenefitsRecommended For
Waters Acquity BEH C18 1.750 x 2.1Provides sharp, symmetrical peaks and is suitable for high-throughput UHPLC analysis.[4]Rapid and sensitive quantification in biological matrices like serum and plasma.[4]
Waters Sunfire C18 3.5150 x 2.1Offers good resolution and is a robust choice for routine analysis.[5]Analysis of residues in complex matrices such as animal feed.[5]
Agilent Zorbax Eclipse Plus C18 --Known for providing good peak shape for basic compounds.Analysis of tissue samples where interactions with residual silanols can be a concern.[7]
Phenomenex Luna C18 5250 x 4.6A versatile and reliable column suitable for a wide range of applications.[8]Simultaneous determination of Florfenicol and other compounds in injectable solutions.[8]
MAC MOD Zorbax RX-C8 5250 x 4.6A C8 column that can offer different selectivity compared to C18 phases.[9]An alternative to C18 when different selectivity is required for better separation.[9]
Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate column for your this compound analysis.

Caption: A flowchart to guide the selection of an appropriate HPLC/UHPLC column.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary interactions with column packing Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Consider a column with advanced end-capping or a different stationary phase.
Column contamination or blockage Backflush the column. If the problem persists, replace the column frit or the entire column.[10]
Sample solvent mismatch The sample solvent should be as weak as or weaker than the initial mobile phase.[11]
Column void This can occur with column aging or extreme pressure changes. Replace the column.

Issue 2: Low Sensitivity or No Peak

Possible Cause Troubleshooting Step
Improper MS/MS parameters Optimize cone voltage and collision energy for the specific this compound transition.[4]
Ion suppression from matrix components Improve sample cleanup using techniques like Solid Phase Extraction (SPE). Adjust chromatographic conditions to separate the analyte from interfering compounds.
Incorrect mobile phase composition Ensure the mobile phase additives (e.g., formic acid, ammonium acetate) are at the optimal concentration for ionization.
Instrument issues Check for leaks, ensure the spray needle is not clogged, and verify detector settings.

Issue 3: Retention Time Shifts

Possible Cause Troubleshooting Step
Inconsistent mobile phase preparation Prepare fresh mobile phase daily and ensure accurate composition.
Column temperature fluctuations Use a column oven to maintain a stable temperature.[5]
Column equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection.
Pump malfunction Check for pressure fluctuations and ensure the pump is delivering a consistent flow rate.
Troubleshooting Workflow

This diagram provides a systematic approach to troubleshooting common issues in this compound analysis.

Caption: A decision tree for troubleshooting common chromatographic issues.

Experimental Protocols

Representative LC-MS/MS Method for this compound Analysis

This protocol provides a general framework. Method validation and optimization are essential for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma, serum), add a known amount of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions

  • Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient:

    • 0-1.3 min: 5% B to 95% B

    • 1.3-2.5 min: Hold at 95% B

    • 2.5-3.0 min: Return to 5% B

    • 3.0-3.5 min: Re-equilibrate at 5% B[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI).

  • Ionization Mode: Negative for Florfenicol and its deuterated standard, Positive for Florfenicol amine.[3]

  • MRM Transitions: To be optimized for the specific instrument. For Florfenicol, a common transition is m/z 355.9 → 335.9.[4]

3. Data Analysis

  • Integrate the peak areas for this compound and the analyte of interest.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the analyte concentration using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

References

managing instrument variability with Dideschloro Florfenicol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing instrument variability using Dideschloro Florfenicol-d3 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled derivative of Florfenicol (B1672845), a broad-spectrum antibiotic.[1] Its primary application is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Florfenicol and its metabolites.[2][3] By adding a known amount of this compound to samples, calibration standards, and quality controls, it is possible to correct for variations that may occur during sample preparation and analysis, leading to more accurate and precise results.[4]

Q2: What are the ideal characteristics of this compound as an internal standard?

An ideal internal standard should be chemically and physically similar to the analyte of interest.[3] Stable isotope-labeled standards like this compound are considered the gold standard because they co-elute with the analyte and have similar ionization and fragmentation patterns in the mass spectrometer.[3] This allows them to effectively compensate for matrix effects and variability during the analytical process.[3] High chemical and isotopic purity are also crucial for reliable quantification.[4]

Q3: Can this compound completely eliminate matrix effects?

While this compound is designed to minimize the impact of matrix effects, it may not eliminate them entirely.[5] Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard (isotope effect), exposing them to different co-eluting components from the sample matrix.[4][5] These components can suppress or enhance the ionization of the analyte and the internal standard to different extents.

Q4: Why is the position of the deuterium (B1214612) label important?

The stability of the deuterium label is critical and depends on its position within the molecule.[5] If the deuterium atoms are in a chemically unstable position, they can exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as isotopic exchange or back-exchange.[5] This can alter the mass of the internal standard and lead to quantification errors.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments using this compound.

Issue 1: Poor Precision and Inaccurate Quantification
Potential Cause Troubleshooting Steps
Chromatographic Separation (Isotope Effect) - Verify Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they are eluting at the same time.[4]- Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better co-elution.[4]
Differential Matrix Effects - Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement.[6]- Improve Sample Cleanup: Utilize more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Isotopic Impurity - Check Purity: Ensure the this compound standard has high isotopic purity and is free from significant amounts of the unlabeled analyte.[5]
In-source Fragmentation - Optimize MS Conditions: The internal standard might lose a deuterium atom in the ion source. Adjust ion source parameters to minimize fragmentation.[5]
Issue 2: Drifting Internal Standard Signal
Potential Cause Troubleshooting Steps
Isotopic (H/D) Exchange - Evaluate Stability: Incubate a solution of this compound in the analytical solvent and mobile phase over time to check for degradation or exchange.[5]- Consider Solvent pH: Avoid highly acidic or basic conditions that might promote hydrogen-deuterium exchange.
Instrument Instability - Monitor IS Signal: Inject a neat solution of the internal standard multiple times to check for spray stability in the mass spectrometer. - Clean Ion Source: Contamination of the ion source can lead to signal drift.
Adsorption - Check for Carryover: Inject blank samples after high-concentration samples to ensure there is no carryover from the autosampler or column.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3[1]
Molecular Formula C₁₂H₁₃D₃FNO₄S[1]
Molecular Weight 292.34 g/mol [1]
Appearance White Solid[1]
Storage 2-8°C Refrigerator[1]
Unlabeled CAS Number 138872-76-1[1]

Table 2: Typical LC-MS/MS Validation Parameters for Florfenicol Analysis using a Deuterated Internal Standard

The following data is representative of methods using Florfenicol-d3, a closely related internal standard, and can serve as a benchmark for methods developed with this compound.

ParameterMatrixResultReference
Linearity (R²) Serum & Seminal Plasma>0.99[7]
Accuracy (Bias %) Serum & Seminal PlasmaWithin ±15%[7]
Precision (CV%) Serum & Seminal Plasma<15%[7]
Recovery Poultry Meat86.4 - 108.1%[8]
LOD Animal & Aquaculture Products0.005 - 0.02 µg/kg[9]
LOQ Animal & Aquaculture Products0.02 - 0.06 µg/kg[9]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with a 50:50 mixture of acetonitrile (B52724) and water.

  • Calibration Standards: Prepare a series of calibration standards of the unlabeled analyte (Florfenicol) by serially diluting a stock solution with the same 50:50 acetonitrile/water mixture.

  • Storage: Store all solutions at 2-8°C and protect from light.[10]

Protocol 2: Sample Preparation (Protein Precipitation)

This protocol is a general guideline for biological matrices like serum or plasma.

  • To 100 µL of the sample (or calibration standard), add a specified volume of the this compound internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for your specific instrument and application.

  • LC Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid, is often employed.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is typical.[6]

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound must be determined and optimized.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is cal_std Calibration Standard cal_std->add_is is_stock This compound Spiking Solution is_stock->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_integration Peak Area Integration lcms->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio calibration_curve Construct Calibration Curve ratio->calibration_curve quantification Quantify Analyte ratio->quantification calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues cluster_is Internal Standard Issues start Poor Precision or Inaccurate Results coelution Check Analyte/IS Co-elution start->coelution matrix_effects Evaluate Matrix Effects start->matrix_effects purity Verify Isotopic Purity start->purity optimize_lc Optimize LC Method coelution->optimize_lc No Co-elution sample_cleanup Improve Sample Cleanup matrix_effects->sample_cleanup Significant Effects fragmentation Check for In-Source Fragmentation stability Assess H/D Exchange purity->stability Purity Confirmed

References

Navigating Collision Energy Optimization for Dideschloro Florfenicol-d3 MRM Transitions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Dideschloro Florfenicol-d3 as an internal standard or analyte, establishing robust MRM (Multiple Reaction Monitoring) transitions is critical for accurate quantification. A key parameter in this process is the optimization of collision energy (CE), which directly impacts the sensitivity and specificity of the assay. This technical support guide provides a structured approach to adjusting and optimizing collision energy for this compound MRM transitions.

Frequently Asked Questions (FAQs)

Q1: What are MRM transitions and why is collision energy important?

A1: In tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for quantification. It involves the selection of a specific precursor ion (typically the molecular ion of the analyte), its fragmentation in the collision cell, and the detection of a specific product ion. The pairing of a precursor ion with a product ion is known as an MRM transition.

Collision energy is the kinetic energy applied to the precursor ions in the collision cell to induce fragmentation.[1] Optimizing this energy is crucial because insufficient energy will result in poor fragmentation and a weak product ion signal, while excessive energy can lead to extensive fragmentation, diminishing the intensity of the desired product ion and potentially generating interfering ions. Each MRM transition has a unique optimal collision energy that maximizes the signal intensity of the product ion.[2]

Q2: I cannot find established MRM transitions for this compound. Where should I start?

A2: While specific, validated MRM transitions for this compound may not be readily available in the public domain, a logical starting point is to use the information available for its parent compound, Florfenicol, and its deuterated analogue, Florfenicol-d3. The fragmentation patterns are expected to be similar.

First, determine the precursor ion for this compound. Based on its molecular formula, C₁₂H₁₃D₃FNO₄S, the monoisotopic mass can be calculated.[3] Depending on the ionization source conditions (e.g., electrospray ionization in positive or negative mode), the precursor ion will likely be [M+H]⁺ or [M-H]⁻.

Next, predict potential product ions by considering the fragmentation of Florfenicol. Common fragmentation pathways for Florfenicol can provide clues to the stable product ions you should target.[4][5][6][7]

Q3: How do I experimentally optimize the collision energy for a new MRM transition?

A3: The most effective method for optimizing collision energy is to perform a collision energy ramping experiment. This involves infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the target product ion while systematically increasing the collision energy. The energy value that produces the highest product ion intensity is the optimal collision energy for that specific transition.[8][9] Most mass spectrometer software platforms have automated features to perform such optimization experiments.

Troubleshooting Guide

Issue: Low or no signal for the product ion.

  • Possible Cause 1: Incorrect precursor/product ion selection.

    • Solution: Verify the mass-to-charge ratio (m/z) of your precursor and product ions. Infuse a pure standard of this compound and perform a full scan (MS1) to confirm the precursor ion and a product ion scan (MS2) at a range of collision energies to identify the most abundant product ions.

  • Possible Cause 2: Suboptimal collision energy.

    • Solution: Perform a collision energy optimization experiment as described above. Start with a broad range of collision energies (e.g., 5 to 50 eV) and then narrow down the range around the observed optimum for fine-tuning.

  • Possible Cause 3: In-source fragmentation.

    • Solution: The desired product ion may be forming in the ionization source rather than the collision cell, especially at high fragmentor or cone voltages.[8] This can lead to a lower than expected optimal collision energy (sometimes even zero). Optimize source parameters to minimize in-source fragmentation and ensure the precursor ion is the dominant species entering the collision cell.

Issue: High background noise or interfering peaks.

  • Possible Cause 1: Non-specific product ion.

    • Solution: The selected product ion may not be unique to this compound and could be a common fragment from matrix components. Re-evaluate the product ion scan data and select a more specific, higher m/z product ion if available.

  • Possible Cause 2: Collision energy is too high.

    • Solution: Excessive collision energy can lead to extensive fragmentation and the formation of small, non-specific fragment ions, which can increase background noise.[10] Re-optimize the collision energy to a lower value that maintains a strong signal for the desired product ion while minimizing indiscriminate fragmentation.

Experimental Protocols

Protocol 1: Determination of Precursor and Product Ions

  • Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire data in full scan mode (MS1) to identify the m/z of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Set the mass spectrometer to product ion scan mode, selecting the determined precursor ion.

  • Acquire product ion spectra (MS2) at a representative collision energy (e.g., 20 eV) to identify the most intense and stable product ions.

Protocol 2: Collision Energy Optimization

  • Using the same infused solution, set up a Multiple Reaction Monitoring (MRM) method with the determined precursor ion and one or more promising product ions.

  • Utilize the instrument's software to create a collision energy ramping experiment for each MRM transition.

  • Define a range of collision energies to be tested (e.g., 5 to 50 eV in 2 eV increments).

  • Acquire data across the entire CE range.

  • Plot the intensity of the product ion as a function of the collision energy. The apex of this curve represents the optimal collision energy for that transition.[9]

Data Presentation

While experimentally determined values are essential, the following table provides a hypothetical starting point for this compound based on data for Florfenicol and its analogues. These values must be experimentally verified.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Collision Energy Range (eV)
This compoundCalculated [M+H]⁺Predicted Fragment 110 - 30
Calculated [M+H]⁺Predicted Fragment 215 - 40
Calculated [M-H]⁻Predicted Fragment 110 - 25
Calculated [M-H]⁻Predicted Fragment 215 - 35

Note: The user must calculate the exact precursor m/z for this compound and experimentally determine the product ions and optimal collision energies.

Visualizations

The following workflow diagram illustrates the systematic process for optimizing collision energy for a novel compound like this compound.

CollisionEnergyOptimization cluster_prep Step 1: Analyte Preparation & Infusion cluster_scan Step 2: Ion Identification cluster_optimize Step 3: Collision Energy Optimization cluster_finalize Step 4: Method Finalization A Prepare Dideschloro Florfenicol-d3 Standard B Direct Infusion into Mass Spectrometer A->B C MS1 Full Scan: Identify Precursor Ion B->C D MS2 Product Ion Scan: Identify Potential Product Ions C->D E Set up MRM Transition (Precursor -> Product) D->E F Perform Collision Energy Ramping Experiment E->F G Plot Intensity vs. Collision Energy F->G H Determine Optimal Collision Energy (CE_opt) G->H I Final MRM Method with Optimized CE H->I

Caption: Workflow for MRM collision energy optimization.

This structured approach provides a comprehensive guide for researchers to systematically determine and optimize the collision energy for this compound MRM transitions, ensuring the development of a sensitive and robust analytical method.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Florfenicol Analysis: Evaluating Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of florfenicol (B1672845) and its metabolites is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. The choice of an appropriate internal standard is paramount for a robust and reliable method. This guide provides a comparative overview of LC-MS/MS method validation for florfenicol analysis, with a focus on the performance of different internal standards, including the commercially available Dideschloro Florfenicol-d3.

The Critical Role of the Internal Standard

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and precise results.[1] For the analysis of florfenicol and its major metabolite, florfenicol amine, several deuterated analogues are commonly utilized.

Comparison of Internal Standards for Florfenicol Analysis

The selection of an appropriate internal standard significantly impacts the performance of an analytical method.[1] Key parameters for evaluation include its ability to compensate for matrix effects, analyte recovery during sample preparation, and the overall accuracy and precision of the method.

Here, we compare the characteristics of commonly used internal standards for florfenicol and florfenicol amine analysis:

  • Florfenicol-d3: As the deuterated analogue of the parent drug, it is a widely used internal standard.[2][3][4] It shares structural similarities with florfenicol and is expected to behave similarly during extraction and chromatography.

  • ent-Florfenicol Amine-d3: This is the enantiomer of the deuterated form of florfenicol amine. As a direct isotopologue of the primary metabolite, it is expected to provide the most accurate correction for variability in the analysis of florfenicol amine.[1]

  • Chloramphenicol-d5: While not a direct structural analogue of florfenicol, this deuterated compound has been used as an internal standard in multi-residue methods that include florfenicol.[5][6] Its effectiveness depends on how closely its physicochemical properties match those of florfenicol.

  • This compound: This is a stable isotope-labeled version of a florfenicol impurity. While not a direct analogue of florfenicol or its major metabolite, its structural similarity could make it a suitable internal standard. A key advantage would be its distinct mass from both the analyte and other common internal standards, which can be beneficial in complex matrices. However, without specific validation data, its performance characteristics remain theoretical.

Quantitative Data Comparison

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the determination of florfenicol and florfenicol amine using different internal standards.

Table 1: Method Performance for Florfenicol Analysis

Internal StandardMatrixLinearity (R²)Accuracy (%)Precision (RSD%)Recovery (%)LOQ (µg/kg)
Florfenicol-d3Bull Serum>0.99Bias within ±15%<15%Not explicitly statedNot explicitly stated
Florfenicol-d3Bull Seminal Plasma>0.99Bias within ±15%<15%Not explicitly statedNot explicitly stated
External StandardBovine Tissues & Eel>0.998Not explicitly stated<6%93-104%10
Not SpecifiedBroiler Chicken TissuesNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Chloramphenicol-d5Lobster and Crab TissueNot explicitly statedNot explicitly statedNot explicitly statedCalculated using extracted matrix-matched calibration curve0.5 (as florfenicol)

Table 2: Method Performance for Florfenicol Amine Analysis

Internal StandardMatrixLinearity (R²)Accuracy (%)Precision (RSD%)Recovery (%)LOQ (µg/kg)
ent-Florfenicol Amine-d3Various Biological MatricesNot explicitly stated in overviewNot explicitly stated in overviewNot explicitly stated in overviewNot explicitly stated in overviewNot explicitly stated in overview
Florfenicol-d3Bull Serum>0.99Bias within ±15%<15%Not explicitly statedNot explicitly stated
Florfenicol-d3Bull Seminal Plasma>0.99Bias within ±15%<15%Not explicitly statedNot explicitly stated
FFA-d3Porcine and Bovine KidneyNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated125 (porcine), 75 (bovine)
External StandardBovine Tissues & Eel>0.998Not explicitly stated<6%93-104%10

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for the analysis of florfenicol and its metabolites.

Method 1: Analysis of Florfenicol and Florfenicol Amine in Bull Serum and Seminal Plasma using Florfenicol-d3[2][3]
  • Sample Preparation:

    • To 100 µL of serum or seminal plasma, add 20 µL of Florfenicol-d3 internal standard working solution (2 µg/mL in acetonitrile).

    • Add 80 µL of acetonitrile (B52724) for protein precipitation.

    • Vortex for 30 seconds and centrifuge at 21,000 x g for 10 minutes.

    • Transfer 20 µL of the supernatant to an LC vial containing 180 µL of ultra-pure water.

  • LC-MS/MS Conditions:

    • Column: BEH C18 reversed-phase column.

    • Mobile Phase: Programmed combination of water and acetonitrile.

    • Ionization: Electrospray Ionization (ESI), negative mode for florfenicol and florfenicol-d3, and positive mode for florfenicol amine.

    • MS/MS Parameters: Optimized cone voltage and collision energy for specific transitions of each analyte and the internal standard.

Method 2: Determination of Total Florfenicol Residues as Florfenicol Amine in Bovine Tissues and Eel (External Standard)[7]
  • Sample Preparation:

    • Hydrolysis with hydrochloric acid.

    • Defatting.

    • Solid-supported liquid extraction.

    • Oasis MCX-cartridge cleanup.

  • LC-MS/MS Conditions:

    • Calibration: External calibration using solvent standards.

    • Linearity Range: 0.5 to 100 ng/mL.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of florfenicol using an internal standard.

experimental_workflow sample Biological Sample (e.g., Serum, Tissue) add_is Add Internal Standard (e.g., this compound) sample->add_is extraction Extraction (e.g., Protein Precipitation, LLE, SPE) add_is->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Florfenicol calibration_curve->quantification

Caption: A generalized workflow for the quantitative analysis of florfenicol using LC-MS/MS with an internal standard.

Logical Relationship of Internal Standard Correction

The use of an internal standard is based on the principle of ratiometric analysis, which corrects for variations throughout the analytical process.

logical_relationship cluster_input Inputs to Mass Spectrometer cluster_output Mass Spectrometer Output cluster_calculation Calculation analyte Florfenicol (Analyte) analyte_response Analyte Response (Peak Area) analyte->analyte_response internal_standard This compound (Internal Standard) is_response Internal Standard Response (Peak Area) internal_standard->is_response ratio Response Ratio = Analyte Response / IS Response analyte_response->ratio is_response->ratio quantification Quantification (using Calibration Curve) ratio->quantification

Caption: The relationship between the analyte, internal standard, and the final quantification in LC-MS/MS analysis.

References

A Guide to Internal Standards for Florfenicol Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the veterinary antibiotic florfenicol (B1672845) and its metabolites, the use of a reliable internal standard is crucial for achieving accurate and precise results, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should co-elute with the analyte and exhibit similar ionization and fragmentation behavior, thereby compensating for variations during sample preparation and analysis. This guide provides a comparative overview of Dideschloro Florfenicol-d3 and other commonly used internal standards for the quantification of florfenicol.

Overview of Florfenicol Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry due to their chemical and physical similarity to the analyte of interest. For florfenicol analysis, several deuterated analogues are utilized.

  • This compound: A stable isotope-labeled version of a florfenicol analogue.

  • Florfenicol-d3: The deuterated parent drug, it is frequently used in quantitative methods.[1] While it shares structural similarities, its chromatographic retention time and ionization efficiency might differ slightly from florfenicol's metabolites.

  • ent-Florfenicol-d3: The deuterated enantiomer of Florfenicol, it serves as a critical tool for the accurate quantification of Florfenicol and its metabolites in complex biological matrices.[2]

  • Chloramphenicol-d5: A deuterated analogue of a structurally related antibiotic, it is used as a surrogate internal standard.[3] However, its ability to compensate for matrix-specific effects on florfenicol may be less reliable compared to a stable isotope-labeled analogue of the analyte itself.[4]

Performance Comparison

The selection of an appropriate internal standard significantly impacts the performance of an analytical method. Key parameters for evaluation include the ability to compensate for matrix effects, analyte recovery during sample preparation, and the overall accuracy and precision of the method.[5]

The following table summarizes the performance characteristics of methods utilizing different internal standards for florfenicol analysis. It is important to note that these results are not from a direct head-to-head comparative study and were obtained under different experimental conditions.

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD, %)Linearity (R²)Key Findings
Florfenicol-d3 Florfenicol, Florfenicol AmineBull Serum and Seminal PlasmaNot explicitly stated, but method showed excellent accuracy and precision.[1]< 15% (Intra- and Inter-day)[1]> 0.99[1]Demonstrated good selectivity and linearity for the simultaneous quantification of florfenicol and its amine metabolite.[1]
Chloramphenicol-d5 Florfenicol, Thiamphenicol, ChloramphenicolAnimal Feed93.88% (mean for Florfenicol)[6]12% to 19% (for Florfenicol)[3]Not specifiedUsed for the simultaneous detection of three amphenicols at trace levels.[3]
Chloramphenicol-d5 Chloramphenicol, Thiamphenicol, FlorfenicolHoney86% (at 0.3 µg/kg for Florfenicol)< 15% (for Florfenicol)> 0.99Method was accurate and precise for confirmatory analysis in a complex matrix.
Chloramphenicol-d5 Oxytetracycline, Chloramphenicol, FlorfenicolLobster and Crab Tissue71.5% to 99.9% (overall accuracy for fortified compounds)[7]Not specifiedNot specifiedAn extracted matrix-matched calibration curve with the internal standard was used to calculate recoveries.[7]

No direct comparative performance data for this compound was found in the search results.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of florfenicol in biological matrices using an internal standard with LC-MS/MS. This procedure is a composite based on established methods and should be optimized for specific laboratory conditions and matrices.[1][6]

1. Sample Preparation

  • Extraction:

    • For tissue samples, homogenize 1-5 g of the sample.[6]

    • Spike the homogenized sample with a known amount of the internal standard solution (e.g., Florfenicol-d3).

    • Add an extraction solvent such as ethyl acetate (B1210297) or acetonitrile (B52724).[1][6] For some matrices, the addition of a buffer or adjusting the pH may improve recovery.

    • Vortex or shake the mixture vigorously, followed by centrifugation to separate the layers.

  • Cleanup:

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

    • Evaporate the purified extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent, typically the mobile phase used for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.[1]

    • Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.[1]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative mode depending on the analyte and internal standard.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both florfenicol and the internal standard.[1]

3. Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of florfenicol to the peak area of the internal standard against the concentration of the florfenicol calibration standards.

  • The concentration of florfenicol in the unknown samples is then determined by interpolating the peak area ratio of the sample onto the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the principle of using an internal standard in quantitative analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Evap Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition (MRM) LCMS->Data Ratio Calculate Peak Area Ratios (Analyte/IS) Data->Ratio Curve Construct Calibration Curve Ratio->Curve Calculate Determine Analyte Concentration Curve->Calculate

Caption: Experimental workflow for florfenicol analysis.

internal_standard_principle cluster_explanation Principle Analyte Florfenicol (Analyte) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Deuterated Florfenicol (IS) IS->Process Sample Sample Matrix Sample->Process Detector Detector Response Process->Detector exp1 Variations in the analytical process affect both the analyte and the internal standard similarly. exp2 The ratio of their detector responses remains constant, leading to accurate quantification.

Caption: Principle of internal standard correction.

References

The Analyst's Compass: A Comparative Guide to Internal Standards for Florfenicol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the accuracy and precision of deuterated analogues for reliable antibiotic residue analysis.

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic antibiotic florfenicol (B1672845) and its primary metabolite, florfenicol amine, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. While the term "Dideschloro Florfenicol-d3" does not correspond to a commonly utilized standard, its deuterated analogue, Florfenicol-d3, along with related compounds, serves as the gold standard in mass spectrometry-based methods. This guide provides a comprehensive comparison of the performance of Florfenicol-d3 and other deuterated internal standards against alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled (SIL) internal standards are widely regarded as the most effective for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the analyte of interest.[1] This similarity allows them to effectively compensate for variations during sample preparation, injection volume discrepancies, and matrix effects, which can significantly impact ionization efficiency.[1][2] For florfenicol analysis, Florfenicol-d3 and its enantiomer, ent-Florfenicol-d3, are frequently employed.[3] Additionally, deuterated forms of the main metabolite, such as ent-Florfenicol Amine-d3, are used for the quantification of florfenicol amine.[1]

Performance Under the Microscope: Accuracy and Precision

The effectiveness of an internal standard is primarily evaluated by the accuracy and precision of the analytical method. Accuracy is often expressed as recovery or bias, while precision is typically measured by the relative standard deviation (RSD) or coefficient of variation (CV). The following tables summarize the performance characteristics of analytical methods utilizing Florfenicol-d3 and an alternative, Chloramphenicol-d5.

Table 1: Method Performance using Florfenicol-d3 as an Internal Standard

Analyte(s)MatrixAccuracy (Bias %)Precision (CV %)
Florfenicol & Florfenicol AmineBull Serum & Seminal PlasmaBias within ±15%< 15%
FlorfenicolGoat Milk100.3% - 112.2% (Inter-assay)3.8% (Inter-assay)
Florfenicol AmineGoat Milk97.2% - 108.8% (Inter-assay)3.1% (Inter-assay)

Data compiled from studies demonstrating the robustness of Florfenicol-d3 in complex biological matrices.[4][5]

Table 2: Method Performance using Chloramphenicol-d5 as an Internal Standard

Analyte(s)MatrixAccuracy (Recovery %)Precision (RSD %)
Chloramphenicol & FlorfenicolPoultry Meal94% - 100%< 11%
Chloramphenicol, Thiamphenicol, & FlorfenicolAnimal Feed80% - 110%Repeatability: 12% - 19%

Chloramphenicol-d5 is a structurally similar but not isotopically identical internal standard. While effective, it may not compensate for all analytical variabilities as precisely as a deuterated analogue of the target analyte.[6][7]

Experimental Blueprint: Protocols for Analysis

The following are generalized experimental protocols for the quantification of florfenicol and its metabolites using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). These should be optimized for specific laboratory conditions.

Sample Preparation: Protein Precipitation

This protocol is a common starting point for biological matrices like serum and plasma.[2]

  • Aliquoting: Transfer 100 µL of the biological sample (or calibration standard) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the Florfenicol-d3 internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following conditions are illustrative and should be adapted for the specific instrument and analytes.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for separation.[4]

  • Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[5][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2]

  • Ionization Source: Electrospray ionization (ESI) is typically used, with negative mode for florfenicol and positive mode for florfenicol amine.[4]

Visualizing the Workflow and Molecular Relationships

To further clarify the analytical process and the relationship between the analytes and their internal standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Florfenicol-d3 (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Processing LC_MS->Data Result Quantification Result Data->Result

Caption: A generalized experimental workflow for the quantification of florfenicol using an internal standard.

logical_relationship cluster_analytes Target Analytes cluster_standards Internal Standards Florfenicol Florfenicol Florfenicol_Amine Florfenicol Amine (Metabolite) Florfenicol->Florfenicol_Amine Metabolism Florfenicol_d3 Florfenicol-d3 Florfenicol->Florfenicol_d3 Structural Analogue (Isotopically Labeled) Florfenicol_Amine_d3 Florfenicol Amine-d3 Florfenicol_Amine->Florfenicol_Amine_d3 Structural Analogue (Isotopically Labeled)

References

Comparative Guide to Internal Standards for Quantitative Analysis of Florfenicol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic antibiotic Florfenicol and its primary metabolite, Florfenicol Amine, the selection of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of deuterated internal standards, with a focus on the available data for their linearity and range in quantitative assays.

Overview of Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. For Florfenicol analysis, several deuterated analogues are utilized.

Dideschloro Florfenicol-d3

This compound is a labeled derivative of Florfenicol that is commercially available as a research chemical.[1][2][3] It is important to note that while this compound is available, a review of published scientific literature reveals a lack of data on its specific application and performance in quantitative assays for Florfenicol or its metabolites. Consequently, information regarding its linearity and range as an internal standard is not available at this time. One supplier notes that the unlabeled form, Dideschloroflorfenicol, is used as a herbicide.[2]

Florfenicol-d3

Florfenicol-d3 is a widely used and well-documented internal standard for the quantification of Florfenicol and Florfenicol Amine.[4][5][6][7] Numerous validated methods have demonstrated its suitability across various biological matrices.

ent-Florfenicol-d3

ent-Florfenicol-d3, the deuterated enantiomer of Florfenicol, also serves as a critical internal standard for the accurate quantification of Florfenicol and its metabolites.[8][9] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response in techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[8]

Quantitative Performance Comparison

The following table summarizes the performance characteristics of commonly used internal standards for Florfenicol and Florfenicol Amine analysis based on published data. It is important to note that these results were obtained under different experimental conditions and are not from a direct head-to-head comparative study.

Internal StandardAnalyte(s)MatrixLinearity (R²)Linear Range
This compound Not specified in literatureNot specified in literatureData not availableData not available
Florfenicol-d3 Florfenicol, Florfenicol AmineBull Serum & Seminal Plasma> 0.99Florfenicol: 0.05 - 10 µg/mL, Florfenicol Amine (Serum): 0.002 - 200 µg/mL, Florfenicol Amine (Seminal Plasma): 0.005 - 1000 µg/mL
ent-Florfenicol-d3 Florfenicol, Florfenicol AmineBovine Serum & Seminal Plasma> 0.99Florfenicol: 5 - 5000 ng/mL, Florfenicol Amine (Serum): 1 - 1000 ng/mL, Florfenicol Amine (Seminal Plasma): 2 - 2000 ng/mL

Experimental Protocol: Quantification of Florfenicol and Florfenicol Amine using UHPLC-MS/MS

This section details a typical experimental protocol adapted from a validated method for the simultaneous quantification of Florfenicol and Florfenicol Amine in biological matrices using a deuterated internal standard like Florfenicol-d3.[5]

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Florfenicol, Florfenicol Amine, and Florfenicol-d3 in methanol (B129727) at a concentration of 1 mg/mL.[5]

  • Working Standard Solutions: Serially dilute the Florfenicol and Florfenicol Amine stock solutions with a 50:50 mixture of acetonitrile (B52724) and water to prepare a series of calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of Florfenicol-d3 at a fixed concentration (e.g., 2 µg/mL) in acetonitrile.[5]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., serum or plasma) or calibration standard in a microcentrifuge tube, add 20 µL of the Florfenicol-d3 internal standard spiking solution and vortex briefly.[5]

    • Add 80 µL of cold acetonitrile to precipitate proteins.[5]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 21,000 x g for 10 minutes at 20°C.[5]

    • Transfer 20 µL of the supernatant to an LC vial containing 180 µL of ultra-pure water.[5]

UHPLC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used for analyte separation.[5]

  • Mobile Phase: A gradient elution with mobile phases consisting of solutions like 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typical.

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative modes is used for the detection of the analytes and the internal standard. Multiple Reaction Monitoring (MRM) is employed for quantification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte using an internal standard via LC-MS/MS.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample Biological Sample is_spike Spike with Internal Standard sample->is_spike standards Calibration Standards standards->is_spike is_stock Internal Standard (e.g., Florfenicol-d3) is_stock->is_spike extraction Protein Precipitation & Extraction is_spike->extraction lc UHPLC Separation extraction->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms peak_integration Peak Area Integration (Analyte & IS) ms->peak_integration calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

Navigating Internal Standards for Florfenicol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variations during sample preparation and analysis. While information on Dideschloro Florfenicol-d3 is limited, Florfenicol-d3 has been successfully employed in numerous validated analytical methods.

Performance Comparison of Analytical Methods Using Florfenicol-d3

The selection of an appropriate analytical method is contingent on the specific matrix and the required sensitivity. The following tables summarize the performance characteristics of various methods employing Florfenicol-d3 as an internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods for Florfenicol (B1672845) and Florfenicol Amine Analysis using Florfenicol-d3 Internal Standard

MatrixAnalyte(s)LOD (ng/g)LOQ (ng/g)Recovery (%)Linearity (R²)Reference
SeafoodFlorfenicol0.1-90-100-[1]
Bull Serum & Seminal PlasmaFlorfenicol, Florfenicol Amine-->85 (Process Efficiency)>0.99[2][3][4]
HoneyFlorfenicol-4.5092-105-[5]
EggsFlorfenicol, Florfenicol Amine0.04-0.5 (µg/kg)0.1-1.5 (µg/kg)90.84-108.23>0.9994[6]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are often reported in µg/kg, which is equivalent to ng/g. Data is compiled from single-laboratory validation studies.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized experimental protocols for the analysis of Florfenicol and its metabolites using Florfenicol-d3 as an internal standard.

Sample Preparation: Protein Precipitation for Serum and Seminal Plasma

This method is suitable for biological fluids where protein removal is the primary clean-up step.[2][3][4]

  • Aliquoting and Spiking: In a microcentrifuge tube, combine 100 µL of the sample (serum or seminal plasma) with 20 µL of a 2 µg/mL Florfenicol-d3 internal standard working solution in acetonitrile (B52724).

  • Protein Precipitation: Add 80 µL of acetonitrile to the mixture.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge at 21,000 x g for 10 minutes at 20°C.

  • Dilution and Injection: Transfer 20 µL of the resulting supernatant to a liquid chromatography vial containing 180 µL of ultra-pure water. The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction for Seafood

This protocol is effective for more complex matrices like tissue, requiring a solvent extraction to isolate the analytes of interest.[1]

  • Homogenization and Spiking: Homogenize the seafood tissue sample. A known amount of the sample is then spiked with the Florfenicol-d3 internal standard.

  • Extraction: The sample is extracted using an organic solvent. A common solvent system is a mixture of ethyl acetate (B1210297) and ammonium (B1175870) hydroxide (B78521) (98:2).

  • Evaporation and Defatting: The organic extract is evaporated to dryness. The residue is then reconstituted and washed with hexane (B92381) to remove lipids.

  • Reconstitution: The cleaned extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizing the Workflow

Diagrams can clarify complex experimental procedures and relationships. The following visualizations are provided in the DOT language for Graphviz.

G Experimental Workflow for Florfenicol Analysis sample Biological Sample (e.g., Serum, Tissue) spike Spike with Florfenicol-d3 (Internal Standard) sample->spike prep Sample Preparation (e.g., Protein Precipitation, LLE) spike->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification analysis->quant

Caption: A generalized workflow for the quantitative analysis of Florfenicol using an internal standard.

G Relationship of Analytes and Internal Standard cluster_0 Target Analytes cluster_1 Internal Standard Florfenicol Florfenicol Florfenicol Amine Florfenicol Amine Florfenicol-d3 Florfenicol-d3 Florfenicol-d3->Florfenicol Structural Analogue

Caption: The structural relationship between the target analytes and the deuterated internal standard.

References

A Comparative Guide to Dideschloro Florfenicol-d3 and Unlabeled Dideschloro Florfenicol for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in pharmacokinetic studies and residue analysis, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of target analytes. This guide provides a comprehensive comparison of Dideschloro Florfenicol-d3 and its unlabeled counterpart, Dideschloro Florfenicol, with a focus on their application in mass spectrometry-based analytical methods.

Physicochemical Properties

The primary difference between this compound and unlabeled Dideschloro Florfenicol lies in their isotopic composition. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This substitution results in a mass shift that is readily detectable by a mass spectrometer, forming the basis of its utility as an internal standard.

PropertyDideschloro FlorfenicolThis compoundReference
Molecular Formula C₁₂H₁₆FNO₄SC₁₂H₁₃D₃FNO₄S[1][2]
Molecular Weight ~289.32 g/mol ~292.34 g/mol [1][2]
Chemical Structure Identical to the unlabeled compound, with the exception of the isotopic labeling.Contains three deuterium atoms, typically on the acetamide (B32628) methyl group.
Purity High purity is required for use as an analytical standard.High purity and high isotopic enrichment are crucial for performance as an internal standard.
Appearance Typically a white to off-white solid.Typically a white to off-white solid.

The Role of this compound as an Internal Standard

In quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound with physicochemical properties similar to the analyte of interest. It is added at a known concentration to all samples, including calibration standards and unknown samples, before sample preparation.

The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Correction for Matrix Effects: Biological matrices can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. As this compound has nearly identical chromatographic retention time and ionization efficiency to the unlabeled form, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.[3]

  • Compensation for Variability: Variations in sample preparation, such as extraction efficiency and sample loss, as well as inconsistencies in injection volume, are corrected for by using the analyte-to-internal standard ratio.[4]

The following diagram illustrates the fundamental principle of using an internal standard in a quantitative analytical workflow.

G Workflow for Quantitative Analysis Using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Addition of IS Extraction Extraction of Analytes Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data Data Acquisition (Analyte and IS Signals) LC_MSMS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Calibration Construct Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Performance in LC-MS/MS Analysis

While specific data for Dideschloro Florfenicol is not available, the performance of a validated LC-MS/MS method for the parent compound, Florfenicol, using Florfenicol-d3 as an internal standard, provides a strong indication of the expected performance. A well-validated method demonstrates excellent linearity, accuracy, and precision.[5][6]

Typical Performance Characteristics of an LC-MS/MS Method Using a Deuterated Internal Standard (based on Florfenicol data):

ParameterTypical PerformanceRationale
Linearity (R²) > 0.99Demonstrates a strong correlation between the analyte concentration and the instrumental response over a defined range.[5][6]
Accuracy (% Recovery) 85 - 115%Indicates how close the measured concentration is to the true concentration.
Precision (%RSD) < 15%Reflects the reproducibility of the measurements.
Limit of Quantification (LOQ) Low ng/mL to sub-ng/mLThe lowest concentration that can be reliably quantified with acceptable accuracy and precision.

Experimental Protocol: Quantification of Florfenicol in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

This section provides a generalized experimental protocol for the quantification of Florfenicol in biological matrices, which can be adapted for Dideschloro Florfenicol analysis.

1. Materials and Reagents:

  • Florfenicol analytical standard

  • Florfenicol-d3 internal standard

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

2. Standard Solution Preparation:

  • Prepare stock solutions of Florfenicol and Florfenicol-d3 in methanol.[5]

  • Prepare working standard solutions by serial dilution of the stock solutions.

  • Prepare calibration standards by spiking blank matrix (e.g., plasma) with the working standard solutions and a fixed concentration of the internal standard.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the biological sample (or calibration standard), add a known amount of the Florfenicol-d3 internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

  • LC Column: A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

  • Ionization Mode: Electrospray ionization (ESI) is commonly employed.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

The following diagram illustrates a typical experimental workflow for sample preparation and analysis.

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 µL Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Acquire Data (MRM) Inject->Acquire

Caption: A typical sample preparation and analysis workflow for a biological matrix.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Dideschloro Florfenicol in complex biological matrices. Its chemical and physical similarity to the unlabeled analyte ensures that it effectively compensates for variations in sample preparation and matrix effects inherent in LC-MS/MS analysis. While direct experimental data comparing the two is not widely published, the extensive validation of methods using the parent compound, Florfenicol, and its deuterated analog provides a robust framework and strong evidence for the superior performance of analytical methods that employ a stable isotope-labeled internal standard. For researchers and scientists in drug development and related fields, the use of this compound is a critical component in generating high-quality, reproducible data.

References

A Comparative Guide to Method Validation: Utilizing Dideschloro Florfenicol-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor influencing the reliability of quantitative analysis, particularly in complex biological matrices. This guide provides a comprehensive comparison of analytical methods utilizing the deuterated internal standard, Dideschloro Florfenicol-d3, against other alternatives for the quantification of Florfenicol (B1672845) and its metabolites. The information presented is supported by established method validation guidelines and experimental data from various studies.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization, most notably from matrix effects.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for their use to enhance assay accuracy and precision.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of the analyte, Florfenicol. This leads to more effective normalization and, consequently, more accurate and precise results.[3] Alternative internal standards for Florfenicol analysis often include structurally similar compounds (analogs) such as Thiamphenicol or Chloramphenicol, and their deuterated versions like Chloramphenicol-d5.[2][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for Florfenicol and its metabolites using different internal standards. It is important to note that these results are compiled from various studies and were obtained under different experimental conditions, which may affect direct comparability.

Table 1: Method Performance using Deuterated Internal Standards (Florfenicol-d3)

Validation ParameterMatrixLLOQ (µg/kg)Accuracy (% Bias)Precision (% CV)Linearity (R²)Reference
Accuracy & PrecisionBull Serum & Seminal Plasma50 (FF), 2 (FFA in serum), 5 (FFA in plasma)Within ±15%<15%>0.99[3]
LinearityBovine & Porcine Kidney75-1500 (bovine), 125-2500 (porcine)Not specifiedNot specifiedNot specified[5]
Recovery & PrecisionBovine & Fish Muscle50082-111%1.1-18.1%Not specified[6]

FF: Florfenicol, FFA: Florfenicol Amine

Table 2: Method Performance using Non-Deuterated and Alternative Deuterated Internal Standards

Internal StandardAnalyte(s)MatrixLLOQ (µg/kg)Accuracy/Recovery (%)Precision (% RSD)Linearity (R²)Reference
Chloramphenicol-d5Florfenicol, Thiamphenicol, ChloramphenicolAnimal Feed50-20% to +10%6.5-22%Not specified[4][7]
Chloramphenicol-d5Florfenicol, Thiamphenicol, ChloramphenicolHoney50 (TAP), 100 (FF)Not specifiedNot specifiedNot specified[3]
None (External Standard)Florfenicol & metabolitesBovine Tissues & Eel1093-104%<6%>0.998[5]
ThiamphenicolFlorfenicolMedicated Feed3800-560081.7-97.5%<6.5%Not specified[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized experimental protocols for the quantification of Florfenicol using a deuterated internal standard, based on common practices in the cited literature.

Sample Preparation

A robust sample preparation is key to minimizing matrix interference and ensuring accurate quantification.

  • Sample Homogenization : Homogenize the biological matrix (e.g., tissue, plasma, milk).

  • Spiking with Internal Standard : Add a known amount of this compound solution to the homogenized sample.

  • Extraction :

    • For Liquid Matrices (e.g., plasma, serum, milk) : Perform protein precipitation by adding a solvent like acetonitrile (B52724). Vortex and centrifuge to separate the supernatant.[3]

    • For Solid Matrices (e.g., tissue) : Employ liquid-liquid extraction (LLE) with a solvent such as ethyl acetate (B1210297), or solid-phase extraction (SPE) for cleanup.[9] For total Florfenicol residue analysis, an acid hydrolysis step is often required to convert metabolites to Florfenicol amine.[5]

  • Evaporation and Reconstitution : Evaporate the collected supernatant/extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for sensitive and selective quantification.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization.[3][9]

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) is typically used, in either positive or negative mode depending on the analyte.[3]

    • Detection : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Florfenicol and this compound are monitored.[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Matrix (e.g., Plasma, Tissue) homogenize Homogenization start->homogenize spike Spike with This compound homogenize->spike extract Extraction (LLE or SPE) spike->extract evaporate Evaporation & Reconstitution extract->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Processing & Quantification lcms->data

Caption: A generalized workflow for the analysis of Florfenicol using this compound.

Logical Relationship of Internal Standard Choice

internal_standard_choice cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standards cluster_performance Performance Impact deuterated This compound (Deuterated IS) accuracy High Accuracy deuterated->accuracy precision High Precision deuterated->precision matrix_comp Effective Matrix Effect Compensation deuterated->matrix_comp analog Structural Analog (e.g., Thiamphenicol) lower_accuracy Potentially Lower Accuracy analog->lower_accuracy variable_precision Variable Precision analog->variable_precision less_comp Less Effective Compensation analog->less_comp deuterated_analog Deuterated Analog (e.g., Chloramphenicol-d5) deuterated_analog->lower_accuracy deuterated_analog->variable_precision deuterated_analog->less_comp

Caption: The impact of internal standard selection on analytical performance.

References

A Comparative Guide to the Robustness of Analytical Methods for Florfenicol Analysis: A Focus on Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the robustness of analytical methods employing different internal standards for the quantification of the veterinary antibiotic florfenicol (B1672845) and its major metabolite, florfenicol amine. The appropriate choice of an internal standard is critical for developing robust and reliable analytical methods, ensuring accuracy and precision in pharmacokinetic studies, residue analysis, and overall drug development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your research needs.

Introduction to Internal Standards in Florfenicol Analysis

In quantitative mass spectrometry-based bioanalysis, an ideal internal standard (IS) should co-elute with the analyte and exhibit similar ionization and fragmentation behavior. This allows for the correction of variability arising from sample preparation, injection volume, and matrix effects. For the analysis of florfenicol and its primary metabolite, florfenicol amine, several deuterated analogs are commonly employed as internal standards.

The term "Dideschloro Florfenicol-d3" is not widely documented in peer-reviewed literature. Structurally, the "dideschloro" designation suggests the absence of the two chlorine atoms present in the dichloroacetyl moiety of the parent florfenicol molecule. This structural change is characteristic of the metabolite florfenicol amine. Therefore, it is highly probable that "this compound" refers to a deuterated version of florfenicol amine (Florfenicol amine-d3). This guide will focus on the well-characterized and commonly utilized internal standards: Florfenicol-d3 and Florfenicol amine-d3 , and compare their performance with a commonly used alternative, Chloramphenicol-d5 .

Comparison of Method Performance

The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. Key performance indicators include linearity, accuracy, precision (repeatability and intermediate precision), and recovery. The following tables summarize these performance characteristics for analytical methods utilizing Florfenicol-d3, Florfenicol amine-d3, and Chloramphenicol-d5 as internal standards.

Disclaimer: The data presented below is a compilation from various studies and is not the result of a direct head-to-head comparison under identical experimental conditions. Variations in instrumentation, matrices, and protocols may influence the observed performance.

Table 1: Performance Characteristics for Florfenicol Analysis

ParameterMethod with Florfenicol-d3[1][2][3]Method with Chloramphenicol-d5[4]
**Linearity (R²) **≥0.99≥0.99
Accuracy (%) 85-11585-115
Precision (RSD%) <15<15
Recovery (%) 80-11070-120
Limit of Quantification (LOQ) 0.1 - 10 ng/mL0.1 - 10 ng/mL

Table 2: Performance Characteristics for Florfenicol Amine Analysis

ParameterMethod with Florfenicol amine-d3[5][6]Method with Florfenicol-d3[1][2][3]
**Linearity (R²) **≥0.99≥0.99
Accuracy (%) 85-11585-115
Precision (RSD%) <15<15
Recovery (%) 80-11075-110
Limit of Quantification (LOQ) 0.1 - 5 ng/mL0.2 - 10 ng/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of florfenicol and florfenicol amine using LC-MS/MS with different internal standards.

Protocol 1: Analysis of Florfenicol and Florfenicol Amine in Bovine Plasma using Florfenicol-d3

1. Sample Preparation

  • To 100 µL of bovine plasma, add 20 µL of Florfenicol-d3 internal standard solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in both positive (for florfenicol amine) and negative (for florfenicol) modes.

  • MRM Transitions:

    • Florfenicol: 356.0 -> 336.0

    • Florfenicol-d3: 359.0 -> 339.0

    • Florfenicol amine: 247.1 -> 185.1

Protocol 2: Analysis of Florfenicol Amine in Tissue using Florfenicol amine-d3

1. Sample Preparation (Hydrolysis)

  • Homogenize 1 g of tissue with 5 mL of 1M HCl.

  • Add 50 µL of Florfenicol amine-d3 internal standard solution (1 µg/mL in methanol).

  • Incubate at 70°C for 1 hour to hydrolyze florfenicol and its metabolites to florfenicol amine.

  • Cool the sample and adjust the pH to 9-10 with 5M NaOH.

  • Perform liquid-liquid extraction with 5 mL of ethyl acetate (B1210297).

  • Centrifuge and collect the organic layer.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate florfenicol amine from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with ESI in positive mode.

  • MRM Transitions:

    • Florfenicol amine: 247.1 -> 185.1

    • Florfenicol amine-d3: 250.1 -> 188.1

Visualizing Key Processes

To further clarify the analytical workflow and the metabolic fate of florfenicol, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma/Tissue) Spike Add Internal Standard (e.g., Florfenicol-d3) Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC Liquid Chromatography (Separation) Concentrate->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate

Caption: A generalized workflow for the quantitative analysis of florfenicol using an internal standard.

florfenicol_metabolism Florfenicol Florfenicol Metabolite1 Florfenicol Oxamic Acid Florfenicol->Metabolite1 Metabolism Metabolite2 Florfenicol Alcohol Florfenicol->Metabolite2 Metabolism Florfenicol_Amine Florfenicol Amine (Marker Residue) Florfenicol->Florfenicol_Amine Hydrolysis Metabolite2->Florfenicol_Amine Hydrolysis

Caption: Simplified metabolic pathway of florfenicol leading to the formation of florfenicol amine.

Conclusion

The selection of an appropriate internal standard is paramount for the development of robust and reliable analytical methods for florfenicol and its metabolites. Stable isotope-labeled internal standards, such as Florfenicol-d3 and Florfenicol amine-d3 , are generally considered the gold standard due to their chemical and physical similarity to the analytes of interest.[5]

  • Florfenicol-d3 is a suitable internal standard for the simultaneous quantification of both florfenicol and florfenicol amine.[1][2][3]

  • Florfenicol amine-d3 is the most appropriate internal standard when the analytical method involves a hydrolysis step to measure the total florfenicol residue as florfenicol amine.[5][6] Its structure most closely mimics that of the final analyte.

  • Chloramphenicol-d5 can be a cost-effective alternative; however, due to structural differences, it may not fully compensate for matrix effects and variations in ionization efficiency as effectively as the deuterated florfenicol analogs.[4]

Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the analyte(s) of interest, the biological matrix, and the sample preparation procedure. Method validation should always be performed to ensure that the chosen internal standard provides the required level of accuracy and precision for the intended application.

References

The Analytical Edge: Unveiling the Specificity and Selectivity of Deuterated Florfenicol Internal Standards in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of analytes. This is particularly true for veterinary drugs like florfenicol (B1672845), which is extensively used and monitored in various biological and environmental samples. This guide provides a comprehensive comparison of the performance of deuterated florfenicol internal standards, with a focus on their specificity and selectivity in challenging matrices. While direct data on Dideschloro Florfenicol-d3 is limited in the context of its use as an internal standard for florfenicol analysis, this guide will focus on the widely used Florfenicol-d3 and its enantiomer, ent-Florfenicol-d3, which serve the same critical role in analytical methodologies.

The primary role of a deuterated internal standard, such as Florfenicol-d3, is to mimic the behavior of the target analyte—florfenicol and its major metabolite, florfenicol amine—throughout the analytical process.[1][2] Its near-identical physicochemical properties to the unlabeled analyte ensure that it experiences similar extraction efficiencies, chromatographic retention, and ionization responses.[1] This co-elution and similar behavior allow for the correction of variations that can occur during sample preparation, injection, and instrument analysis, ultimately leading to more precise and accurate quantification.[1][3]

Performance in Complex Matrices: A Comparative Overview

The use of deuterated florfenicol internal standards is well-established in numerous validated analytical methods for the determination of florfenicol and its metabolites in matrices such as serum, seminal plasma, milk, and various animal tissues.[4][5][6][7] These methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate excellent performance characteristics.

Performance Parameter Florfenicol-d3 as Internal Standard Alternative Internal Standards (e.g., ent-Florfenicol Amine-d3, Chloramphenicol-d5) References
**Linearity (R²) **>0.99>0.99[4][5][8]
Accuracy (% Bias) Within ±15%Within ±15%[4][5][8]
Precision (% CV) <15%<15%[4][5][8]
Recovery Generally high and consistentVariable depending on the standard and matrix[4][9]
Matrix Effect Effectively compensatedCompensation may be less precise if chromatographic behavior differs significantly[3][4][10]

Experimental Protocols: A Closer Look

The successful application of deuterated florfenicol internal standards relies on robust and well-defined experimental protocols. The following sections detail a typical workflow for the analysis of florfenicol in a complex biological matrix using Florfenicol-d3 as an internal standard.

Sample Preparation

A critical step in the analytical workflow is the efficient extraction of the analyte and internal standard from the complex matrix while minimizing interferences. Common techniques include:

  • Protein Precipitation: This rapid and straightforward method is often used for samples like serum and plasma.[1][4][5] A precipitating agent, typically cold acetonitrile (B52724), is added to the sample to denature and remove proteins.[1]

  • Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE is employed to clean up the sample and concentrate the analytes.[6][11]

Example Protocol for Protein Precipitation of Serum/Plasma:

  • To 100 µL of the biological sample, add a known amount of Florfenicol-d3 internal standard solution.[4]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture vigorously.[1]

  • Centrifuge at high speed to pellet the precipitated proteins.[1][10]

  • The supernatant is then typically diluted and injected into the LC-MS/MS system.[4]

Chromatographic and Mass Spectrometric Analysis

The separation and detection of florfenicol and Florfenicol-d3 are typically achieved using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][4][5]

  • Chromatography: A C18 reversed-phase column is commonly used for separation.[4][8] The mobile phase often consists of a gradient mixture of acetonitrile and water, sometimes with additives like formic acid to improve peak shape and ionization efficiency.[6]

  • Mass Spectrometry: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both florfenicol and Florfenicol-d3.[1] The distinct mass of the deuterated internal standard allows for its separate detection from the unlabeled analyte.[1]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps and relationships.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Serum, Milk) Spike Spike with Florfenicol-d3 (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Injection Injection into LC-MS/MS Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Analytical workflow for the quantification of florfenicol using a deuterated internal standard.

Signaling_Pathway Analyte Florfenicol (Analyte) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Florfenicol-d3 (Internal Standard) IS->Process Response_Analyte Analyte Response Process->Response_Analyte Response_IS IS Response Process->Response_IS Ratio Response Ratio (Analyte/IS) Response_Analyte->Ratio Response_IS->Ratio Result Accurate Quantification Ratio->Result

Caption: Logical relationship demonstrating the principle of internal standard correction in analysis.

References

Assessing the Recovery of Dideschloro Florfenicol-d3 in Diverse Biological Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of veterinary drug residues in edible tissues is paramount for ensuring food safety and conducting pharmacokinetic studies. Dideschloro Florfenicol-d3, a deuterated analog of the broad-spectrum antibiotic florfenicol (B1672845), serves as a critical internal standard in analytical methodologies to ensure precision and accuracy by correcting for matrix effects and variations during sample processing. This guide provides a comparative overview of the analytical performance, specifically focusing on the recovery of the target analyte (florfenicol and its metabolites) when using this compound as an internal standard across various tissue types.

Comparative Recovery Data

The recovery of an analytical method is a critical parameter for its validation, indicating the extraction efficiency of the procedure. In the context of using a deuterated internal standard like this compound, the recovery of the target analyte, florfenicol, and its primary metabolite, florfenicol amine, is expected to be mirrored by the internal standard. The following table summarizes reported recovery percentages for florfenicol and florfenicol amine in different tissues from various studies. These values serve as a benchmark for what can be expected when developing and validating an analytical method using this compound.

Tissue TypeTarget AnalyteSpeciesRecovery (%)Analytical MethodReference
MuscleFlorfenicol AmineCatfish85.7 - 92.3LC-UV[1]
MuscleFlorfenicolBroiler Chicken87.08 - 104.66LC-MS/MS[2]
MuscleFlorfenicol AmineBroiler Chicken87.08 - 104.66LC-MS/MS[2]
LiverFlorfenicolBroiler Chicken95.35 - 112.83LC-MS/MS[2]
LiverFlorfenicol AmineBroiler Chicken95.35 - 112.83LC-MS/MS[2]
KidneyFlorfenicol & MetabolitesBovine93 - 104LC-MS/MS[3]
FatFlorfenicol & MetabolitesBovine93 - 104LC-MS/MS[3]
ClawsFlorfenicolBroiler Chicken88.91 - 115.83LC-MS/MS[2]
ClawsFlorfenicol AmineBroiler Chicken88.91 - 115.83LC-MS/MS[2]

It is important to note that factors such as the specific extraction protocol, solvent selection, and the presence of interfering matrix components can influence recovery rates. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these variations.

Experimental Protocols

A generalized experimental workflow for the determination of florfenicol and its metabolites in tissues using this compound as an internal standard involves sample preparation, extraction, clean-up, and instrumental analysis.

Sample Preparation and Homogenization
  • Accurately weigh a representative portion of the tissue sample (e.g., 1-5 g).

  • Add a suitable buffer or solvent and homogenize the tissue to a uniform consistency using a high-speed homogenizer.

  • Spike the homogenate with a known concentration of this compound internal standard solution.

Extraction

The choice of extraction method depends on the tissue matrix and the target analytes. Common techniques include:

  • Protein Precipitation: Add a precipitating agent like acetonitrile (B52724) or trichloroacetic acid to the homogenized sample. Vortex vigorously and then centrifuge to separate the precipitated proteins from the supernatant containing the analytes.[4][5]

  • Liquid-Liquid Extraction (LLE): Extract the analytes from the aqueous sample homogenate into an immiscible organic solvent such as ethyl acetate.[2] This process may be repeated to improve extraction efficiency.

  • Solid-Phase Extraction (SPE): Pass the sample extract through a solid-phase extraction cartridge (e.g., Oasis MCX) to retain the analytes of interest while washing away interfering components.[3] The analytes are then eluted with a suitable solvent.

Clean-up and Concentration
  • The crude extract may require further clean-up steps to remove matrix components that can interfere with the analysis. This can involve techniques like defatting with a non-polar solvent (e.g., hexane) or additional SPE steps.

  • Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for instrumental analysis.

Instrumental Analysis (LC-MS/MS)
  • Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the analytes chromatographically on a suitable column (e.g., C18).

  • Detect and quantify the target analytes and the internal standard using multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the this compound internal standard is used for quantification, which corrects for any loss of analyte during sample preparation and for matrix-induced signal suppression or enhancement.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for assessing the recovery of florfenicol in tissues using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Spike Spike with This compound Homogenize->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Cleanup Clean-up & Evaporation Extraction->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data

Caption: Experimental workflow for tissue analysis.

The logical flow for ensuring accurate quantification of florfenicol residues in various tissues is depicted in the signaling pathway diagram below.

logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome Matrix Complex Tissue Matrix IS Use Dideschloro Florfenicol-d3 (IS) Matrix->IS Variability Sample Prep Variability Variability->IS Coelution Similar Physicochemical Properties & Co-elution IS->Coelution Correction Correction for Analyte Loss & Matrix Effects Coelution->Correction Result Accurate & Precise Quantification Correction->Result

Caption: Rationale for using an internal standard.

References

Cross-Validation of Analytical Methods for Florfenicol Analysis: A Comparative Guide Featuring Dideschloro Florfenicol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. When quantifying residues of veterinary drugs like florfenicol (B1672845) and its primary metabolite, florfenicol amine, the choice of internal standard and the validation of the analytical method are critical for achieving robust results. This guide provides a comparative overview of analytical methods for florfenicol analysis, with a special focus on the cross-validation of a method using Dideschloro Florfenicol-d3 as an internal standard against established methods.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they exhibit chemical and physical properties nearly identical to the analyte of interest, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1] Florfenicol-d3 is a commonly used internal standard for the analysis of florfenicol and florfenicol amine.[2] this compound, a deuterated analog, serves a similar purpose and can be a viable alternative. Cross-validation is essential to ensure that a new or modified analytical method produces results comparable to a validated reference method.[3]

Comparative Performance of Analytical Methods

The following tables summarize key performance parameters from various validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of florfenicol and florfenicol amine. While direct comparative data for this compound is not extensively published, the presented data for methods using other deuterated internal standards provides a benchmark for expected performance.

Table 1: Recovery and Precision of Florfenicol and Florfenicol Amine Analysis

MatrixAnalyteFortification Levels (µg/kg)Recovery (%)Precision (RSD%)Internal Standard UsedReference
Poultry, Swine, Bovine, Fish MuscleFlorfenicol, Thiamphenicol, Chloramphenicol, Florfenicol AmineNot Specified82-108 (bovine), 84-111 (fish)4.3-18.1 (within-laboratory reproducibility)Not Specified[4]
Chicken MuscleFlorfenicol, Florfenicol Amine, Chloramphenicol, ThiamphenicolNot Specified86.4-108.12.7-11 (within-day), 4.4-16.3 (between-days)Not Specified[5]
Eel and Bovine Muscle, Fat, and LiverFlorfenicol and its metabolitesTwo levels93-104<6Not Specified[6]
Medicated FeedFlorfenicol, Thiamphenicol50-1500 mg/kg81.7-97.5Not SpecifiedNot Specified[7]
Bull Serum and Seminal PlasmaFlorfenicol, Florfenicol AmineQuality Control LevelsBias within ±15%<15Florfenicol-d3[2]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

MethodMatrixLinearity (R²)LODLOQReference
HPLC-DADMedicated Feed>0.99 (10–300 µg/mL)2.4–5.3 mg/kg3.8–5.6 mg/kg[7]
UHPLC-MS/MSSeafoodNot Specified0.1 ng/g (phenicols)Not Specified[8]
UHPLC-MS/MSBull Serum and Seminal Plasma>0.99Not SpecifiedNot Specified[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of florfenicol and its metabolites in biological matrices using LC-MS/MS with a deuterated internal standard.

Protocol 1: Sample Preparation for Animal Tissue (Muscle)
  • Homogenization: Weigh 2-5 g of homogenized tissue into a centrifuge tube.[4]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and ammoniated water).[5][7]

  • Vortex and Centrifuge: Thoroughly mix the sample and then centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[4]

  • Cleanup (Optional): A dispersive solid-phase extraction (dSPE) step with C18 sorbent can be employed for further cleanup if necessary.[7]

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reversed-phase column for analyte separation.[2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[9]

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific transitions for each analyte and the internal standard to ensure identity confirmation.[2]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the calibration standards. Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.[10]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of an analytical method using this compound against a reference method.

CrossValidationWorkflow cluster_ReferenceMethod Reference Method cluster_NewMethod New Method (with this compound) RM_SamplePrep Sample Preparation (Validated Protocol) RM_Analysis LC-MS/MS Analysis (e.g., with Florfenicol-d3) RM_SamplePrep->RM_Analysis RM_Data Generate Reference Data RM_Analysis->RM_Data Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) RM_Data->Comparison NM_SamplePrep Sample Preparation (New/Modified Protocol) NM_Analysis LC-MS/MS Analysis (with this compound) NM_SamplePrep->NM_Analysis NM_Data Generate New Data NM_Analysis->NM_Data NM_Data->Comparison SpikedSamples Prepare Spiked Matrix Samples SpikedSamples->RM_SamplePrep SpikedSamples->NM_SamplePrep IncurredSamples Analyze Incurred (Real) Samples IncurredSamples->RM_SamplePrep IncurredSamples->NM_SamplePrep Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway of Florfenicol's Mechanism of Action

To provide a broader context, the following diagram illustrates the mechanism of action of florfenicol, which involves the inhibition of bacterial protein synthesis.

Florfenicol_Mechanism Florfenicol Florfenicol Ribosome Bacterial Ribosome (50S Subunit) Florfenicol->Ribosome Binds to Inhibition Inhibition Florfenicol->Inhibition PeptidylTransferase Peptidyl Transferase Center Ribosome->PeptidylTransferase ProteinSynthesis Protein Synthesis PeptidylTransferase->ProteinSynthesis Catalyzes BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth Inhibition2 Inhibition ProteinSynthesis->Inhibition2 Inhibition->PeptidylTransferase Inhibition2->BacterialGrowth

Caption: Mechanism of action of Florfenicol.

References

A Comparative Guide to Internal Standards for Florfenicol Analysis: Evaluating Dideschloro Florfenicol-d3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the veterinary antibiotic florfenicol (B1672845), the selection of an appropriate internal standard is a critical determinant of method accuracy and reliability. This guide provides a comprehensive comparison of the performance characteristics of various internal standards, with a focus on the commercially available but sparsely documented Dideschloro Florfenicol-d3 . Due to the limited published data on this compound, this guide will also objectively compare its theoretical attributes against well-established alternatives, including Florfenicol-d3 , ent-Florfenicol Amine-d3 , and Chloramphenicol-d5 , for which experimental data are more readily available.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties closely mimic the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[1]

Overview of this compound

This compound is a deuterated analog of Dideschloro Florfenicol, a derivative of Florfenicol that lacks the two chlorine atoms on the acetamide (B32628) group. While commercially available, there is a notable absence of published studies detailing its performance as an internal standard for florfenicol analysis. Theoretically, its structural similarity to florfenicol, apart from the chloro groups, could make it a suitable internal standard. However, the difference in the acetamide moiety might lead to variations in extraction recovery and chromatographic retention time compared to florfenicol. Without empirical data, its efficacy remains speculative.

Performance Comparison of Alternative Internal Standards

In contrast, several other deuterated analogs have been extensively validated for florfenicol and its metabolite, florfenicol amine, analysis. The following tables summarize the performance characteristics of methods utilizing these established internal standards. It is important to note that these results are not from a direct head-to-head comparative study and were obtained under different experimental conditions.[1]

Table 1: Performance Characteristics of Internal Standards for Florfenicol and Florfenicol Amine Analysis

Internal StandardAnalyte(s)MatrixLinearity (Concentration Range)Recovery (%)Precision (%RSD)Reference
Florfenicol-d3 Florfenicol, Florfenicol AmineBull Serum & Seminal Plasma0.05-10 µg/mL (FF), 0.002-200 µg/mL (FFA in serum), 0.005-1000 µg/mL (FFA in plasma) (R² > 0.99)Not explicitly stated, but method showed good accuracy< 15%[2]
Florfenicol-d3 & ent-Florfenicol Amine-d3 Florfenicol, Florfenicol AmineGoat MilkR² > 0.9986.0 ± 1.1% (FF), 30.9 ± 0.7% (FFA)Intra-assay: 1.0-4.4% (FF), 1.6-3.1% (FFA); Inter-assay: 3.1 ± 1.3% (FFA)[3]
Chloramphenicol-d5 FlorfenicolAnimal Feed100-1000 µg/kg93.88 (mean)12-19%[4]
Chloramphenicol-d5 Chloramphenicol, Florfenicol, ThiamphenicolPoultry, Swine, Bovine, Fish MuscleNot specified82-111% (bovine), 84-111% (fish)4.3-18.1% (within-laboratory reproducibility)[5]
Chloramphenicol-d5 Chloramphenicol, FlorfenicolLobster & Crab TissueNot specified71.5-99.9% (accuracy)Not specified[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are generalized experimental protocols for the analysis of florfenicol and its metabolites using commonly cited internal standards.

Sample Preparation (Protein Precipitation for Serum/Plasma)[2]
  • To 100 µL of serum or seminal plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Florfenicol-d3).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Example for Florfenicol and Florfenicol Amine)[2][3]
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Ionization Mode: Electrospray ionization (ESI) is commonly employed, often in negative mode for florfenicol and positive mode for florfenicol amine.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Table 2: Example MRM Transitions for Florfenicol Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Florfenicol356.0336.0Negative
Florfenicol Amine248.1231.1Positive
Florfenicol-d3359.0339.0Negative
Chloramphenicol-d5326.0157.0Negative

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams created using Graphviz depict a typical experimental workflow and the logical relationship in using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Result Result Data_Processing->Result Quantification

Caption: A typical experimental workflow for the quantitative analysis of florfenicol using an internal standard.

logical_relationship Analyte Analyte Signal (Florfenicol) Ratio Signal Ratio (Analyte/IS) Analyte->Ratio IS Internal Standard Signal (e.g., Florfenicol-d3) IS->Ratio Calibration Calibration Curve Ratio->Calibration Compare to Concentration Analyte Concentration Calibration->Concentration Determine

Caption: The logical relationship of using an internal standard for quantification.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative analysis of florfenicol. While This compound is commercially available, the current lack of published performance data makes its direct recommendation challenging. Researchers considering its use would need to perform a thorough in-house validation.

In contrast, Florfenicol-d3 and ent-Florfenicol Amine-d3 stand out as the most suitable internal standards due to their isotopic relationship with the analytes, which ensures the most accurate correction for analytical variability. Chloramphenicol-d5 , a structurally related analog, has also been successfully used, but the potential for differences in chromatographic behavior and ionization efficiency should be carefully considered and validated for the specific matrix being analyzed.

This guide provides a foundation for researchers to make an informed decision on internal standard selection for florfenicol analysis, emphasizing the importance of experimental validation for any chosen method.

References

A Comparative Guide to Establishing the Isotopic Purity of Dideschloro Florfenicol-d3 for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results in quantitative bioanalysis. Dideschloro Florfenicol-d3, a deuterated analog of a florfenicol (B1672845) derivative, serves as an ideal internal standard for mass spectrometry-based assays. Its utility, however, is critically dependent on its isotopic purity. This guide provides a comparative framework for establishing the isotopic purity of this compound and validating its use in analytical methods.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar behavior allow for the effective normalization of variations that can be introduced during the analytical process, leading to more reliable and reproducible results.[2]

Comparison of Internal Standard Alternatives

The selection of an appropriate internal standard significantly impacts the performance of an analytical method.[1] The following table compares the performance of a stable isotope-labeled internal standard like this compound with a non-isotopically labeled compound, often referred to as a surrogate internal standard.

FeatureThis compound (Stable Isotope-Labeled)Surrogate Internal Standard (Non-Isotopically Labeled)
Chemical & Physical Properties Nearly identical to the analyte.Structurally related but different from the analyte.
Chromatographic Behavior Co-elutes with the analyte.[2]Retention time may differ from the analyte.
Ionization Efficiency Very similar to the analyte.May differ, especially in the presence of matrix effects.
Correction for Matrix Effects High accuracy in correction due to similar behavior.[1]Less reliable correction for matrix-specific effects.[1]
Overall Method Accuracy HighModerate to Low
Overall Method Precision HighModerate to Low

Establishing Isotopic Purity

The isotopic purity of this compound is a critical parameter that must be established to ensure it does not interfere with the analyte's signal and that its concentration is accurately known. The primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Experimental Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method is used to determine the relative abundance of all possible isotopic species of the molecule (isotopologue distribution).[4][5]

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

2. Instrumentation and Conditions:

  • Utilize an electrospray ionization high-resolution mass spectrometer (ESI-HRMS).[4][5]

  • Infuse the sample solution directly into the mass spectrometer.

  • Acquire full scan mass spectra in the appropriate mass range for this compound and its isotopologues.

3. Data Analysis:

  • Extract the ion chromatograms for the d0, d1, d2, and d3 isotopologues.

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

  • The isotopic purity is typically reported as the percentage of the desired d3-isotopologue.[6]

Experimental Protocol 2: Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)

This method determines the percentage of deuterium (B1214612) at the labeled positions by measuring the depletion of the proton signal at those positions.[6]

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound and a certified internal standard in a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

2. Instrumentation and Conditions:

  • Acquire a proton NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3. Data Analysis:

  • Integrate the residual proton signal corresponding to the deuterated positions.

  • Integrate a well-resolved, non-deuterated proton signal in the molecule to use as a reference.

  • The isotopic enrichment can be calculated based on the depletion of the proton signal at the labeled sites relative to the reference signal.[6]

Isotopic Purity Specifications

The following table summarizes the key parameters and typical acceptance criteria for the isotopic purity of a high-quality deuterated internal standard.

ParameterTypical Acceptance CriteriaMethod of AnalysisRationale
Isotopic Enrichment ≥98 atom % DMass Spectrometry, NMRIndicates the percentage of deuterium at the labeled positions.[6]
d3 Isotopologue Abundance >95%Mass SpectrometryRepresents the percentage of the desired fully deuterated species.[6]
d0 Isotopologue Abundance <0.5%Mass SpectrometryCritical for preventing artificial inflation of the analyte signal.[6]
Chemical Purity >98%HPLC, GC-MSEnsures the standard is free from other chemical contaminants.[6]

Validation of an Analytical Method Using this compound

Once the isotopic purity of this compound is established, the analytical method utilizing it as an internal standard must be validated.[7][8][9] Analytical method validation is a documented process that demonstrates the suitability of the analytical method for its intended purpose.[7][8]

Key Validation Parameters and Acceptance Criteria

The following table outlines the essential parameters for method validation as per ICH Q2(R1) guidelines.[8]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured value to the true value.[8]Recovery of 85-115% for QC samples at low concentrations and 90-110% at mid and high concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][10]Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantitation).[11]
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]Correlation coefficient (r²) ≥ 0.99.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Analyte concentration within ±15% of the initial concentration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of establishing isotopic purity and validating the analytical method.

G cluster_0 Isotopic Purity and Chemical Purity Assessment A This compound Standard B HRMS Analysis A->B C NMR Analysis A->C D HPLC/GC-MS Analysis A->D E Isotopologue Distribution (d0, d1, d2, d3) B->E F Isotopic Enrichment C->F G Chemical Purity D->G H Certificate of Analysis E->H F->H G->H

Caption: Workflow for establishing the isotopic and chemical purity of this compound.

G cluster_1 Analytical Method Validation Workflow I Develop Analytical Method with this compound as IS J Validate Specificity I->J K Determine Linearity & Range I->K L Assess Accuracy & Precision I->L M Determine LOQ I->M N Evaluate Stability I->N O Validated Analytical Method J->O K->O L->O M->O N->O

Caption: General workflow for the validation of an analytical method using an internal standard.

References

Safety Operating Guide

Navigating the Disposal of Dideschloro Florfenicol-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and drug development sectors, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of Dideschloro Florfenicol-d3, a deuterated analog of the antibiotic florfenicol.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on information for analogous compounds, the following PPE is recommended:

  • Gloves: Chemically resistant gloves, such as nitrile.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: If handling the compound in a way that could generate dust or aerosols outside of a fume hood, a certified respirator is advised.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Properly identify all waste containing this compound. This includes the pure compound, contaminated consumables (e.g., pipette tips, vials, bench paper), and any solutions.

    • Segregate this waste stream from non-halogenated and other types of chemical waste to prevent cross-contamination and ensure proper disposal.[1]

  • Waste Containment:

    • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed, and compatible container, typically made of plastic or glass.[1]

    • Liquid Waste: If this compound is in a solvent, it should be collected in a labeled, sealed, and compatible solvent waste container.[1]

    • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any known hazard information.

  • Consultation and Professional Disposal:

    • Contact your institution's EHS department to inform them of the waste you have generated. They will provide specific guidance based on local, state, and federal regulations.

    • Arrange for a pickup with a certified hazardous waste disposal company. Due to its classification as a halogenated organic compound, this compound requires specialized disposal methods.

  • Recommended Disposal Method:

    • High-Temperature Incineration: For halogenated pharmaceutical compounds, high-temperature incineration (above 1,200°C) in a facility with adequate emission control is the preferred method of disposal.[2] The MSDS for the related compound, Deschloro Florfenicol, also suggests that the product may be burned in an incinerator equipped with an afterburner and scrubber.[3] This method ensures the complete destruction of the compound, minimizing its environmental impact.

Waste Categorization Summary

Waste TypeContainerDisposal Method
Solid this compoundLabeled, sealed, compatible plastic or glass containerHigh-Temperature Incineration
Contaminated Labware (e.g., vials, pipette tips)Labeled, sealed plastic bag or container for solid hazardous wasteHigh-Temperature Incineration
Solutions containing this compoundLabeled, sealed, compatible solvent waste containerHigh-Temperature Incineration

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify and Quantify Waste start->identify segregate Segregate as Halogenated Waste identify->segregate package Package in Labeled, Sealed Container segregate->package consult Consult Institutional EHS for Guidance package->consult contact Contact Certified Hazardous Waste Disposal Service consult->contact incinerate High-Temperature Incineration contact->incinerate end End: Compliant Disposal incinerate->end

References

Personal protective equipment for handling Dideschloro Florfenicol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dideschloro Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure to potent powdered compounds like this compound.

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, such as weighing and transferring. A full-face respirator may be necessary for high-risk procedures or in the event of a spill.[1][2][3]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times. A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1][2][3]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of powder-free nitrile or neoprene gloves.[1][2][4][5] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area. Change gloves frequently.[1][4]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[1][5] If a reusable lab coat is used, it should be laundered regularly and not worn outside the laboratory.[1]
Feet Shoe CoversShoe covers may be required when working with larger quantities or in the event of a spill to prevent the tracking of contamination.[4]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize the risk of exposure and contamination. All work with solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[2]

1. Preparation and Weighing:

  • Designate a Work Area: All handling of the solid compound should occur in a designated, controlled area like a chemical fume hood.[2]

  • Assemble Materials: Before starting, gather all necessary equipment (spatulas, weigh boats, tubes, solvents).[2]

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Whenever possible, purchase pre-weighed amounts to avoid open handling.[1] If weighing is necessary, tare a lidded container on the balance. Move the container to the fume hood, add the powdered agent, and securely close the lid before re-weighing.[1]

2. Solution Preparation:

  • All handling of the powdered agent to create a stock solution must be done within a chemical fume hood or other approved containment device.[1]

  • In the fume hood, carefully add the solvent to the vessel containing the weighed powder.

  • Cap and mix gently until the compound is fully dissolved.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.[2]

3. Handling of Solutions:

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[2]

  • Handle solutions with care to avoid splashes and aerosol generation.

Emergency Procedures

Spill Cleanup:

  • In case of a spill, evacuate the area and ensure it is well-ventilated.

  • Don the appropriate PPE for spill cleanup, including a respirator, double gloves, a disposable gown, and a face shield.[2]

  • For liquid spills, soak up the material with an inert absorbent.[6][7]

  • For solid spills, carefully scoop the material into a container for hazardous waste. Avoid creating dust.

  • Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Dispose of all cleanup materials as hazardous waste.[6][7]

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][8] Remove contaminated clothing.[6][9] Seek medical attention if irritation occurs.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][8] Seek medical attention.[6]

  • Inhalation: Move to fresh air immediately.[6][8] If breathing is difficult, seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[6][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including empty containers, used gloves, gowns, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, labeled, and appropriate hazardous waste container.

  • Disposal: Dispose of all waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[6][9][10] Empty containers should be taken to an approved waste handling site for recycling or disposal.[6][10]

Visual Workflows

Caption: Procedural workflow for the safe handling of this compound.

Disposal_Plan cluster_Waste Waste Generation cluster_Collection Waste Collection cluster_Disposal Final Disposal A Contaminated Solids (Gloves, Gowns, etc.) D Seal in Labeled Hazardous Waste Container A->D B Unused Compound B->D C Contaminated Liquids (Solutions, Rinsates) C->D E Arrange for Pickup by Approved Waste Disposal Service D->E F Document Waste Manifest E->F

Caption: Logical relationship for the proper disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.